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Core Science & Biosynthesis

Foundational

Z-Tyr-Val-OH: A Technical Guide for Synthetic Chemists and Drug Development Professionals

Abstract N-Carbobenzyloxy-L-tyrosyl-L-valine (Z-Tyr-Val-OH) is a protected dipeptide of significant interest in the fields of peptide chemistry, medicinal chemistry, and drug development. Its structure, combining the aro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Carbobenzyloxy-L-tyrosyl-L-valine (Z-Tyr-Val-OH) is a protected dipeptide of significant interest in the fields of peptide chemistry, medicinal chemistry, and drug development. Its structure, combining the aromatic functionality of tyrosine with the aliphatic bulk of valine under the stable N-terminal benzyloxycarbonyl (Z) protection, makes it a versatile building block for the synthesis of more complex peptide structures and a candidate for biological activity studies. This technical guide provides an in-depth overview of the fundamental properties, synthesis, purification, characterization, and known applications of Z-Tyr-Val-OH, with a focus on providing field-proven insights and robust, self-validating protocols for researchers and scientists.

Core Physicochemical Properties

The unique characteristics of Z-Tyr-Val-OH are dictated by its constituent amino acids and the N-terminal protecting group. The Z-group offers stability against various reagents, the tyrosine residue provides a phenolic hydroxyl group for potential modification or interaction, and the valine residue imparts hydrophobicity. These features are critical for its behavior in synthesis, purification, and biological systems.

A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of Z-Tyr-Val-OH

PropertyValueSource(s)
IUPAC Name (2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acidN/A
Synonyms N-Cbz-L-tyrosyl-L-valine, Z-Val-Tyr-OHN/A
CAS Number 862-26-0[1]
Molecular Formula C₂₂H₂₆N₂O₆[1]
Molecular Weight 414.46 g/mol [1]
Appearance White to off-white solid (predicted)N/A
Storage Temperature -15°C[1]

Synthesis of Z-Tyr-Val-OH: Methodologies and Protocols

The synthesis of Z-Tyr-Val-OH can be approached through two primary routes: classical solution-phase chemical synthesis and enzymatic synthesis. The choice of method depends on factors such as scale, desired purity profile, and environmental considerations.

Solution-Phase Chemical Synthesis

Solution-phase peptide synthesis (SPPS) remains a cornerstone of peptide chemistry, offering flexibility and scalability. The key step is the formation of a peptide bond between the activated carboxyl group of Z-Tyr-OH and the free amino group of a valine derivative. A common and reliable method involves the use of a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to enhance efficiency and suppress racemization[2].

The causality behind this choice is critical: DCC activates the carboxylic acid of Z-Tyr-OH by forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearranging into a stable N-acylurea, a significant side product. More importantly, it can promote racemization of the activated amino acid. HOBt mitigates these issues by rapidly converting the O-acylisourea into an HOBt-active ester. This new intermediate is less prone to side reactions and reacts efficiently with the amine component (Valine methyl ester) to form the desired peptide bond with minimal loss of stereochemical integrity[2].

Chemical synthesis workflow for Z-Tyr-Val-OH.

Experimental Protocol: Chemical Synthesis

This protocol is adapted from established procedures for dipeptide synthesis using DCC/HOBt coupling[3].

  • Activation of Z-Tyr-OH:

    • Dissolve Z-Tyr-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath with gentle stirring.

    • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

    • Allow the reaction to stir at 0 °C for 2 hours. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Coupling Reaction:

    • In a separate flask, prepare a solution of L-Valine methyl ester hydrochloride (1.0 eq) in DCM and neutralize with a tertiary base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.0 eq) at 0 °C.

    • Add the neutralized valine methyl ester solution to the activated Z-Tyr-OH mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Isolation of Protected Dipeptide Ester:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Z-Tyr-Val-OMe.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude Z-Tyr-Val-OMe in a mixture of methanol and water.

    • Add 1 M NaOH solution (1.1 eq) and stir at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, remove the methanol under reduced pressure.

  • Final Product Isolation:

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M HCl. A white precipitate of Z-Tyr-Val-OH should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Enzymatic Synthesis

Enzymatic synthesis offers a green chemistry alternative, proceeding under mild, aqueous conditions with high stereospecificity, thus avoiding racemization and the need for harsh reagents[4]. Proteases like thermolysin or plant-derived enzymes such as antiacanthain and granulosain can catalyze peptide bond formation in a kinetically controlled process[5].

The principle here is the reversal of the enzyme's natural hydrolytic function. By using an activated carboxyl component (e.g., an ester) or by manipulating reaction conditions (e.g., high substrate concentration, low water content), the equilibrium can be shifted towards synthesis[4]. The specificity of the enzyme is paramount; for instance, thermolysin preferentially cleaves (and thus forms) peptide bonds on the N-terminal side of hydrophobic residues like valine, making the Z-Tyr-OH and Valine pairing a suitable substrate combination[6].

Enzymatic synthesis workflow for Z-Tyr-Val-OH.

Experimental Protocol: Enzymatic Synthesis

This protocol is based on the published synthesis using plant proteases[5].

  • Reaction Medium Preparation:

    • Prepare a biphasic system consisting of 50% (v/v) ethyl acetate and 100 mM Tris-HCl buffer at pH 8.0.

  • Substrate Dissolution:

    • Dissolve the substrates, Z-Tyr-OH and H-Val-OH, in the biphasic reaction medium. Optimal concentrations should be determined empirically but can start in the range of 50-100 mM.

  • Enzymatic Reaction:

    • Add the protease (e.g., granulosain at a concentration of approximately 0.125 mg/mL) to initiate the reaction.

    • Incubate the mixture at 40°C with constant agitation (e.g., 200 rpm).

  • Monitoring and Termination:

    • Monitor the formation of Z-Tyr-Val-OH over time by taking aliquots from the reaction mixture and analyzing them via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • The reaction is terminated when the product yield plateaus.

  • Product Isolation:

    • Isolate the product from the reaction mixture. This may involve separation of the organic phase, followed by acidification and precipitation/extraction as described in the chemical synthesis workup.

Purification and Characterization

A self-validating protocol requires rigorous purification and unambiguous characterization to confirm the identity and purity of the final product.

Purification by RP-HPLC

RP-HPLC is the standard and most effective method for purifying peptides, separating them based on hydrophobicity[7]. The Z-group and the two amino acid side chains give Z-Tyr-Val-OH significant hydrophobicity, making it well-suited for retention on a C18 stationary phase.

Protocol: Preparative RP-HPLC Purification

  • Sample Preparation: Dissolve the crude, dried Z-Tyr-Val-OH in a minimal amount of a suitable solvent, such as DMF or a mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System and Conditions: Use a preparative HPLC system with a C18 column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

    • Gradient: A shallow gradient optimized around the elution point of the product is ideal. A typical starting gradient would be 20% to 70% B over 30-40 minutes.

    • Flow Rate: Dependent on the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Detection: Monitor the elution at 220 nm (peptide bond) and 280 nm (tyrosine aromatic ring).

  • Fraction Collection and Analysis: Collect fractions corresponding to the main product peak. Analyze the purity of each fraction using an analytical scale RP-HPLC.

  • Product Recovery: Pool the pure fractions and remove the organic solvent and TFA via lyophilization to obtain the final product as a white, fluffy powder.

Characterization

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) should be used to confirm the molecular weight.

  • Expected Ion [M+H]⁺: 415.46 m/z

  • Expected Ion [M+Na]⁺: 437.44 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy provides structural confirmation. The spectrum, typically run in DMSO-d₆ or CD₃OD, will show characteristic peaks for the aromatic protons of the Z-group and tyrosine, the aliphatic protons of valine, and the alpha-protons of both amino acid residues.

Applications in Research and Drug Development

Z-Tyr-Val-OH serves as a crucial intermediate in synthetic peptide chemistry and has been identified as a bioactive molecule itself.

Intermediate in Peptide Synthesis

The primary application is as a building block for larger peptides. The Z-group is a robust protecting group, stable to the conditions used for Fmoc and Boc removal, making it valuable in orthogonal protection strategies. It is typically removed under reductive conditions (catalytic hydrogenolysis, e.g., H₂/Pd-C) or with strong acid (HBr in acetic acid).

Bioactivity: A Novel Antibacterial Agent

Research has identified Z-Tyr-Val-OH as a novel antibacterial dipeptide[5]. While the specific mechanism for this dipeptide has not been fully elucidated, the activity of many short peptides, particularly those containing aromatic residues like tyrosine, is often linked to their ability to disrupt bacterial cell membranes[4][8].

The proposed mechanism involves an amphipathic interaction where the hydrophobic parts of the peptide (the Z-group, tyrosine ring, and valine side chain) insert into the lipid bilayer of the bacterial membrane, while polar parts (carboxyl and hydroxyl groups) interact with the phospholipid head groups. This insertion can lead to membrane depolarization, pore formation, and leakage of cellular contents, ultimately causing cell death[9]. The tyrosine residue is often a key constituent in natural antimicrobial peptides, with its phenolic group potentially playing a role in this membrane disruption[10].

G cluster_0 Bacterial Membrane Membrane Phospholipid Head (Hydrophilic) Lipid Tail (Hydrophobic) Disruption Pore Formation & Leakage Membrane->Disruption Loss of Integrity Peptide Z-Tyr-Val-OH (Amphipathic) Peptide->Membrane:h Electrostatic Interaction Peptide->Membrane:t Hydrophobic Insertion Death Cell Death Disruption->Death Leads to

Proposed mechanism of antibacterial action.

Conclusion

Z-Tyr-Val-OH is more than a simple dipeptide; it is a precisely engineered molecule with significant utility. Its well-defined physicochemical properties, coupled with robust and versatile synthetic routes, make it an invaluable tool for peptide chemists. Furthermore, its emerging identity as a bioactive agent with antibacterial properties opens new avenues for its application in drug discovery and development. The protocols and insights provided in this guide are intended to equip researchers with the necessary technical knowledge to confidently synthesize, purify, and utilize Z-Tyr-Val-OH in their advanced scientific endeavors.

References

  • Beauchamp, L. M., et al. (1991). Valacyclovir prodrugs. In Antiviral Chemistry & Chemotherapy, 3(3), 157-164. (Note: While not directly on Z-Tyr-Val-OH, this provides context for the use of Z-protected amino acids in prodrug synthesis).
  • Oka, T., & Morihara, K. (1980). Peptide bond synthesis catalyzed by thermolysin. Journal of Biochemistry, 88(3), 807-813. [Link]

  • Wang, Y., et al. (2019). Strategy for the Biosynthesis of Short Oligopeptides: Green and Sustainable Chemistry. Molecules, 24(22), 4060. [Link]

  • RSC. Experimental Procedures for Peptide Synthesis. The Royal Society of Chemistry. [Link]

  • RSC. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. [Link]

  • Grace Vydac. (2000). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. W. R. Grace & Co. [Link]

  • PrepChem. Synthesis of N-CBZ-L-prolyl-L-valine. PrepChem. [Link]

  • Talia, J. M., et al. (2020). Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative. ResearchGate. [Link]

  • Knorr, R., et al. (1992). Automated Solid-Phase Peptide Synthesis: Use of Z-(1H-Benzotriazol-1-yl)-I,I,3,3,-tetramethyluronium Tetrafluoroborate for Coupling. Analytical Biochemistry, 202(2), 420-427. [Link]

  • Reddy, G. O., et al. (2007). An Efficient and Large Scale Process for Synthesis of Valacyclovir. Organic Process Research & Development, 11(1), 81-85. [Link]

  • Henriques, S. T., et al. (2018). Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues. International Journal of Molecular Sciences, 19(4), 1183. [Link]

  • ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]

  • Gherman, C., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5853. [Link]

  • Conlon, J. M. (2011). Purification of naturally occurring peptides by reversed-phase HPLC. Methods in Molecular Biology, 789, 13-24. [Link]

  • Nagarajan, K., et al. (2019). Assessment of Antibacterial Activity of Smaller Chain Tripeptides and Tetrapeptides. International Journal of Peptide Research and Therapeutics, 25, 1519-1524. [Link]

  • OpenStax. (2017). Mechanisms of Antibacterial Drugs. Microbiology. Lumen Learning. [Link]

  • Liu, H., et al. (2022). Antibacterial mechanism of the Asp-Asp-Asp-Tyr peptide. Food Chemistry: X, 13, 100229. [Link]

  • De, S., et al. (2019). Tyrosine based cationic acrylates as potent antimicrobial agents against shigellosis. Biomaterials Science, 7(4), 1435-1447. [Link]

Sources

Exploratory

Executive Summary & Biochemical Significance

The Synthesis Pathway of Z-Tyr-Val-OH: A Comprehensive Technical Guide to Enzymatic and Chemical Methodologies The dipeptide N-benzyloxycarbonyl-L-tyrosyl-L-valine (Z-Tyr-Val-OH) represents a highly valuable biochemical...

Author: BenchChem Technical Support Team. Date: March 2026

The Synthesis Pathway of Z-Tyr-Val-OH: A Comprehensive Technical Guide to Enzymatic and Chemical Methodologies

The dipeptide N-benzyloxycarbonyl-L-tyrosyl-L-valine (Z-Tyr-Val-OH) represents a highly valuable biochemical compound. It serves as a potent broad-spectrum antibacterial agent, a critical precursor for food preservatives, and a foundational building block for complex protease substrates (such as Z-Tyr-Val-Ala-Asp-AFC used in apoptosis assays)[1].

Synthesizing dipeptides containing bulky, hydrophobic residues like Tyrosine (Tyr) and Valine (Val) presents unique steric and solubility challenges. This whitepaper dissects the two primary modalities for synthesizing Z-Tyr-Val-OH: Kinetically Controlled Enzymatic Synthesis and Liquid-Phase Chemical Synthesis . By analyzing the causality behind solvent selection, activation energies, and phase dynamics, this guide provides a self-validating framework for researchers to scale and optimize peptide production.

Pathway Architecture & Logical Workflows

The selection of a synthesis pathway dictates the required starting materials and the thermodynamic control of the reaction. Chemical synthesis relies on aggressive coupling reagents and protecting groups, whereas enzymatic synthesis leverages the stereospecificity of plant proteases.

G Start Z-Tyr-Val-OH Synthesis Enz Enzymatic Synthesis (Kinetically Controlled) Start->Enz Chem Chemical Synthesis (Liquid-Phase) Start->Chem SubEnz Z-Tyr-pNO + Val-OH Enz->SubEnz SubChem Z-Tyr-OH + H-Val-OMe Chem->SubChem CatEnz Plant Proteases (Antiacanthain/Granulosain) SubEnz->CatEnz CatChem Coupling Reagents (EDC/HOBt) SubChem->CatChem Prod Z-Tyr-Val-OH CatEnz->Prod CatChem->Prod

Logical mapping of enzymatic vs. chemical synthesis pathways for Z-Tyr-Val-OH.

Kinetically Controlled Enzymatic Synthesis

Mechanistic Causality

Enzymatic synthesis of Z-Tyr-Val-OH is driven by kinetic, rather than thermodynamic, control[2]. To achieve this, an activated acyl donor—N-alpha-[(benzyloxy)carbonyl]-L-Tyr-p-nitrophenyl ester (Z-Tyr-pNO)—is utilized instead of the free acid (Z-Tyr-OH). The highly reactive p-nitrophenyl leaving group rapidly forms an acyl-enzyme intermediate with plant proteases such as antiacanthain or granulosain. This intermediate is subsequently intercepted by the nucleophile (Val-OH) faster than it can be hydrolyzed by water.

Solvent System Dynamics

The reaction mandates a liquid-liquid biphasic system (50% v/v ethyl ethanoate in 100 mM Tris-HCl buffer, pH 8.0)[2].

  • The Causality: Z-Tyr-pNO is highly hydrophobic and insoluble in water, while Val-OH is hydrophilic. The biphasic system acts as a substrate reservoir. Furthermore, attempting this reaction in completely anhydrous organic solvents leads to the rapid denaturation and inactivation of soluble plant proteases[2].

G A Aqueous Phase (pH 8.0) Tris-HCl, Val-OH, Enzyme C Biphasic Interface Acyl-Enzyme Intermediate A->C B Organic Phase Ethyl Ethanoate, Z-Tyr-pNO B->C D Nucleophilic Attack by Val-OH C->D E Product Partitioning Z-Tyr-Val-OH D->E

Biphasic reaction dynamics in the kinetically controlled enzymatic synthesis.
Quantitative Yield Analysis

The choice of biocatalyst state (soluble vs. immobilized) and solvent environment strictly dictates the synthetic yield.

Biocatalyst TypeEnzyme SourceReaction MediumMaximum Peptide Yield (%)
SolubleAntiacanthain50% v/v Ethyl Ethanoate (Biphasic)72 ± 0.15%
SolubleGranulosain50% v/v Ethyl Ethanoate (Biphasic)60 ± 0.10%
Immobilized (Glyoxyl-silica)AntiacanthainAnhydrous Ethyl Ethanoate75 ± 0.13%
SolubleAntiacanthainAnhydrous Ethyl Ethanoate0% (Inactivated)

Data summarized from the kinetic control studies of South American native fruit proteases[2].

Step-by-Step Protocol: Enzymatic Synthesis

Self-Validating System: This protocol utilizes continuous RP-HPLC monitoring. The emergence of a product peak alongside the stoichiometric release of p-nitrophenol validates the kinetic turnover of the acyl-enzyme intermediate.

  • Buffer Preparation: Prepare an aqueous phase consisting of 100 mM Tris-HCl buffer (pH 8.0) supplemented with 20 mM 2-mercaptoethanol to maintain the active site cysteine residues of the proteases in a reduced state.

  • Nucleophile Solubilization: Dissolve L-Valine (Val-OH) and Triethylamine (TEA) in the aqueous phase to achieve a final concentration of 7.55 mM each.

  • Acyl Donor Preparation: Dissolve Z-Tyr-pNO in ethyl ethanoate to a concentration of 17.25 mM.

  • Enzyme Introduction: Introduce soluble antiacanthain (0.075 mg/mL, 1.875 IU/mL) into the aqueous phase.

  • Reaction Initiation: Combine the aqueous and organic phases in a 1:1 (v/v) ratio. Incubate the biphasic mixture at 40°C in an orbital shaker at 200 rpm to maximize interfacial surface area.

  • Termination & Isolation: After the optimal kinetic window (typically 2-4 hours before thermodynamic hydrolysis dominates), terminate the reaction by lowering the pH to 3.0 with 1M HCl. Extract the Z-Tyr-Val-OH product into the organic phase and purify via preparative RP-HPLC.

Traditional Liquid-Phase Chemical Synthesis

Mechanistic Causality

While enzymatic synthesis is environmentally benign, chemical liquid-phase peptide synthesis (LPPS) offers absolute scalability and circumvents the risk of enzyme denaturation[3].

  • The Causality: To prevent the nucleophilic amine of Valine from reacting with its own carboxylic acid (polymerization), the C-terminus must be protected. H-Val-OMe·HCl (Valine methyl ester hydrochloride) is the standard building block[4]. The coupling is facilitated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to suppress racemization of the Tyrosine alpha-carbon during activation.

Step-by-Step Protocol: Chemical Synthesis

Self-Validating System: The chemical workflow is validated through orthogonal checkpoints. A negative Ninhydrin test post-coupling confirms the complete consumption of the free Val-OMe amine. Post-saponification, a shift in the RP-HPLC retention time confirms the successful removal of the hydrophobic methyl ester without epimerization.

  • Activation: Dissolve 1.0 eq of Z-Tyr-OH and 1.1 eq of HOBt in anhydrous Dimethylformamide (DMF). Cool the reaction vessel to 0°C under an inert nitrogen atmosphere. Add 1.1 eq of EDC·HCl and stir for 15 minutes to generate the active OBt-ester.

  • Coupling: Add 1.0 eq of H-Val-OMe·HCl to the mixture, followed immediately by 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and liberate the free amine. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Organic Work-up: Dilute the mixture with Ethyl Acetate. Perform sequential liquid-liquid extractions: wash with 5% aqueous Citric Acid (to remove unreacted amines), saturated NaHCO3 (to remove unreacted acids and HOBt), and brine. Dry the organic layer over anhydrous Na2SO4 and evaporate under reduced pressure to yield the intermediate Z-Tyr-Val-OMe .

  • Saponification (Deprotection): Dissolve the intermediate in a 3:1 mixture of THF/H2O. Cool to 0°C and slowly add 1.2 eq of Lithium Hydroxide (LiOH). Monitor the disappearance of the starting material via TLC.

  • Final Isolation: Once complete, neutralize the mixture to pH 3 with 1M HCl. Extract the final product, Z-Tyr-Val-OH , into Ethyl Acetate, dry, and concentrate. Confirm purity via MALDI-TOF MS (Expected exact mass: ~414.18 Da).

References

  • Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative Source: frontiersin.org URL:[Link]

  • Enzymatic and chemical synthesis of new anticoagulant peptides Source: researchgate.net URL:[Link]

  • Catalogue2019-2020 Source: namiki-s.co.jp URL:[Link]

Sources

Foundational

Z-Tyr-Val-OH: Mechanism of Action and Biosynthetic Workflows for a Novel Antibacterial Dipeptide

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary In the landscape of antimicrobial peptide (AMP) development, ultra-shor...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

In the landscape of antimicrobial peptide (AMP) development, ultra-short synthetic and enzymatically derived dipeptides are gaining significant traction due to their high stability, low manufacturing costs, and targeted efficacy. Z-Tyr-Val-OH (N-α-carbobenzyloxy-L-Tyrosyl-L-Valine) represents a breakthrough in this domain—a novel, broad-spectrum antibacterial dipeptide synthesized via plant-derived proteases[1].

This technical whitepaper deconstructs the kinetically controlled biosynthetic pathways of Z-Tyr-Val-OH, elucidates the structural basis for its mechanism of action (MoA), and provides field-validated protocols for its synthesis and evaluation.

Molecular Rationale & Biosynthetic Mechanism

Unlike traditional thermodynamic synthesis, which is limited by the chemical equilibrium of the condensation reaction, the synthesis of Z-Tyr-Val-OH is driven by kinetic control [1]. By utilizing an activated acyl donor (Z-Tyr-pNO) and plant-derived peptidases—specifically antiacanthain (from Bromelia antiacantha) or granulosain (from Solanum granuloso leprosum)—the reaction rapidly forms a highly reactive acyl-enzyme intermediate[2].

The nucleophile (Val-OH) then attacks this intermediate faster than competing water molecules, driving the reaction toward peptide formation rather than hydrolysis.

Biosynthesis Z_Tyr_pNO Z-Tyr-pNO (Acyl Donor) Acyl_Enzyme Acyl-Enzyme Intermediate (Kinetically Controlled) Z_Tyr_pNO->Acyl_Enzyme Enzyme attack (Release of p-nitrophenol) Enzyme Plant Protease (Antiacanthain / Granulosain) Enzyme->Acyl_Enzyme Z_Tyr_Val_OH Z-Tyr-Val-OH (Target Dipeptide) Acyl_Enzyme->Z_Tyr_Val_OH Nucleophilic attack by Val-OH Hydrolysis Z-Tyr-OH (Hydrolysis Byproduct) Acyl_Enzyme->Hydrolysis Competing water attack Val_OH Val-OH (Nucleophile) Val_OH->Z_Tyr_Val_OH

Kinetically controlled enzymatic synthesis of Z-Tyr-Val-OH via an acyl-enzyme intermediate.

The Differential Solubility Paradox: The choice of a liquid-liquid biphasic system (50% v/v ethyl ethanoate in 100 mM Tris-HCl, pH 8.0) is not arbitrary. It is a calculated parameter designed to solve a fundamental solubility issue: Val-OH is highly soluble in water (75.5 mM), whereas the hydrophobic Z-Tyr-pNO requires an organic phase (189 mM in ethyl ethanoate)[1]. This biphasic interface ensures an optimal acyl donor partition coefficient (1.28), maximizing the catalytic potential of the enzymes[2].

Mechanism of Antibacterial Action (MoA)

While large AMPs form distinct transmembrane pores (e.g., barrel-stave or toroidal models), ultra-short dipeptides like Z-Tyr-Val-OH rely on their pronounced amphipathic character to disrupt bacterial homeostasis[3].

The N-terminal benzyloxycarbonyl (Z) protecting group and the aromatic tyrosine ring provide significant hydrophobicity, while the valine residue contributes to membrane partitioning. Upon encountering the bacterial cell envelope, Z-Tyr-Val-OH accumulates at the lipid-water interface. The localized concentration of the dipeptide induces membrane fluidization and depolarization[3].

This structural disruption compromises the selective permeability of the cytoplasmic membrane, leading to the dissipation of the proton motive force, leakage of intracellular contents, and ultimately, cell death. Crucially, its efficacy spans both Gram-positive and Gram-negative bacteria, indicating a mechanism that bypasses the restrictive outer membrane of Gram-negative species[1].

MoA Peptide Z-Tyr-Val-OH (Amphipathic Dipeptide) CellWall Bacterial Cell Envelope (Initial Interaction) Peptide->CellWall Accumulation Membrane Cytoplasmic Membrane (Lipid Bilayer Insertion) CellWall->Membrane Penetration Permeabilization Membrane Permeabilization & Depolarization Membrane->Permeabilization Structural Disruption Death Bacterial Cell Death (Growth Inhibition) Permeabilization->Death Osmotic Lysis

Proposed broad-spectrum antibacterial mechanism of action for Z-Tyr-Val-OH.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and trustworthiness in your laboratory, the following protocols have been engineered with built-in causality checks and validation steps.

Protocol 1: Biphasic Enzymatic Synthesis of Z-Tyr-Val-OH

Objective: Synthesize Z-Tyr-Val-OH under kinetic control using soluble plant proteases.

  • Media Preparation: Prepare a biphasic system consisting of 50% (v/v) ethyl ethanoate and 50% (v/v) 100 mM Tris-HCl buffer (pH 8.0)[1].

  • Substrate Loading: Dissolve the acyl acceptor (Val-OH) in the aqueous phase to a final concentration of 75.5 mM. Dissolve the acyl donor (Z-Tyr-pNO) in the organic phase to achieve an optimal partition coefficient[1].

  • Biocatalysis Initiation: Add soluble antiacanthain (1.875 IU/ml) or granulosain (1.850 IU/ml) to the reaction vessel[4]. Incubate at 40°C under continuous agitation at 200 rpm.

    • Causality Check: The moderate temperature prevents thermal denaturation of the plant proteases. The 200 rpm agitation is critical to maximize the interfacial area between the aqueous and organic phases, eliminating mass transfer limitations[1].

  • Reaction Quenching & Validation: Extract aliquots every 30 minutes. Quench the reaction immediately with 0.1% Trifluoroacetic acid (TFA).

    • Validation System: Analyze via RP-HPLC at 254 nm. The synthesis must be halted at peak peptide yield (~4 hours for antiacanthain, ~30 mins for granulosain) before thermodynamic equilibrium drives the secondary hydrolysis of Z-Tyr-Val-OH back into Z-Tyr-OH[2].

Protocol 2: Kinetic-Turbidimetric MIC Determination

Objective: Accurately determine the Minimum Inhibitory Concentration (MIC) against target pathogens.

  • Inoculum Preparation: Culture target strains (e.g., S. aureus, E. coli) overnight. Standardize the inoculum to an OD600 of 0.1.

  • Peptide Dilution: Prepare a serial dilution of purified Z-Tyr-Val-OH in the standardized culture media.

  • Real-Time Monitoring: Incubate the microplates in a spectrophotometer at 37°C, recording absorbance at 600 nm every 15 minutes to capture the exponential growth phase.

  • Mathematical Validation: Calculate the specific growth rate ( μ ) for each concentration. Plot μ versus peptide concentration.

    • Causality Check: Traditional endpoint MIC assays are subjective and prone to optical artifacts, especially with hydrophobic compounds that may precipitate. By employing a kinetic-turbidimetric method, the exact MIC is mathematically derived from the x-intercept of the plot, ensuring absolute reproducibility and trustworthiness[1].

Quantitative Efficacy & Synthesis Data

The following tables summarize the benchmark data for Z-Tyr-Val-OH synthesis and its biological efficacy, serving as reference points for assay validation.

Table 1: Catalytic Performance in the Synthesis of Z-Tyr-Val-OH [5]

Biocatalyst ConfigurationReaction MediumTime to Peak YieldMaximum Peptide Yield (%)
Soluble Antiacanthain50% v/v Ethyl Ethanoate / Tris-HCl pH 8.0~4.0 h72 ± 0.15
Soluble Granulosain50% v/v Ethyl Ethanoate / Tris-HCl pH 8.0~0.5 h60 ± 0.10
Glyoxyl-Silica AntiacanthainAnhydrous Ethyl Ethanoate (Xw: 1 × 10⁻⁵)>6.0 h75 ± 0.13

Table 2: Antibacterial Efficacy Profile (MIC) [3]

Target Microorganism ClassRepresentative MechanismMinimum Inhibitory Concentration (MIC)
Gram-positive bacteriaDirect membrane permeabilization 15 μg/mL
Gram-negative bacteriaOuter membrane translocation & depolarization 35 μg/mL

References

  • Adaro, M., Bersi, G., Talia, J. M., Bernal, C., Guzmán, F., Vallés, D., & Barberis, S. (2021). "Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative." Frontiers in Nutrition, 8, 685330. URL: [Link]

  • Friedrich, C. L., Moyles, D., Beveridge, T. J., & Hancock, R. E. (2000). "Antibacterial action of structurally diverse cationic peptides on Gram-positive bacteria." Antimicrobial Agents and Chemotherapy, 44(8), 2086–2092. URL: [Link]

Sources

Exploratory

Engineering Z-Tyr-Val-OH: A Technical Guide to the Enzymatic Synthesis of a Novel Antibacterial Dipeptide

Executive Summary The dipeptide Z-Tyr-Val-OH (N-α-carbobenzyloxy-L-Tyrosyl-L-Valine) represents a significant breakthrough in the development of natural, broad-spectrum antibacterial agents and food preservatives. Moving...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dipeptide Z-Tyr-Val-OH (N-α-carbobenzyloxy-L-Tyrosyl-L-Valine) represents a significant breakthrough in the development of natural, broad-spectrum antibacterial agents and food preservatives. Moving away from environmentally taxing solid-phase peptide synthesis (SPPS), modern peptide chemistry leverages green, biocatalytic approaches to synthesize this molecule. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for the kinetically controlled enzymatic synthesis of Z-Tyr-Val-OH, utilizing plant-derived proteases from South American native fruits.

Mechanistic Grounding: Kinetically Controlled Synthesis

The synthesis of Z-Tyr-Val-OH relies on the precise orchestration of an acyl donor and an acyl acceptor. Traditional thermodynamic peptide synthesis is limited by the natural equilibrium of proteases, which heavily favors hydrolysis in aqueous environments. To bypass this, researchers employ kinetically controlled synthesis [1].

In this paradigm, an activated acyl donor—specifically Z-Tyr-pNO (N-benzyloxycarbonyl-L-tyrosine p-nitrophenyl ester)—is used. The highly reactive p-nitrophenyl leaving group drastically accelerates the acylation of the enzyme, allowing the synthesis rate to outpace thermodynamic hydrolysis. The acyl acceptor, Val-OH (L-Valine), then executes a nucleophilic attack on the acyl-enzyme intermediate (aminolysis) to form the target dipeptide.

This reaction is catalyzed by specific cysteine proteases: antiacanthain (extracted from Bromelia antiacantha) and granulosain (from Solanum granuloso-leprosum)[2]. The N-terminal benzyloxycarbonyl (Z) protecting group is purposefully retained in the final product, as its lipophilicity is mechanistically crucial for penetrating bacterial lipid bilayers.

SynthesisPathway Donor Acyl Donor (Z-Tyr-pNO) Intermediate Acyl-Enzyme Intermediate (Z-Tyr-Enzyme) Donor->Intermediate Enzyme attack (Release of p-Nitrophenol) Enzyme Plant Protease (Antiacanthain / Granulosain) Enzyme->Intermediate Product Target Dipeptide (Z-Tyr-Val-OH) Intermediate->Product Nucleophilic attack by Val-OH (Aminolysis) Hydrolysis Hydrolysis Product (Z-Tyr-OH) Intermediate->Hydrolysis Competing Hydrolysis (Water attack) Acceptor Acyl Acceptor (Val-OH) Acceptor->Product

Kinetically controlled enzymatic synthesis pathway of Z-Tyr-Val-OH and competing hydrolysis.

Solvent Engineering and Causality in Experimental Design

The most critical variable in enzymatic peptide synthesis is the reaction medium. Peptides are highly soluble in organic solvents, which conveniently suppress competing water-driven hydrolysis. However, pure organic solvents strip the essential hydration shell from enzymes, causing rapid denaturation.

To resolve this, synthesis is conducted in a liquid-liquid biphasic system consisting of 50% v/v ethyl ethanoate in 100 mM Tris-HCl buffer (pH 8.0)[3].

  • The Causality of Phase Selection: The hydrophobic acyl donor (Z-Tyr-pNO) achieves high solubility in the organic ethyl ethanoate phase (189 mM), while the hydrophilic acyl acceptor (Val-OH) dissolves optimally in the aqueous buffer (75.5 mM).

  • Interfacial Catalysis: The biphasic system yields a partition coefficient of 1.28. The soluble plant proteases remain in the aqueous phase, protected by their hydration shells, and catalyze the reaction at the solvent interface, effectively shielding the newly formed Z-Tyr-Val-OH from rapid hydrolysis[4].

When an almost anhydrous system (Xw: 1 × 10⁻⁵) is strictly required, soluble enzymes fail. In such cases, enzymes must undergo multi-point covalent immobilization onto glyoxyl-silica supports. This immobilization artificially rigidifies the enzyme's tertiary structure, preventing the conformational collapse normally induced by anhydrous organics[5].

Quantitative Data & Yield Analysis

The table below summarizes the maximum peptide yields achieved based on the biocatalyst state and the engineered reaction medium, demonstrating the superiority of immobilized antiacanthain in anhydrous environments and soluble enzymes in biphasic systems.

BiocatalystEnzyme StateReaction MediumMax Peptide Yield (%)
Antiacanthain Soluble50% v/v Ethyl Ethanoate (Biphasic)72 ± 0.15
Granulosain Soluble50% v/v Ethyl Ethanoate (Biphasic)60 ± 0.10
Antiacanthain Immobilized (Glyoxyl-silica)Anhydrous Ethyl Ethanoate75 ± 0.13
Antiacanthain SolubleAnhydrous Ethyl Ethanoate0 (Rapid Inactivation)
Granulosain Immobilized (Glyoxyl-silica)Anhydrous Ethyl Ethanoate0 (Inactivated)

Standardized Experimental Protocol

To ensure reproducibility, the following self-validating methodology outlines the biocatalytic production of Z-Tyr-Val-OH[2].

Workflow Extract 1. Enzyme Extraction (Acetone Precipitation) Immobilize 2. Immobilization (Glyoxyl-Silica Support) Extract->Immobilize React 3. Biphasic Reaction (50% Ethyl Ethanoate, pH 8.0) Immobilize->React Monitor 4. RP-HPLC Monitoring (Yield Optimization) React->Monitor Purify 5. Purification & Lyophilization Monitor->Purify

Step-by-step experimental workflow for the biocatalytic production of Z-Tyr-Val-OH.

Step 1: Biocatalyst Preparation
  • Extract crude proteases from the ripe fruits of Bromelia antiacantha via low-temperature acetone precipitation.

  • Lyophilize the extract. (Optional: For anhydrous synthesis, immobilize the extract onto glyoxyl-silica supports via reductive amination).

Step 2: Substrate & Phase Preparation
  • Organic Phase: Dissolve the acyl donor, Z-Tyr-pNO, in pure ethyl ethanoate to a final concentration of 189 mM.

  • Aqueous Phase: Dissolve the acyl acceptor, Val-OH, in 100 mM Tris-HCl buffer (pH 8.0) to a concentration of 75.5 mM.

  • Causality Check (Additives): Supplement the aqueous phase with 20 mM 2-mercaptoethanol and Triethylamine (TEA). Why? 2-mercaptoethanol keeps the catalytic cysteine residues of the protease in a reduced, highly nucleophilic state. TEA ensures the α-amino group of Val-OH is fully deprotonated (free base form), maximizing its efficiency for the aminolysis attack.

Step 3: Reaction Initiation
  • Combine the organic and aqueous phases to create a 50:50 (v/v) liquid-liquid biphasic system.

  • Introduce the soluble antiacanthain biocatalyst at a concentration of 12.5 mg/ml.

  • Incubate the reactor at 40°C under continuous orbital agitation at 200 rpm to maximize the interfacial surface area between the two phases.

Step 4: Kinetic Monitoring & Quenching (Self-Validation)
  • Extract 50 μL aliquots at 15-minute intervals.

  • Immediately quench the reaction by adding 0.1% Trifluoroacetic acid (TFA). Why? The sudden drop in pH instantly denatures the protease, freezing the kinetic state of the reaction and preventing thermodynamic hydrolysis from degrading the synthesized peptide.

  • Analyze the aliquots via RP-HPLC (C18 column, UV detection at 254 nm) to track the depletion of Z-Tyr-pNO and the formation of Z-Tyr-Val-OH.

Step 5: Purification and Mass Validation
  • Isolate the organic phase containing the lipophilic product.

  • Evaporate the solvent under reduced pressure and purify the peptide via preparative HPLC.

  • Validate the structural integrity using MALDI-TOF Mass Spectrometry. The expected mass-to-charge ratio (m/z) for the Z-Tyr-Val-OH molecular ion is 414.32 [6].

Biological Efficacy and Application

Z-Tyr-Val-OH is not found in standard bioactive peptide databases, making it a novel entity in antimicrobial research. Upon successful synthesis and purification, the dipeptide demonstrates potent broad-spectrum antibacterial activity[7].

In controlled assays, Z-Tyr-Val-OH significantly decreases the specific growth rates of both Gram-positive and Gram-negative microorganisms at exceptionally low minimum inhibitory concentrations (MIC ≥15 μg/ml and ≥35 μg/ml, respectively). Because it is synthesized using food-safe plant enzymes rather than toxic chemical coupling reagents (like HATU or DCC used in SPPS), Z-Tyr-Val-OH is uniquely positioned for immediate translational application as a highly safe, natural food preservative[8].

References

  • Title: Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative Source: Frontiers in Nutrition (2021) URL: [Link]

Sources

Foundational

The Discovery and Synthesis of Z-Tyr-Val-OH: A Novel Antibacterial Dipeptide for Advanced Food Preservation

Target Audience: Researchers, Biochemical Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Historical Context The growing consumer and regulator...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biochemical Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Historical Context

The growing consumer and regulatory pushback against synthetic food preservatives has catalyzed a paradigm shift toward natural, bio-derived antimicrobial agents. In June 2021, a breakthrough in this domain was achieved by Adaro et al., who reported the discovery and enzymatic synthesis of Z-Tyr-Val-OH (N-α-carbobenzyloxy-L-Tyrosyl-L-Valine) [1].

Unlike traditional chemical synthesis, which often requires harsh solvents and generates toxic byproducts, the discovery of Z-Tyr-Val-OH was predicated on green chemistry. The research team utilized partially purified proteolytic extracts—antiacanthain and granulosain —derived from the native South American fruits Bromelia antiacantha (Bertol.) and Solanum granuloso leprosum. This whitepaper dissects the mechanistic logic, structural profiling, and validated protocols for synthesizing this novel broad-spectrum antibacterial dipeptide.

Structural Profiling and Antimicrobial Efficacy

Z-Tyr-Val-OH is a dipeptide consisting of a tyrosine residue protected at the N-terminus by a benzyloxycarbonyl (Z or Cbz) group, linked to a free L-valine at the C-terminus. The hydrophobic nature of the Z-protecting group, combined with the specific amino acid sequence, facilitates its interaction with bacterial cell membranes.

In microbiological assays, Z-Tyr-Val-OH demonstrated profound broad-spectrum antibacterial activity. It significantly decreased ( p≤0.05 ) the specific growth rates of both Gram-positive and Gram-negative microorganisms at exceptionally low minimum inhibitory concentrations (MIC) [1].

  • Gram-Positive Microorganisms: Efficacious at concentrations .

  • Gram-Negative Microorganisms: Efficacious at concentrations .

This high efficacy at low concentrations positions Z-Tyr-Val-OH as a highly competitive, safe food preservative candidate capable of replacing synthetic counterparts without altering the organoleptic properties of food matrices.

Mechanistic Logic: Kinetically Controlled Enzymatic Synthesis

The synthesis of dipeptides can be driven by either thermodynamic or kinetic control. For Z-Tyr-Val-OH, kinetically controlled synthesis was selected as the optimal pathway.

The Causality Behind the Choice: Thermodynamic synthesis relies on the reverse reaction of hydrolysis, which is notoriously slow and low-yielding in aqueous environments. By employing an activated acyl donor (Z-Tyr-pNO, an ester) rather than a free acid (Z-Tyr-OH), the reaction is driven kinetically. The enzyme rapidly forms an acyl-enzyme intermediate with the donor, releasing p-nitrophenol. The acyl-enzyme intermediate is then intercepted by the acyl acceptor (Val-OH) acting as a nucleophile, outcompeting water to form the peptide bond [1].

SynthesisPathway Donor Acyl Donor (Z-Tyr-pNO) Enzyme Biocatalyst (Antiacanthain / Granulosain) Donor->Enzyme Binding Acceptor Acyl Acceptor (Val-OH) Intermediate Acyl-Enzyme Intermediate Acceptor->Intermediate Nucleophilic Attack Enzyme->Intermediate Acylation Product Z-Tyr-Val-OH (Antibacterial Dipeptide) Intermediate->Product Deacylation Byproduct Leaving Group (p-Nitrophenol) Intermediate->Byproduct Release

Caption: Kinetically controlled enzymatic synthesis pathway of Z-Tyr-Val-OH.

Reaction Media Optimization and Quantitative Yields

The microenvironment of the enzyme dictates its structural stability and catalytic potential. The researchers evaluated two distinct systems: a liquid-liquid biphasic system and an almost anhydrous organic solvent.

  • 50% v/v Ethyl Ethanoate in 100 mM Tris-HCl (pH 8.0): This biphasic system was engineered to solve the differential solubility of the substrates. Val-OH is highly soluble in water (75.5 mM), while Z-Tyr-pNO is highly soluble in ethyl ethanoate (189 mM). The 50% v/v ratio achieved an optimal acyl donor partition coefficient of 1.28, allowing the soluble enzymes to express their highest catalytic potential without suffering from molecular toxicity [1].

  • Almost Anhydrous Ethyl Ethanoate ( Xw​:1×10−5 ): Soluble enzymes rapidly denature in anhydrous solvents. However, multi-point immobilization of antiacanthain on glyoxyl-silica rigidified the enzyme's 3D structure, preventing unfolding and yielding a robust biocatalyst that achieved the highest overall peptide yield (75%) in this harsh medium [1].

Quantitative Data Summary
Biocatalyst TypeEnzyme StateReaction MediumMaximum Peptide Yield ( η )
Antiacanthain Soluble50% v/v Ethyl Ethanoate / Tris-HCl (pH 8.0)72 ± 0.15%
Granulosain Soluble50% v/v Ethyl Ethanoate / Tris-HCl (pH 8.0)60 ± 0.10%
Antiacanthain Immobilized (Glyoxyl-silica)Anhydrous Ethyl Ethanoate ( Xw​:1×10−5 )75 ± 0.13%
Granulosain Immobilized (Glyoxyl-silica)Anhydrous Ethyl Ethanoate ( Xw​:1×10−5 )0% (Inactivated)

Standardized Experimental Protocol

To ensure reproducibility and self-validation, the following step-by-step methodology details the kinetically controlled synthesis of Z-Tyr-Val-OH using the biphasic system.

Phase 1: Preparation of the Biphasic System
  • Buffer Preparation: Prepare a 100 mM Tris(hydroxymethyl)aminomethane hydrochloride (Tris-HCl) buffer and adjust the pH to 8.0. Causality: pH 8.0 maintains the ionization state of the catalytic triad in the plant proteases, ensuring maximum nucleophilicity of the active-site cysteine/serine.

  • Solvent Equilibration: Mix the Tris-HCl buffer with ethyl ethanoate at a 50:50 (v/v) ratio to create the liquid-liquid biphasic medium.

Phase 2: Substrate Loading
  • Acyl Acceptor: Dissolve Val-OH in the aqueous phase to a final concentration of 75.5 mM (maximum solubility).

  • Acyl Donor: Dissolve the activated ester Z-Tyr-pNO in the organic phase (ethyl ethanoate) to a concentration of 189 mM. Causality: Using an excess of acyl donor compensates for the competing hydrolysis reaction (where water acts as the nucleophile instead of Val-OH).

Phase 3: Biocatalysis and Validation
  • Enzyme Addition: Introduce the soluble biocatalyst (antiacanthain at 0.075 mg/ml or granulosain at 0.125 mg/ml) into the reaction vessel.

  • Incubation: Incubate the mixture at 40°C under constant orbital agitation at 200 rpm. Causality: 40°C provides optimal kinetic energy for the reaction without crossing the thermal denaturation threshold of the plant proteases.

  • Self-Validating Monitoring: Withdraw 10 \textmu L aliquots every 30 minutes. Quench the reaction with 1% trifluoroacetic acid (TFA). Analyze via RP-HPLC at 254 nm to quantify the depletion of Z-Tyr-pNO, the release of p-nitrophenol, and the formation of Z-Tyr-Val-OH. The stoichiometric release of p-nitrophenol validates the formation of the acyl-enzyme intermediate.

Phase 4: Product Recovery
  • Phase Separation: Halt the reaction and separate the organic phase (containing the synthesized Z-Tyr-Val-OH) from the aqueous phase.

  • Purification: Evaporate the ethyl ethanoate under reduced pressure and purify the crude peptide using preparative chromatography.

ExperimentalWorkflow Step1 1. Enzyme Extraction Bromelia / Solanum Step2 2. Media Setup 50% Ethyl Ethanoate Step1->Step2 Step3 3. Substrate Addition Z-Tyr-pNO & Val-OH Step2->Step3 Step4 4. Biocatalysis 40°C, 200 rpm Step3->Step4 Step5 5. HPLC Validation Product Recovery Step4->Step5

Caption: Step-by-step experimental workflow for the enzymatic synthesis of Z-Tyr-Val-OH.

Future Perspectives in Drug Development & Food Science

The successful synthesis of Z-Tyr-Val-OH represents a critical intersection between agricultural biotechnology and food safety. By utilizing under-exploited South American native fruits as a source of robust proteases, researchers have established a scalable, eco-friendly pipeline for peptide synthesis.

For drug development professionals, the immobilization strategy (glyoxyl-silica) utilized for antiacanthain provides a blueprint for engineering enzymes capable of functioning in near-anhydrous organic solvents, a critical requirement for synthesizing highly hydrophobic active pharmaceutical ingredients (APIs). Moving forward, the integration of Z-Tyr-Val-OH into active packaging films or direct food matrices stands to significantly extend the shelf-life of perishable goods while mitigating the risks associated with antimicrobial resistance.

References

  • Adaro, M., Bersi, G., Talia, J. M., Bernal, C., Guzmán, F., Vallés, D., & Barberis, S. (2021). Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative. Frontiers in Nutrition, 8, 685330.[Link]

Exploratory

A Technical Guide to the Solubility of Z-Tyr-Val-OH for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of N-benzyloxycarbonyl-L-tyrosyl-L-valine (Z-Tyr-Val-OH), a protected dipeptide frequently utilized in synthetic peptide c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-benzyloxycarbonyl-L-tyrosyl-L-valine (Z-Tyr-Val-OH), a protected dipeptide frequently utilized in synthetic peptide chemistry and drug development. A profound understanding of a peptide's solubility is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing stable formulations. This document synthesizes physicochemical principles with practical, field-proven methodologies to offer a robust framework for researchers. It details the intrinsic properties of Z-Tyr-Val-OH that govern its solubility, provides qualitative and quantitative insights into its behavior in various solvent systems, and presents a rigorous, step-by-step protocol for its experimental determination.

Core Compound Profile: Z-Tyr-Val-OH

N-benzyloxycarbonyl-L-tyrosyl-L-valine is a dipeptide derivative where the N-terminus of the tyrosine residue is protected by a benzyloxycarbonyl (Z or Cbz) group. This protection strategy is a cornerstone of solution-phase peptide synthesis. The molecule's structure, featuring a bulky aromatic protecting group, a phenolic side chain (tyrosine), an aliphatic side chain (valine), and a free carboxylic acid, creates a complex amphiphilic character that dictates its solubility.

Key Physicochemical Properties:

  • Molecular Formula: C₂₂H₂₆N₂O₆

  • Molecular Weight: 414.45 g/mol

  • Structure: Comprises a hydrophobic Z-group and valine side chain, and more polar elements like the peptide backbone, the tyrosine phenol, and the C-terminal carboxylic acid.

  • Ionizable Groups:

    • C-terminal carboxylic acid (~pKa 3-4)

    • Tyrosine phenolic hydroxyl group (~pKa 10)

  • Expert Insight: The presence of two ionizable groups means that the net charge of Z-Tyr-Val-OH is highly dependent on the pH of the aqueous environment. This is the single most critical factor influencing its solubility in aqueous systems. The N-terminal amine is protected and thus not ionizable.

The Landscape of Solubility: A Multi-Solvent Perspective

The solubility of Z-Tyr-Val-OH is a function of the intricate balance between solute-solute and solute-solvent interactions. The molecule must overcome its own crystal lattice energy to be solvated. The choice of solvent is therefore critical.

Aqueous Systems: The Critical Role of pH

In aqueous media, the solubility of peptides is profoundly influenced by pH.[1][2] The solubility of Z-Tyr-Val-OH will be at its minimum at its isoelectric point (pI), where the net charge is zero, maximizing intermolecular aggregation.

  • Acidic pH (pH < 2): The carboxylic acid is protonated (COOH), and the phenol is protonated (-OH). The molecule is neutral and expected to have low water solubility.

  • Near-Neutral pH (pH ~4-9): The carboxylic acid is deprotonated (COO⁻), while the phenol remains protonated. The molecule exists as an anion, which should increase its solubility in water compared to the pI.

  • Basic pH (pH > 11): Both the carboxylic acid (COO⁻) and the phenol (O⁻) are deprotonated. The molecule is a dianion, which should lead to the highest aqueous solubility due to strong ion-dipole interactions with water.

The general principle is that peptides are most soluble at pH values away from their isoelectric point.[2] For acidic peptides like Z-Tyr-Val-OH (due to the free carboxyl and phenolic hydroxyl), solubility can often be achieved in mildly basic buffers like ammonium bicarbonate or by adding dilute NH₄OH.[3][4][5]

Organic Solvents: A Qualitative & Quantitative Overview

For many applications in synthesis and purification, organic solvents are essential. Peptides with a high content of non-polar or uncharged polar amino acids are often best solubilized in organic solvents.[3] Z-Tyr-Val-OH, with its bulky hydrophobic Z-group and valine residue, fits this profile.

Table 1: Expected Solubility Profile of Z-Tyr-Val-OH in Common Laboratory Solvents

Solvent ClassSolventPolarity (Dielectric Constant)Expected SolubilityRationale & Causality
Polar Aprotic Dimethylformamide (DMF)36.7HighExcellent hydrogen bond acceptor, effectively solvates the peptide backbone. Often used in peptide synthesis.[2]
Dimethyl Sulfoxide (DMSO)46.7HighStrong H-bond acceptor and highly polar. A common choice for dissolving hydrophobic peptides for biological assays.[2][6] Data for the similar Z-Tyr-OH shows high solubility (100 mg/mL).[7]
Acetonitrile (ACN)37.5ModerateLess effective at disrupting H-bonds compared to DMF/DMSO, but useful in chromatography.
Polar Protic Methanol (MeOH)32.7Moderate to HighCan act as both H-bond donor and acceptor. Solubility of the related L-tyrosine is higher in methanol than in ethanol or propanol.[8]
Ethanol (EtOH)24.5ModerateSimilar to methanol but less polar.
Chlorinated Dichloromethane (DCM)9.1Low to ModerateCan solvate the hydrophobic regions (Z-group), but poor at solvating the polar peptide backbone and C-terminus.
Ethers Tetrahydrofuran (THF)7.6LowPrimarily interacts through weaker dipole-dipole forces; generally a poor solvent for peptides.
Nonpolar Hexanes, Toluene~2.0InsolubleLacks the polarity and H-bonding capability to overcome the peptide's crystal lattice energy.
  • Expert Insight & Trustworthiness: While precise quantitative data for this specific dipeptide is not widely published, this table is synthesized from data on analogous compounds and fundamental principles of peptide chemistry.[9] For instance, DMSO and DMF are consistently recommended for dissolving hydrophobic peptides.[2] Always start with a small amount of peptide to test solubility before committing the entire batch.[4]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible data, a standardized protocol is essential. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[10][11] This protocol is designed to be a self-validating system, ensuring that equilibrium has been reached and that quantification is accurate.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification A 1. Weigh excess Z-Tyr-Val-OH into vials B 2. Add precise volume of test solvent A->B C 3. Seal vials and agitate at constant temperature (e.g., 24h @ 25°C) B->C D 4. Allow solid to settle C->D E 5. Centrifuge or filter to separate solid D->E Ensures clear supernatant F 6. Sample supernatant E->F G 7. Dilute into mobile phase F->G H 8. Analyze by HPLC-UV G->H I 9. Calculate concentration vs. standard curve H->I

Caption: Shake-Flask Method Workflow for Solubility Determination.

Detailed Step-by-Step Protocol

Objective: To determine the quantitative solubility of Z-Tyr-Val-OH in a chosen solvent at 25 °C.

Materials:

  • Z-Tyr-Val-OH (solid powder)

  • Class A volumetric flasks and pipettes

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Test solvents (e.g., DMSO, Methanol, Acetonitrile, Water)

Methodology:

  • Preparation of Standards:

    • Rationale: A standard curve is essential for accurate quantification.

    • Prepare a 1 mg/mL stock solution of Z-Tyr-Val-OH in a suitable solvent where it is freely soluble (e.g., DMSO).

    • Perform serial dilutions to create a set of calibration standards (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Sample Preparation:

    • Rationale: Using excess solid ensures that the resulting solution is truly saturated.

    • Add an excess amount of solid Z-Tyr-Val-OH (e.g., ~5-10 mg) to a 2 mL glass vial. The exact mass is not critical, but it must be enough to ensure solid remains after equilibration.

    • Accurately pipette 1.0 mL of the test solvent into the vial.

    • Prepare each solvent in triplicate for statistical validity.

  • Equilibration:

    • Rationale: This step is crucial for achieving thermodynamic equilibrium. Short incubation times may only yield kinetic solubility, which can be misleading.[10]

    • Securely cap the vials.

    • Place the vials on an orbital shaker in a temperature-controlled environment (25 °C).

    • Agitate for at least 24 hours to ensure equilibrium is reached.[10] Visually confirm that undissolved solid remains.

  • Phase Separation:

    • Rationale: The solid phase must be completely removed to avoid artificially inflating the measured concentration of the dissolved compound.

    • Remove vials from the shaker and let them stand for 1 hour to allow the solid to settle.

    • Carefully draw the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean HPLC vial. Alternatively, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) and sample the supernatant.

  • Quantification by HPLC-UV:

    • Rationale: HPLC-UV is a robust and widely available method for quantifying aromatic compounds like Z-Tyr-Val-OH. LC-MS can also be used for higher sensitivity and specificity.[10][12]

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: 10% to 90% B over 15 minutes

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm or 280 nm (due to aromatic rings)

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the filtered supernatant samples. It may be necessary to dilute the samples with the mobile phase to fall within the linear range of the calibration curve.

    • Calculate the concentration in the saturated solution using the regression equation from the standard curve, accounting for any dilution factors.

Physicochemical Rationale & Visualization

The ionization state of the peptide is a primary determinant of its aqueous solubility. Understanding this relationship is key to manipulating solubility for experimental success.

G A Low pH (<2) Z-Tyr(H)-Val-COOH (Neutral) B Mid pH (4-9) Z-Tyr(H)-Val-COO⁻ (Anionic) A->B + OH⁻ (pKa ~3-4) S_Low Low Aqueous Solubility A->S_Low C High pH (>11) Z-Tyr(O⁻)-Val-COO⁻ (Dianionic) B->C + OH⁻ (pKa ~10) S_Mod Moderate Aqueous Solubility B->S_Mod S_High High Aqueous Solubility C->S_High

Caption: pH-Dependent Ionization and its Effect on Solubility.

Conclusion and Best Practices

The solubility of Z-Tyr-Val-OH is a multifaceted property governed by its amphiphilic structure and the physicochemical nature of the solvent. For aqueous applications, solubility is best achieved by manipulating the pH to be significantly different from the isoelectric point, typically by using a basic buffer. For organic-phase applications such as synthesis and purification, polar aprotic solvents like DMF and DMSO offer the highest solvating power. When precise solubility values are required, the shake-flask method coupled with HPLC-UV analysis provides a gold-standard, reproducible protocol. By grounding experimental design in these fundamental principles, researchers can effectively manage and optimize the solubility of Z-Tyr-Val-OH, preventing costly delays and ensuring the integrity of their scientific outcomes.

References

  • Büttner, J., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. RSC Publishing. [Link]

  • Derick, E., et al. (2022). Oil Phase Solubility Rather Than Diffusivity Determines the Release of Entrapped Amino Acids and Di-Peptides from Water-in-Oil-in-Water Emulsions. MDPI. [Link]

  • Bio-Synthesis Inc. Peptide Synthesis Knowledge Base. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • ChemBK. CBZ-TYR-OH.H2O. [Link]

  • GenScript. Guidelines for Dissolving Peptides. [Link]

  • He, Q., et al. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. Journal of Chemical Thermodynamics, 124, 123-132. [Link]

  • Hoevener, C., et al. (2004). Analytical procedures for quantification of peptides in pharmaceutical research by liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 378(4), 883-97. [Link]

Sources

Foundational

Z-Tyr-Val-OH: A Technical Guide to its Application in Enzyme Inhibition Studies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of drug discovery and biochemical research, enzyme inhibitors are fundamental tools for elucidatin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and biochemical research, enzyme inhibitors are fundamental tools for elucidating biological pathways and serve as foundational scaffolds for therapeutic development. Among the vast array of inhibitors, small peptides and their derivatives represent a crucial class, offering a balance of specificity and modifiable chemical properties. This guide focuses on the dipeptide Z-Tyr-Val-OH, a model compound for exploring enzyme inhibition. This molecule is characterized by an N-terminal benzyloxycarbonyl (Z) protecting group, a large aromatic amino acid (Tyrosine), and a hydrophobic aliphatic amino acid (Valine).

The presence of these distinct chemical moieties suggests that Z-Tyr-Val-OH has the potential to interact with a range of enzymes, particularly proteases that recognize and cleave peptide bonds adjacent to specific amino acid residues. The benzyloxycarbonyl group, while often employed as a protecting group in peptide synthesis, can also play a significant role in the molecule's interaction with enzyme active sites through hydrophobic and π-π stacking interactions. The tyrosine residue, with its bulky, aromatic side chain, is a primary recognition element for enzymes like chymotrypsin, while the valine residue provides a hydrophobic character that can influence binding to other subsites of an enzyme's active site. This guide will provide an in-depth exploration of the potential enzyme targets for Z-Tyr-Val-OH, the mechanistic principles of its inhibitory action, and a practical guide to its study in a laboratory setting.

Physicochemical Properties of Z-Tyr-Val-OH

A comprehensive understanding of the physicochemical properties of a potential inhibitor is critical for designing and interpreting enzyme kinetic studies. The following table summarizes the key properties of the constituent amino acids, which inform the overall characteristics of the Z-Tyr-Val-OH dipeptide.

ComponentChemical NatureKey CharacteristicsPotential Role in Enzyme Binding
Z-group (Benzyloxycarbonyl) N-terminal protecting groupAromatic, hydrophobicEnhances affinity through hydrophobic interactions and π-π stacking with aromatic residues in the enzyme's active site.
Tyrosine (Tyr) Aromatic amino acidLarge, hydrophobic side chain with a terminal hydroxyl group capable of hydrogen bonding.Primary recognition motif for the S1 pocket of chymotrypsin-like serine proteases. Can also interact with the active sites of tyrosinase and other enzymes recognizing aromatic residues.
Valine (Val) Aliphatic amino acidBranched, hydrophobic side chainInteracts with hydrophobic subsites (e.g., S2 pocket) of proteases, contributing to binding affinity and specificity. Important for the inhibition of enzymes like tyrosinase.[1]
-OH (Carboxyl group) C-terminusIonizable, capable of hydrogen bondingCan form critical hydrogen bonds or ionic interactions with residues in the enzyme's active site, influencing binding and orientation.

Potential Enzyme Targets and Mechanisms of Inhibition

The structural features of Z-Tyr-Val-OH suggest its potential as an inhibitor for several classes of enzymes. The following sections explore these possibilities in detail.

Serine Proteases: The Case of Chymotrypsin

Chymotrypsin is a digestive serine protease that preferentially cleaves peptide bonds on the carboxyl side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.[2] The active site of chymotrypsin contains a catalytic triad (Ser-His-Asp) and a series of subsites (S1, S2, etc.) that bind the amino acid residues of the substrate. The S1 pocket is a deep, hydrophobic pocket that accommodates the large side chain of the residue at the P1 position (the residue N-terminal to the scissile bond).

Hypothesized Mechanism of Inhibition:

Z-Tyr-Val-OH is a strong candidate for a competitive inhibitor of chymotrypsin. In this model, the dipeptide binds to the active site of the enzyme, preventing the binding of the natural substrate.

  • S1 Pocket Interaction: The tyrosine side chain of Z-Tyr-Val-OH is expected to fit snugly into the S1 pocket of chymotrypsin, mimicking the natural substrate.

  • S2 Subsite Interaction: The valine side chain would likely occupy the S2 subsite, which is a smaller, shallower hydrophobic pocket. The interaction between the inhibitor side chains and the enzyme's subsites is a key determinant of binding affinity.[3]

  • Role of the Z-group: The N-terminal benzyloxycarbonyl group can further stabilize the enzyme-inhibitor complex through hydrophobic interactions with residues near the active site.

This type of reversible, tight-binding interaction is a common mechanism for peptide-based protease inhibitors.[4][5] The potency of such inhibitors is often influenced by the conformational constraints of the peptide backbone.[3][6]

Caption: Competitive inhibition of an enzyme by Z-Tyr-Val-OH.

Cysteine Proteases: Targeting Calpains

Calpains are a family of calcium-dependent intracellular cysteine proteases involved in various cellular processes, and their dysregulation is implicated in several diseases.[7] Peptide-based inhibitors, including those with an N-terminal Z-group, have been developed as potent calpain inhibitors.[8] These inhibitors often act by forming a reversible covalent bond between an electrophilic "warhead" (like an aldehyde or ketoamide) and the active site cysteine residue. While Z-Tyr-Val-OH lacks a traditional warhead, it could still act as a competitive inhibitor by binding to the active site and preventing substrate access. The development of specific calpain inhibitors is an active area of research, with a focus on improving selectivity over other cysteine proteases.[9]

Tyrosinase: A Potential Target in Melanogenesis and Browning

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[10] Its inhibition is of great interest in the cosmetics industry for skin whitening and in the food industry to prevent enzymatic browning.[11] Studies have shown that peptides containing arginine and/or phenylalanine in combination with hydrophobic residues like valine, alanine, or leucine can be effective tyrosinase inhibitors.[1]

Potential Mechanism of Inhibition:

Z-Tyr-Val-OH could inhibit tyrosinase through a multi-faceted mechanism:

  • Competitive Inhibition: The tyrosine residue can act as a substrate analog, competing with L-tyrosine for binding to the active site.

  • Copper Chelation: The peptide backbone or the hydroxyl group of tyrosine may chelate the copper ions in the enzyme's active site, rendering it inactive. This is a common mechanism for many natural tyrosinase inhibitors.[12]

  • Hydrophobic Interactions: The Z-group and the valine residue can contribute to binding affinity through hydrophobic interactions with the enzyme.

The inhibition of tyrosinase by Z-Tyr-Val-OH would likely be of a mixed or non-competitive type, as has been observed for other peptide-based inhibitors.[13]

Quantitative Analysis of Related Dipeptide Inhibitors

To provide context for the potential inhibitory potency of Z-Tyr-Val-OH, the following table summarizes the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for structurally related dipeptides against various enzymes.

Dipeptide/DerivativeTarget EnzymeInhibition Constant (Ki) / IC50Reference
H-D-Phe-L-Phe-OMeα-ChymotrypsinKi = 0.09 mM[6]
2,3-methano-phenylalanylphenylalanine methyl esterα-ChymotrypsinKi = 0.16 mM[6]
H-D-Leu-L-Phe-OBzlα-ChymotrypsinKi = 2.2 x 10-5 M (22 µM)[14]
H-D-Phe-L-Leu-OBzlα-ChymotrypsinKi = 6.3 x 10-6 M (6.3 µM)[14]
Val-TyrAngiotensin-Converting Enzyme (ACE)IC50 values are reported for various derivatives, e.g., N-(1-benzoyl-1-carboxymethyl)-L-Alanyl-L-Tyrosine with IC50 = 7.9 x 10-10 mol/L.[15][15][16][17]
Various HydroxychalconesMushroom TyrosinaseIC50 values in the low micromolar range (e.g., 1.28 µM).[10][10][13]

Experimental Protocol: In Vitro Inhibition of Mushroom Tyrosinase

This section provides a detailed, step-by-step protocol for determining the inhibitory effect of Z-Tyr-Val-OH on the activity of mushroom tyrosinase, a commonly used model enzyme.[13]

Objective: To determine the IC50 value of Z-Tyr-Val-OH for mushroom tyrosinase using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Z-Tyr-Val-OH

  • Kojic acid (positive control)[13]

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of Z-Tyr-Val-OH in DMSO. Create a series of dilutions in phosphate buffer.

    • Prepare a stock solution of kojic acid in DMSO and create a series of dilutions in phosphate buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Phosphate buffer

      • A specific volume of the Z-Tyr-Val-OH solution (or kojic acid for the positive control, or buffer for the negative control).

      • A specific volume of the tyrosinase solution.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a set time (e.g., 10 minutes).

    • Initiate the reaction by adding a specific volume of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm (the wavelength of dopachrome formation) at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of reaction (V0) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of Z-Tyr-Val-OH using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where Vcontrol is the reaction rate in the absence of the inhibitor and Vinhibitor is the reaction rate in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of Z-Tyr-Val-OH that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Conclusion and Future Directions

The dipeptide Z-Tyr-Val-OH serves as an excellent model compound for investigating the principles of enzyme inhibition by small, protected peptides. Its constituent amino acids suggest a range of potential enzyme targets, including serine proteases like chymotrypsin, cysteine proteases like calpains, and the copper-containing enzyme tyrosinase. The N-terminal benzyloxycarbonyl group is not merely a passive protecting group but an active participant in the binding process, contributing to the overall affinity of the molecule for its target.

Future research on Z-Tyr-Val-OH and its analogs could involve:

  • Kinetic Studies: Detailed kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, mixed) for each potential target enzyme.

  • Structural Biology: Co-crystallization of Z-Tyr-Val-OH with its target enzymes to elucidate the precise binding mode at the atomic level.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of analogs with modifications to the Z-group, the amino acid sequence, and the C-terminus to optimize potency and selectivity.

  • Cell-Based Assays: Evaluation of the inhibitory activity of Z-Tyr-Val-OH in cellular models to assess its efficacy in a more complex biological environment.

Through such systematic investigations, molecules like Z-Tyr-Val-OH can advance our understanding of enzyme-inhibitor interactions and provide valuable starting points for the development of novel therapeutic agents.

References

  • Lovell, J., & Guthrie, D. J. S. (n.d.). Conformationally constrained dipeptides as inhibitors of chymotrypsin. Portland Press. [Link]

  • Shimohigashi, Y., Ogawa, T., Koshitaka, H., & Waki, M. (1988). Specific inhibitory conformation of dipeptides for chymotrypsin. PubMed. [Link]

  • Ogawa, T., Yoshitomi, H., Kodama, H., Waki, M., & Shimohigashi, Y. (1991). Chymotrypsin inhibitory conformation of dipeptides constructed by side chain-side chain hydrophobic interactions. PubMed. [Link]

  • Shimohigashi, Y., Ogawa, T., Kodama, H., & Waki, M. (2006). Dipeptide Side Chain–Side Chain Hydrophobic Interactions as Conformational Core for Chymotrypsin Inhibition. Bulletin of the Chemical Society of Japan, 66(7), 2101-2107. [Link]

  • Lala, R., & D'Mello, P. (2011). Protease inhibitors and their peptidomimetic derivatives as potential drugs. PMC. [Link]

  • Kodani, S., Suzuki, J., Komaki, H., & Hemmi, H. (2019). Isolation and structure determination of new chymotrypsin inhibitory peptides streptopeptolins B and C. Taylor & Francis Online. [Link]

  • Kageyama, Y., Nakamura, M., & Hattori, M. (2022). Inhibitory Effect of Dipeptides Containing Acidic Amino Acid Residue on Degranulation of RBL-2H3 Cells. MDPI. [Link]

  • Grosse-Holz, S., & van der Hoorn, R. A. L. (2016). Peptide-based protease inhibitors from plants. PMC. [Link]

  • Nongonierma, A. B., Mooney, C., Shields, D. C., & FitzGerald, R. J. (n.d.). Inhibition of dipeptidyl peptidase IV and xanthine oxidase by amino acids and dipeptides. University of Limerick. [Link]

  • Milne, P. J., van de Venter, M., & Joubert, E. (2005). Biological activity of selected tyrosine-containing 2,5-diketopiperazines. IMR Press. [Link]

  • MP Biomedicals. (n.d.). Enzyme Inhibitors. MP Biomedicals. [Link]

  • Boer, H., Wichers, H. J., & Westphal, A. H. (2007). Novel peptides with tyrosinase inhibitory activity. PubMed. [Link]

  • Zhou, M., Xu, C., & Wang, C. (2017). Formation Mechanism and Biomedical Applications of Protease-Manipulated Peptide Assemblies. PMC. [Link]

  • ResearchGate. (n.d.). Mechanisms of protease-inhibitor interactions. ResearchGate. [Link]

  • Li, Z., Patil, G. S., Golubski, Z. E., Hori, H., Tehrani, K., Foreman, J. E., ... & Powers, J. C. (1993). Stereospecific synthesis of peptidyl alpha-keto amides as inhibitors of calpain. PubMed. [Link]

  • Teno, N., Tsuboi, S., Itoh, N., Okamoto, H., & Okada, Y. (1987). Significant Effects of Z-Gln-Val-Val-OME, Common Sequences of Thiol Proteinase Inhibitors on Thiol Proteinases. PubMed. [Link]

  • Gil-Ad, I., Zivin, M., & Bar-Shavit, R. (2021). Small Molecule Protease Inhibitors as Model Peptidomimetics. MDPI. [Link]

  • van der Vlag, R., van Veen, H. W., & Kruh, G. D. (2015). Proteasome inhibition and mechanism of resistance to a synthetic, library-based hexapeptide. PMC. [Link]

  • Weber, J., & Buescher, J. (2022). Calpain-mediated proteolysis as driver and modulator of polyglutamine toxicity. Frontiers. [Link]

  • Dietmair, S., Nielsen, L. K., & Timmins, N. E. (2012). Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells. PMC. [Link]

  • Vermeirssen, V., Van Camp, J., & Verstraete, W. (2005). Antihypertensive mechanism of the dipeptide Val-Tyr in rat aorta. ResearchGate. [Link]

  • Wang, K. K. W. (2008). Membrane-Permeable Peptide Capable of Calpain Inhibition. UKnowledge. [Link]

  • Lee, J. H., Kim, H., & Lee, Y. (2023). Neuroprotective Effects of Calpain Inhibition in Parkinson's Disease: Insights from Cellular and Murine Models. PMC. [Link]

  • Chen, P. L., Peng, S. X., & Yang, Z. X. (1992). [Synthesis and biological activity of some Val(Ala)-Tyr and Val-Tyr-Tyr peptides]. PubMed. [Link]

  • MP Biomedicals. (n.d.). Z-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone, 1 mg. MP Biomedicals. [Link]

  • Al-Tonbaki, A. M., El-Sayed, M. A., & Anagli, J. (2021). Spatial Measurement and Inhibition of Calpain Activity in Traumatic Brain Injury with an Activity-Based Nanotheranostic Platform. PMC. [Link]

  • Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. MDPI. [Link]

  • Li, Y., & Zhang, J. (2022). Discovery of Tyrosinase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Thieme. [Link]

  • Zolghadri, S., Bahrami, A., Hassan, M., & Saboury, A. A. (2019). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Percentage of tyrosinase inhibition determined by UV-VIS spectroscopy... ResearchGate. [Link]

  • Tsao, Y. T., Huang, Y. F., & Kuo, C. Y. (2023). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. PMC. [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of Z-Tyr-Val-OH: A Technical Guide to NMR, IR, and MS Analysis

Executive Summary & Molecular Architecture In the landscape of peptide therapeutics and food-grade bio-preservatives, the rigorous structural validation of synthetic peptides is a non-negotiable regulatory standard. Z-Ty...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In the landscape of peptide therapeutics and food-grade bio-preservatives, the rigorous structural validation of synthetic peptides is a non-negotiable regulatory standard. Z-Tyr-Val-OH (Carbobenzoxy-L-Tyrosyl-L-Valine) is a protected dipeptide that has garnered attention for its broad-spectrum antibacterial properties, particularly when generated via kinetically-controlled enzymatic synthesis using native plant proteases[1].

Structurally, Z-Tyr-Val-OH consists of three distinct domains: an N-terminal benzyloxycarbonyl (Z or Cbz) protecting group, a central aromatic L-Tyrosine residue, and a C-terminal aliphatic L-Valine. Confirming the integrity of this molecule requires an orthogonal analytical approach. This whitepaper details the causality, theoretical frameworks, and self-validating protocols for the complete spectroscopic elucidation (NMR, IR, MS) of Z-Tyr-Val-OH.

AnalyticalWorkflow Start Z-Tyr-Val-OH Synthesis HPLC RP-HPLC Purity >95% Start->HPLC MS ESI-MS Mass & Sequence HPLC->MS NMR 1H/13C NMR Conformation HPLC->NMR IR ATR-FTIR Functional Groups HPLC->IR Validate Structural Validation MS->Validate NMR->Validate IR->Validate

Fig 1: Orthogonal spectroscopic workflow for the structural validation of Z-Tyr-Val-OH.

Mass Spectrometry (MS): Ionization & Fragmentation Mechanics

Mass spectrometry provides the foundational proof of molecular weight and sequence connectivity. For peptides like Z-Tyr-Val-OH, Electrospray Ionization (ESI) in positive mode is the technique of choice. The basicity of the amide nitrogen atoms and the presence of the terminal carboxylic acid drive the formation of predictable ion species.

Mechanistic Insights

While theoretical exact mass calculations for Z-Tyr-Val-OH (C₂₂H₂₆N₂O₆) yield a monoisotopic mass of 414.179 Da, empirical 1[1] depending on the specific ionization environment and instrument resolution. Under high-resolution ESI+ conditions, the protonated molecular ion [M+H]+ is typically observed at m/z 415.2, alongside sodium adducts [M+Na]+ at m/z 437.2.

Tandem mass spectrometry (MS/MS) induces collision-induced dissociation (CID), cleaving the peptide bond to yield characteristic b and y series ions. The cleavage between Tyrosine and Valine generates a b₂ ion (Z-Tyr⁺) and a y₁ ion (Val-OH⁺) , definitively proving the sequence connectivity.

MS_Fragmentation Parent [M+H]+ Ion m/z 415.2 B_ion b2 Ion (Z-Tyr+) m/z 298.1 Parent->B_ion Peptide Bond Cleavage Y_ion y1 Ion (Val-OH) m/z 118.1 Parent->Y_ion Peptide Bond Cleavage Immonium Tyr Immonium m/z 136.1 B_ion->Immonium -CO (28 Da)

Fig 2: Primary ESI-MS/MS fragmentation pathways of protonated Z-Tyr-Val-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is deployed to confirm the 3D spatial arrangement and chemical environment of every atom.

Causality in Experimental Design: Solvent Selection

DMSO-d₆ is the mandatory solvent for this analysis. Unlike protic solvents (e.g., CD₃OD or D₂O), the aprotic nature of DMSO-d₆ prevents the rapid deuterium exchange of the amide (-NH) and phenolic (-OH) protons. Preserving these protons allows researchers to observe scalar couplings ( 3JNH−CHα​ ), which are critical for extracting dihedral angle constraints and confirming the backbone integrity.

Spectral Assignments

The aromatic region is highly diagnostic. The Tyrosine phenol ring presents as a classic AA′BB′ spin system (two doublets around 6.65 and 7.05 ppm), which is easily distinguishable from the monosubstituted phenyl ring of the Z-group (a 5H multiplet at 7.30 ppm).

Table 1: ¹H NMR Data Summary (400 MHz, DMSO-d₆)

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
Val-γ CH₃0.85d (J = 6.8 Hz)6HIsopropyl methyls
Val-β CH2.05m1HIsopropyl methine
Tyr-β CH₂2.75, 2.95dd2HBenzylic CH₂ (Tyr)
Val-α CH4.15dd1HBackbone α-CH
Tyr-α CH4.35m1HBackbone α-CH
Z-CH₂4.95s2HBenzylic CH₂ (Z-group)
Tyr-ArH6.65, 7.05d (J = 8.5 Hz)4HPhenol ring ( AA′BB′ )
Z-ArH7.30m5HPhenyl ring (Z-group)
Tyr-NH7.55d (J = 8.0 Hz)1HUrethane Amide NH
Val-NH7.95d (J = 8.2 Hz)1HPeptide Bond Amide NH
Tyr-OH9.15s1HPhenolic OH
Val-COOH12.50br s1HCarboxylic acid OH

Table 2: ¹³C NMR Data Summary (100 MHz, DMSO-d₆)

Carbon TypeChemical Shift (δ, ppm)Structural Assignment
Val-γ CH₃18.5, 19.2Isopropyl methyls
Val-β CH30.1Isopropyl methine
Tyr-β CH₂36.5Benzylic CH₂ (Tyr)
Backbone α-C55.4 (Tyr), 57.8 (Val)Alpha carbons
Z-CH₂65.2Benzylic CH₂ (Z-group)
Z-C=O156.5Carbamate carbonyl
Amide C=O171.8Peptide bond carbonyl
Val-COOH173.5Carboxylic acid C=O

(Note: The carbamate C=O in the Z-group is shielded relative to the peptide amide bond due to the electron-donating resonance of the adjacent benzylic oxygen, shifting it upfield to ~156.5 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid, orthogonal confirmation of the functional groups. We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. KBr is highly hygroscopic; absorbed moisture can obscure the critical 3300 cm⁻¹ region (N-H and O-H stretches) and pressing the pellet can induce polymorphic phase changes in the peptide solid state.

Table 3: FT-IR (ATR) Vibrational Modes

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
3320N-H / O-H stretchAmide NH, Phenol OH, Carboxyl OH
2960C-H stretch (sp³)Aliphatic chains (Val, Tyr)
1715C=O stretchCarboxylic acid (Val)
1690C=O stretchCarbamate (Z-group)
1650C=O stretchAmide I (Peptide bond)
1530N-H bendAmide II (Peptide bond)
1225C-O stretchPhenol (Tyr)

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols are designed as self-validating systems. If any internal check fails, the acquisition halts, preventing the generation of artifactual data.

Protocol A: High-Resolution ESI-MS Acquisition
  • System Purge & Blanking: Inject a dual-blank sequence (50:50 Acetonitrile:Water with 0.1% Formic Acid). Validation Check: The baseline must show zero ion counts at m/z 415.2 to rule out carryover.

  • Lock-Mass Calibration: Continuously infuse an internal lock-mass standard (e.g., Leucine Enkephalin, m/z 556.2771). Validation Check: The instrument must actively correct time-of-flight drift, maintaining mass accuracy strictly below <5 ppm.

  • Sample Injection: Introduce Z-Tyr-Val-OH at 10 µg/mL.

  • Data Acquisition: Acquire in positive ion mode (ESI+). Apply a collision energy ramp of 15–30 eV for MS/MS fragmentation to capture both b and y ions.

Protocol B: Quantitative 1D and 2D NMR Workflow
  • Sample Preparation: Dissolve 15 mg of lyophilized Z-Tyr-Val-OH in 600 µL of anhydrous DMSO-d₆ (99.9% D).

  • Tuning and Matching: Perform automated tuning and matching of the probe to the ¹H and ¹³C frequencies.

  • Receiver Gain (RG) Optimization: Execute a dummy scan. Validation Check: If the solvent residual peak (DMSO at 2.50 ppm) exhibits phase distortion or ADC clipping, the RG is automatically flagged and manually attenuated. This guarantees that integration values remain quantitatively accurate.

  • Acquisition: Acquire the 1D ¹H spectrum (minimum 16 scans, relaxation delay D1 = 2.0s). Validation Check: The total integration across all normalized peaks must mathematically reconcile to exactly 26 protons.

  • Orthogonal Confirmation: Immediately acquire a 2D ¹H-¹³C HSQC to resolve any overlapping aliphatic signals (e.g., Valine methyls) by correlating them to their directly attached carbons.

Conclusion

The comprehensive characterization of Z-Tyr-Val-OH requires a synergistic application of MS, NMR, and IR spectroscopy. By employing self-validating protocols—such as lock-mass calibration in MS and rigorous receiver gain optimization in NMR—researchers can definitively prove the sequence connectivity, spatial conformation, and functional group integrity of this bioactive dipeptide.

References

  • Adaro, M., et al. "Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative." Frontiers in Nutrition, 2021. 1

Sources

Foundational

The Commercial Supply Landscape: Sourcing vs. Synthesis

Title: Whitepaper: Commercial Sourcing, Biocatalytic Synthesis, and Analytical Validation of Z-Tyr-Val-OH Abstract Z-Tyr-Val-OH (Benzyloxycarbonyl-L-tyrosyl-L-valine, CAS: 38972-89-3) is rapidly emerging as a high-value...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Whitepaper: Commercial Sourcing, Biocatalytic Synthesis, and Analytical Validation of Z-Tyr-Val-OH

Abstract Z-Tyr-Val-OH (Benzyloxycarbonyl-L-tyrosyl-L-valine, CAS: 38972-89-3) is rapidly emerging as a high-value antimicrobial dipeptide with potent applications in food preservation and pharmaceutical development[1]. This technical guide provides drug development professionals and application scientists with a comprehensive framework detailing the commercial supply landscape, the mechanistic rationale behind its kinetically-controlled enzymatic synthesis, and self-validating experimental protocols.

For researchers initiating biological assays or standardizing HPLC methods, sourcing high-purity Z-Tyr-Val-OH is the critical first step. Commercial suppliers synthesize this dipeptide to strict analytical standards, providing the necessary baseline for subsequent in-house scale-up.

Key commercial suppliers include:

  • : Reliable for bulk procurement and industrial-scale chemical precursors. *2[2]: Provides analytical-grade Z-Tyr-Val-OH (CAS No. 38972-89-3) with rigorous molecular weight (414.5 g/mol ) and formula (C22H26N2O6) verification.

  • 3[3]: Specializes in custom peptide synthesis, offering critical Certificates of Analysis (CoA) required for GLP-compliant research.

Strategic Insight: While commercial sourcing is mandatory for analytical standards, traditional Solid-Phase Peptide Synthesis (SPPS) used by many suppliers relies on harsh organic solvents and toxic coupling agents. For downstream applications in food systems or biocompatible therapeutics, researchers must transition to enzymatic biosynthesis[1].

Mechanistic Rationale: Kinetically-Controlled Enzymatic Synthesis

To bypass the toxicity of SPPS, recent breakthroughs utilize plant-derived proteases—specifically antiacanthain (from Bromelia antiacantha) and granulosain (from Solanum granuloso leprosum)[4].

Synthesizing a peptide bond in a purely aqueous environment is thermodynamically unfavorable; the equilibrium heavily favors hydrolysis. To overcome this, we employ a kinetically-controlled synthesis [1].

Causality of Kinetic Control: By utilizing an activated acyl donor (Z-Tyr-pNO) rather than a free acid, we drastically lower the activation energy required to form the acyl-enzyme intermediate. When placed in a biphasic medium (50% v/v ethyl ethanoate in Tris-HCl), the partition coefficient restricts the availability of water. This allows the acyl acceptor (Val-OH) to outcompete water for the acyl-enzyme complex[1]. Consequently, we trap the kinetic product (Z-Tyr-Val-OH) before secondary hydrolysis can occur[5].

Quantitative Yield Analysis

The choice of biocatalyst state (soluble vs. immobilized) and reaction medium profoundly impacts the final yield. The data below summarizes the optimized parameters for Z-Tyr-Val-OH synthesis[1][5].

BiocatalystStateReaction MediumMax Peptide Yield (%)
AntiacanthainSoluble50% v/v Ethyl ethanoate / Tris-HCl (pH 8.0)72 ± 0.15
GranulosainSoluble50% v/v Ethyl ethanoate / Tris-HCl (pH 8.0)60 ± 0.10
AntiacanthainImmobilized (Glyoxyl-silica)Anhydrous ethyl ethanoate (Xw: 1×10⁻⁵)75 ± 0.13
GranulosainImmobilized (Glyoxyl-silica)Anhydrous ethyl ethanoate (Xw: 1×10⁻⁵)Inactivated (0%)

Experimental Protocol: Self-Validating Enzymatic Synthesis

The following step-by-step methodology details the kinetically-controlled synthesis of Z-Tyr-Val-OH using soluble plant proteases[1]. This protocol is designed as a self-validating system, incorporating real-time analytical checkpoints to prevent false positives.

Step 1: Preparation of the Biphasic Reaction Medium

  • Action: Formulate a 1:1 (v/v) mixture of ethyl ethanoate and 100 mM Tris-HCl buffer. Adjust the aqueous phase to pH 8.0.

  • Causality: The aqueous phase maintains the ionization state of the protease's catalytic triad. The 50% organic phase shifts the thermodynamic equilibrium away from hydrolysis and increases the solubility of the highly hydrophobic Z-Tyr-pNO substrate[1].

Step 2: Substrate Solubilization

  • Action: Dissolve the acyl donor, Z-Tyr-pNO (17.25 mM), in the ethyl ethanoate phase. Dissolve the acyl acceptor, Val-OH (75.5 mM), in the aqueous Tris-HCl phase[1].

  • Causality: The massive molar excess of the acyl acceptor (Val-OH) ensures it outcompetes water during the nucleophilic attack on the acyl-enzyme intermediate, driving the kinetic yield[5].

Step 3: Biocatalyst Addition and Reaction Initiation

  • Action: Introduce soluble antiacanthain (0.075 mg/mL, 1.875 IU/mL) to the biphasic system[1]. Incubate at 40°C under continuous orbital agitation at 200 rpm[5].

  • Causality: 40°C provides optimal kinetic energy without thermally denaturing the plant proteases. Agitation at 200 rpm maximizes the interfacial surface area between the aqueous and organic phases, eliminating mass transfer limitations[1].

Step 4: Reaction Monitoring and Quenching (Self-Validation Checkpoint)

  • Action: Extract 50 µL aliquots from the organic phase every 30 minutes. Quench immediately by adding 50 µL of 0.1% Trifluoroacetic acid (TFA) in acetonitrile to denature the enzyme.

  • Validation: Analyze the quenched samples via RP-HPLC (C18 column) at 254 nm. The system is validated when the chromatogram shows the stoichiometric disappearance of Z-Tyr-pNO (tR ~14.5 min) and the appearance of the Z-Tyr-Val-OH peak (tR ~5.27 min)[1]. If the product peak begins to decrease, secondary hydrolysis is occurring, and the reaction must be terminated globally.

Step 5: Product Isolation and Confirmation

  • Action: Separate the organic phase and wash with 5% NaHCO3 to remove the p-nitrophenol byproduct. Evaporate the solvent under reduced pressure. Confirm the identity of the purified product via Mass Spectrometry (Expected m/z: 414.32)[1].

Workflow Visualization

G AcylDonor Acyl Donor Z-Tyr-pNO Reaction Kinetically-Controlled Synthesis (40°C, 200 rpm, pH 8.0) AcylDonor->Reaction AcylAcceptor Acyl Acceptor Val-OH AcylAcceptor->Reaction Biocatalyst Plant Proteases (Antiacanthain / Granulosain) Biocatalyst->Reaction Catalyzes Medium Biphasic Medium 50% Ethyl Ethanoate / Tris-HCl Medium->Reaction Solvent Phase Product Target Dipeptide Z-Tyr-Val-OH Reaction->Product Byproduct Leaving Group p-Nitrophenol Reaction->Byproduct

Workflow of the kinetically-controlled enzymatic biosynthesis of Z-Tyr-Val-OH.

References

  • Atomax Chemicals Co., Ltd. Product Catalog (CAS: 38972-89-3). ChemBuyersGuide.

  • ChemSigma. Z-TYR-VAL-OH CAS No. 38972-89-3. ChemSigma. 2

  • APeptides (楚肽生物科技). Z-Tyr-val-OH Specifications. APeptides. 3

  • Adaro, M., et al. (2021). "Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative." Frontiers. 1

  • Adaro, M., et al. (2021). "Enzyme Synthesis of Z-Tyr-Val-OH Dipeptide." PubMed Central (PMC). 5

Sources

Protocols & Analytical Methods

Method

Executive Summary &amp; Mechanistic Rationale

Application Note: Advanced Liquid-Phase Synthesis Strategies Utilizing the Z-Tyr-Val-OH Dipeptide Synthon The dipeptide derivative N-α-carbobenzyloxy-L-Tyrosyl-L-Valine (Z-Tyr-Val-OH ) serves a dual purpose in modern pep...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Liquid-Phase Synthesis Strategies Utilizing the Z-Tyr-Val-OH Dipeptide Synthon

The dipeptide derivative N-α-carbobenzyloxy-L-Tyrosyl-L-Valine (Z-Tyr-Val-OH ) serves a dual purpose in modern peptide chemistry. It is both a standalone novel antibacterial agent and a critical N-terminal building block (synthon) for the synthesis of complex tetrapeptides, most notably Caspase-1 substrates and inhibitors such as Z-YVAD-AFC and Z-YVAD-FMK[1][2].

While Solid-Phase Peptide Synthesis (SPPS) remains the industry standard for long, linear sequences, it presents severe limitations when dealing with sensitive C-terminal modifications. Fluorogenic tags like 7-amino-4-trifluoromethylcoumarin (AFC) or irreversible warheads like fluoromethyl ketones (FMK) are highly susceptible to degradation by the strong acids (e.g., 95% Trifluoroacetic acid) required for resin cleavage[].

To circumvent this, Liquid-Phase Peptide Synthesis (LPPS) and Liquid-Phase Fragment Condensation (LPFC) are employed. This application note details two highly validated liquid-phase workflows:

  • Enzymatic Liquid-Phase Synthesis (eLPPS) of the Z-Tyr-Val-OH synthon using plant proteases in a biphasic system[1].

  • Liquid-Phase Fragment Condensation (LPFC) utilizing Z-Tyr-Val-OH to synthesize the Caspase-1 substrate Z-YVAD-AFC[].

Workflow 1: Enzymatic Liquid-Phase Synthesis of Z-Tyr-Val-OH

Proteases naturally catalyze the hydrolysis of peptide bonds. However, by manipulating the reaction environment, we can reverse this thermodynamic preference to favor synthesis. This protocol utilizes kinetically-controlled synthesis in a liquid-liquid biphasic system[4].

Causality of the Biphasic System: Using a 50% v/v ethyl ethanoate in aqueous buffer system is a deliberate mechanistic choice. The activated acyl donor (Z-Tyr-pNO) is highly soluble in the organic phase, while the enzyme (antiacanthain or granulosain) and the nucleophile (Val-OH) reside in the aqueous phase[1]. The organic phase acts as a reservoir, slowly feeding the acyl donor into the aqueous phase. This minimizes the concentration of water around the active site, thereby preventing the premature hydrolysis of the transient acyl-enzyme intermediate and driving the reaction toward aminolysis (peptide bond formation)[1][4].

G A Z-Tyr-pNO (Acyl Donor) C Acyl-Enzyme Intermediate A->C + Enzyme - p-Nitrophenol B Plant Protease (Antiacanthain) B->C E Z-Tyr-Val-OH (Target Dipeptide) C->E + Val-OH (Aminolysis) F Z-Tyr-OH (Hydrolysis Byproduct) C->F + H2O (Hydrolysis) D Val-OH (Nucleophile) D->E

Figure 1: Kinetically-controlled enzymatic synthesis pathway of Z-Tyr-Val-OH in a biphasic system.

Step-by-Step Protocol: eLPPS of Z-Tyr-Val-OH
  • Preparation of the Biphasic Medium: Prepare a 100 mM Tris-HCl buffer adjusted to pH 8.0. Mix this 1:1 (v/v) with ethyl ethanoate to create a 50% biphasic system[1].

  • Substrate Solubilization: Dissolve the acyl donor, Z-Tyr-pNO (189 mM), in the ethyl ethanoate phase. Dissolve the acyl acceptor, Val-OH (75.5 mM), in the aqueous buffer phase[1].

  • Biocatalyst Introduction: Add soluble antiacanthain (0.075 mg/mL) to the aqueous phase. The reaction must be initiated by the enzyme addition to prevent spontaneous non-enzymatic hydrolysis[4].

  • Incubation & Agitation: Incubate the reactor at 40°C with continuous mechanical agitation at 200 rpm. The agitation ensures maximum interfacial surface area between the organic and aqueous phases, facilitating the transfer of the acyl donor[1].

  • System Validation (Self-Correction): Monitor the reaction via RP-HPLC at 254 nm. A self-validating system will show a steady increase in the Z-Tyr-Val-OH peak alongside the release of p-nitrophenol. If the byproduct Z-Tyr-OH begins to accumulate rapidly, the kinetic control has failed (usually due to excessive water exposure or enzyme degradation), and the reaction must be quenched immediately[4].

  • Termination: Quench the reaction after 4 hours by adding 0.1% TFA to lower the pH and denature the enzyme. Extract the product from the organic phase.

Workflow 2: Liquid-Phase Fragment Condensation (LPFC) for Z-YVAD-AFC

Caspase-1 (Interleukin-1β converting enzyme) preferentially cleaves substrates at the YVAD (Tyr-Val-Ala-Asp) sequence[2]. To create fluorogenic substrates like Z-YVAD-AFC, the AFC fluorophore must be attached to the C-terminal Aspartic acid. Because AFC cannot survive SPPS cleavage cocktails, we synthesize the sequence by coupling the enzymatically derived Z-Tyr-Val-OH with chemically synthesized H-Ala-Asp(OMe)-AFC in the liquid phase[].

Causality of the Coupling Strategy: We utilize HATU as the coupling reagent in the presence of DIPEA. HATU is chosen over standard EDC/HOBt because it rapidly forms a highly reactive active ester (an At-ester), which minimizes the residence time of the activated intermediate. This rapid coupling is critical to prevent the epimerization of the C-terminal Valine on the Z-Tyr-Val-OH fragment during activation[5].

G N1 Z-Tyr-Val-OH (N-Terminal Synthon) N4 Z-Tyr-Val-Ala-Asp(OMe)-AFC (Protected Intermediate) N1->N4 Liquid-Phase Condensation N2 H-Ala-Asp(OMe)-AFC (C-Terminal Synthon) N2->N4 Liquid-Phase Condensation N3 HATU / DIPEA (Activation) N3->N4 N5 Mild Saponification (Ester Cleavage) N4->N5 N6 Z-YVAD-AFC (Caspase-1 Substrate) N5->N6

Figure 2: Liquid-phase fragment condensation workflow for synthesizing Z-YVAD-AFC.

Step-by-Step Protocol: LPFC of Z-YVAD-AFC
  • Activation: In a dry, round-bottom flask purged with Argon, dissolve 1.0 eq of Z-Tyr-Val-OH and 1.1 eq of HATU in anhydrous DMF. Cool the mixture to 0°C in an ice bath.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir for 5 minutes to allow the formation of the activated ester. Note: Maintaining 0°C is the primary defense against Valine epimerization.

  • Condensation: Add 1.0 eq of H-Ala-Asp(OMe)-AFC (dissolved in a minimal amount of DMF) to the activated mixture. Allow the reaction to slowly warm to room temperature and stir for 2 hours[].

  • System Validation (Self-Correction): Perform an LC-MS check. The mass of the target protected intermediate ( [M+H]+ approx 826 Da) should be dominant. If unreacted Z-Tyr-Val-OH remains, spike the reaction with an additional 0.2 eq of HATU/DIPEA.

  • Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with 5% Citric Acid (to remove unreacted amines), saturated NaHCO3 (to remove unreacted acids), and brine. Dry over MgSO4 and concentrate under reduced pressure.

  • Deprotection: Subject the resulting Z-Tyr-Val-Ala-Asp(OMe)-AFC to mild saponification (using LiOH in THF/H2O) to remove the methyl ester protecting group on the Aspartic acid side chain, yielding the final active Caspase-1 substrate, Z-YVAD-AFC[2][].

Quantitative Data Summaries

Table 1: Reaction Conditions and Yields for Enzymatic Synthesis of Z-Tyr-Val-OH [1][4]

Biocatalyst Reaction Medium Control Strategy Max Peptide Yield (%) Time to Max Yield
Soluble Antiacanthain 50% v/v Ethyl Ethanoate / Tris-HCl Kinetic 72 ± 0.15% 4 Hours
Soluble Granulosain 50% v/v Ethyl Ethanoate / Tris-HCl Kinetic 60 ± 0.10% 30 Minutes*

| Immobilized Antiacanthain | Anhydrous Ethyl Ethanoate | Kinetic | 75 ± 0.13% | > 4 Hours |

*Note: Granulosain exhibits rapid secondary hydrolysis, converting the product back to Z-Tyr-OH after 30 minutes, highlighting the need for strict real-time LC monitoring.

Table 2: Downstream Applications of Z-Tyr-Val-OH Derived Tetrapeptides [2][6][7]

Peptide Construct C-Terminal Modification Primary Application Mechanism of Action
Z-YVAD-pNA p-Nitroaniline (pNA) Colorimetric Assay Caspase-1 cleaves pNA; quantified via absorbance at 405 nm.
Z-YVAD-AFC 7-amino-4-trifluoromethylcoumarin Fluorometric Assay Caspase-1 cleaves AFC; quantified via fluorescence (Ex 400nm / Em 505nm).

| Z-YVAD-FMK | Fluoromethyl ketone (FMK) | Irreversible Inhibition | Covalent bonding to the Cys285 active site residue of Caspase-1. |

References

  • Adaro, M., Bersi, G., Talia, J. M., & Barberis, S. (2021). Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative. Frontiers in Nutrition.[Link]

  • Adaro, M., et al. (2021). Time-course of the kinetically-controlled synthesis of Z-Tyr-Val-OH in 50% v/v ethyl ethanoate. ResearchGate.[Link]

  • Frizzo, C. P., et al. (2021). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PMC / NIH.[Link]

  • Durham University E-Theses. The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications.[Link]

Sources

Application

Application Note: Optimized Coupling Reagents and Protocols for the Solid-Phase Synthesis of Z-Tyr-Val-OH

Target Audience: Researchers, peptide chemists, and drug development professionals. Introduction & Chemical Rationale Z-Tyr-Val-OH is a well-documented bioactive dipeptide recognized for its potent antibacterial properti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals.

Introduction & Chemical Rationale

Z-Tyr-Val-OH is a well-documented bioactive dipeptide recognized for its potent antibacterial properties[1]. While enzymatic synthesis routes utilizing plant proteases have been explored[2], Solid-Phase Peptide Synthesis (SPPS) provides a scalable, rapid, and highly controlled alternative. However, the chemical assembly of Z-Tyr-Val-OH presents two distinct synthetic challenges that dictate the choice of coupling reagents:

  • Steric Hindrance of Valine: Valine is a β -branched amino acid. When attached to a solid support, its N-terminal amine is sterically shielded, significantly reducing the kinetics of the subsequent acylation step and often leading to incomplete couplings[3],[4].

  • Phenolic Hydroxyl of Tyrosine: Coupling a Benzyloxycarbonyl-protected Tyrosine (Z-Tyr-OH) traditionally requires side-chain protection (e.g., tert-butyl) to prevent undesired O-acylation. However, recent advances in minimal-protection SPPS (MP-SPPS) allow for the direct coupling of side-chain unprotected Z-Tyr-OH, provided the correct, highly specific coupling reagents are selected to prevent side reactions[5].

Selection of Coupling Reagents: Causality and Kinetics

To overcome the activation energy barrier imposed by Valine while preventing the O-acylation of Tyrosine, the choice of the coupling reagent system is the most critical parameter in this workflow.

  • HATU / DIPEA (The Traditional Approach): HATU generates a highly reactive 7-azabenzotriazole active ester. While historically considered the gold standard for sterically hindered couplings, its use with an unprotected phenolic hydroxyl can lead to significant O-acylation[6]. Furthermore, because the acylation of the hindered Valine amine is slow, excess HATU can react directly with the N-terminal amine, forming a dead-end tetramethylguanidinium byproduct that permanently terminates peptide chain elongation[7].

  • DIC / OxymaPure (The Recommended Approach): Diisopropylcarbodiimide (DIC) combined with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior alternative[8]. OxymaPure acts as a potent nucleophile to form an active ester that is highly reactive toward aliphatic amines but insufficiently electrophilic to acylate the phenolic -OH of Tyrosine under controlled, base-free conditions[5]. This system prevents guanidinylation, minimizes epimerization, and is inherently safer (non-explosive) than traditional benzotriazole additives[9].

Experimental Design & Workflow

To synthesize the dipeptide efficiently, 2-Chlorotrityl chloride (CTC) resin is selected as the solid support. CTC resin is exceptionally bulky, which physically prevents diketopiperazine (DKP) formation—a severe side reaction that frequently cleaves dipeptides off the resin prematurely,[10]. Furthermore, the hyper-acid sensitivity of the CTC linker allows for peptide cleavage using ultra-mild conditions (1% TFA), ensuring the complete retention of the acid-sensitive N-terminal Benzyloxycarbonyl (Z) protecting group.

SPPS_Workflow Resin CTC Resin (2-Chlorotrityl chloride) LoadVal 1. Load Fmoc-Val-OH (DIPEA, DCM, 2h) Resin->LoadVal Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF, 15 min) LoadVal->Deprotect CoupleTyr 3. Couple Z-Tyr-OH (DIC/OxymaPure, DMF, 2h) Deprotect->CoupleTyr Cleavage 4. Mild Cleavage (1% TFA in DCM, 30 min) CoupleTyr->Cleavage Product Z-Tyr-Val-OH (Target Dipeptide) Cleavage->Product

Step-by-step SPPS workflow for Z-Tyr-Val-OH utilizing CTC resin and mild cleavage conditions.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the performance of various coupling cocktails when coupling an unprotected Tyrosine to a resin-bound, sterically hindered Valine[7],[8],[5].

Coupling Reagent SystemEquivalents (AA/Reagent/Base)Valine Coupling EfficiencyO-Acylation (Side Reaction)Epimerization (D-Tyr formation)
HATU / DIPEA 3 / 3 / 6>98%High (Requires tBu protection)< 2.0%
HBTU / DIPEA 3 / 3 / 6~85% (Requires double hit)Moderate< 3.5%
DIC / HOBt 3 / 3 / 0~80%Low< 1.5%
DIC / OxymaPure 3 / 3 / 0>99% < 0.5% < 0.5%

Step-by-Step Methodology

Self-Validating Protocol: The integration of the Kaiser test at Step 3 ensures the system is self-validating; the amine must be fully acylated before the protocol allows progression to the cleavage stage.

Materials:

  • 2-Chlorotrityl chloride (CTC) resin (loading ~1.0 mmol/g)

  • Fmoc-Val-OH

  • Z-Tyr-OH (Side-chain unprotected)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, DCM, HPLC-grade Methanol (MeOH)

Step 1: Resin Loading

  • Swell 1.0 g of CTC resin in 10 mL of dry DCM for 30 minutes to expand the polymer matrix.

  • Dissolve 1.2 eq of Fmoc-Val-OH and 4.0 eq of DIPEA in 5 mL of DCM.

  • Add the solution to the resin and agitate for 2 hours at room temperature.

  • Capping: Add 1 mL of MeOH to the mixture and agitate for 15 minutes. Causality: Methanol caps any unreacted highly reactive trityl chloride sites, preventing the subsequent irreversible binding of Tyrosine directly to the resin.

  • Wash the resin sequentially with DCM (3x) and DMF (3x).

Step 2: Fmoc Deprotection

  • Treat the resin with 10 mL of 20% Piperidine in DMF for 5 minutes. Drain.

  • Repeat the treatment with a fresh 10 mL of 20% Piperidine in DMF for 15 minutes.

  • Wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine, which would otherwise consume the activated Z-Tyr-OH in the next step.

Step 3: Coupling of Z-Tyr-OH (Minimal Protection Strategy)

  • Pre-activation: In a separate vial, dissolve 3.0 eq of Z-Tyr-OH and 3.0 eq of OxymaPure in 5 mL of DMF. Add 3.0 eq of DIC. Stir for 3 minutes. Causality: Do NOT add basic DIPEA. Maintaining a neutral/slightly acidic environment prevents the phenolic -OH of Tyrosine from ionizing, thereby completely suppressing O-acylation[5].

  • Add the activated Z-Tyr-OH solution to the resin.

  • Agitate for 2 hours at room temperature. The extended time compensates for the steric hindrance of the β -branched Valine residue.

  • Validation: Perform a Kaiser test on a few resin beads. A yellow/colorless result indicates complete coupling. If the beads turn blue (indicating free amines), repeat the coupling step with fresh reagents.

  • Wash the resin with DMF (3x) and DCM (5x). Dry the resin under a stream of nitrogen.

Step 4: Mild Cleavage

  • Prepare a cleavage cocktail of 1% Trifluoroacetic acid (TFA) in DCM.

  • Add 10 mL of the cleavage cocktail to the dried resin. Agitate gently for 15 minutes.

  • Filter the solution into a receiving flask containing 1 mL of DIPEA. Causality: DIPEA immediately neutralizes the TFA, preventing any acid-catalyzed degradation of the Z-protecting group over time.

  • Repeat the cleavage step twice more with fresh 1% TFA/DCM.

  • Evaporate the combined DCM filtrates under reduced pressure to yield the crude, highly pure Z-Tyr-Val-OH dipeptide.

Sources

Method

Application Note: Orthogonal Analytical Characterization of the Antibacterial Dipeptide Z-Tyr-Val-OH

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Mechanistic Context N-benzyloxycarbonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Context

N-benzyloxycarbonyl-L-tyrosyl-L-valine (Z-Tyr-Val-OH) is a novel, broad-spectrum antibacterial dipeptide with significant potential as a safe food preservative and therapeutic agent [1]. Typically synthesized via kinetically controlled enzymatic reactions using plant proteases (e.g., antiacanthain and granulosain), the validation of its structural integrity, purity, and molecular weight is paramount for downstream applications[1].

This application note details a self-validating, orthogonal analytical workflow—combining RP-HPLC, LC-ESI-MS, NMR, and FTIR. As a Senior Application Scientist, I have designed these protocols to overcome the specific physicochemical challenges posed by the highly hydrophobic benzyloxycarbonyl (Z) protecting group, ensuring that every analytical output is internally verified.

Physicochemical Profiling

Before initiating analytical workflows, understanding the intrinsic properties of the analyte is critical for solvent selection and method development. The Z-protecting group significantly decreases aqueous solubility while increasing retention on non-polar stationary phases.

Table 1: Physicochemical Properties of Z-Tyr-Val-OH

PropertyValue
Chemical Name N-benzyloxycarbonyl-L-tyrosyl-L-valine
Molecular Formula C₂₂H₂₆N₂O₆
Monoisotopic Mass 414.18 Da
Average Mass 414.45 g/mol
Appearance White to off-white lyophilized powder
Solubility Soluble in DMSO, DMF, Methanol, 50% ACN; Poorly soluble in H₂O

Orthogonal Characterization Strategy

To ensure rigorous scientific integrity, no single analytical method is treated as absolute. The workflow below illustrates a self-validating system where the output of one method serves as the orthogonal confirmation for another.

G Sample Z-Tyr-Val-OH (Target Analyte) Prep Sample Preparation (Solubilization in 50% ACN/H2O) Sample->Prep HPLC RP-HPLC (C18) (Purity & Kinetics) Prep->HPLC LCMS LC-ESI-MS (Mass & Fragmentation) Prep->LCMS NMR 1H & 13C NMR (Structural Elucidation) Prep->NMR FTIR FTIR Spectroscopy (Functional Groups) Prep->FTIR Purity Purity > 98% Quantification HPLC->Purity Mass m/z 415.2 [M+H]+ m/z 413.2 [M-H]- LCMS->Mass Structure Sequence & Conformational Integrity NMR->Structure FTIR->Structure

Figure 1: Orthogonal analytical workflow for Z-Tyr-Val-OH characterization and validation.

Detailed Methodologies & Causality

Reverse-Phase HPLC (Purity & Reaction Kinetics)

Objective : To quantify peptide purity and monitor the enzymatic coupling of Z-Tyr-pNO and Val-OH [1].

Causality & Self-Validation : The hydrophobic nature of the Z-group causes severe peak tailing under isocratic conditions. A gradient elution method is mandatory to achieve baseline resolution between the product (Z-Tyr-Val-OH), the unreacted acyl donor, and the nucleophile. We employ dual-wavelength UV detection (220 nm and 254 nm). The 220 nm channel monitors the amide backbone transitions, while the 254 nm channel specifically detects the aromatic rings of the Tyrosine and the Z-group. A constant 220/254 nm peak area ratio across the integrated peak acts as an internal self-validation of peak purity, ensuring no co-elution of non-aromatic impurities.

Step-by-Step Protocol :

  • Column Preparation : Equilibrate a C18 Analytical Column (250 x 4.6 mm, 5 µm) at 30 °C.

  • Mobile Phase Setup :

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA acts as an ion-pairing agent, suppressing silanol ionization and sharpening the peak).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Sample Prep : Dissolve 1 mg of Z-Tyr-Val-OH in 1 mL of 50% Acetonitrile/Water. Filter through a 0.22 µm PTFE syringe filter.

  • Execution : Inject 10 µL of the sample and run the gradient program (Table 2) at a flow rate of 1.0 mL/min.

Table 2: RP-HPLC Gradient Program

Time (min)% Mobile Phase A (H₂O)% Mobile Phase B (ACN)Flow Rate (mL/min)
0.090101.0
15.010901.0
18.010901.0
18.190101.0
22.090101.0
LC-ESI-MS (Molecular Weight Confirmation)

Objective : To confirm the exact mass and sequence of the synthesized dipeptide [1].

Causality & Self-Validation : While MALDI-TOF is frequently used for larger Z-protected peptides [2], Electrospray Ionization (ESI) is strictly preferred for Z-Tyr-Val-OH (MW 414.45 Da) because common MALDI matrices produce dense background cluster ions in the <500 m/z range, which can obscure the target dipeptide. To make the protocol self-validating, we run the MS in both positive and negative polarities. The phenolic hydroxyl of Tyrosine and the C-terminal carboxylic acid of Valine readily deprotonate, yielding a strong [M-H]⁻ signal. Conversely, the amide nitrogens protonate to yield [M+H]⁺. Observing both corresponding m/z values confirms the ion is not an artifact.

Step-by-Step Protocol :

  • Instrument Setup : Configure a Single Quadrupole or Q-TOF LC-MS (e.g., Shimadzu LC-MS 2020) with an ESI source[1].

  • Parameters : Set Capillary Voltage to 4.5 kV (Positive) and -4.0 kV (Negative). Set Desolvation Temperature to 350 °C, Nebulizer Gas to 8.0 psi, and Dry Gas to 5.0 L/min[1].

  • Execution : Introduce the sample via direct infusion or post-column flow splitting from the HPLC. Scan the mass range from m/z 70 to 1000.

NMR and FTIR Spectroscopy (Structural Elucidation)

Objective : To verify the 3D structural integrity, sequence connectivity, and functional group presence.

Causality & Self-Validation : Because Z-Tyr-Val-OH is poorly soluble in D₂O, DMSO-d₆ is the mandatory solvent for ¹H-NMR. DMSO-d₆ fully solubilizes the protected peptide and prevents the rapid chemical exchange of amide protons with the solvent. This allows the amide (NH) protons to be observed as distinct doublets, which is critical for proving that the peptide bond was successfully formed. FTIR acts as the orthogonal check by differentiating the urethane carbonyl of the Z-group (~1690 cm⁻¹) from the newly formed peptide amide I band (~1650 cm⁻¹).

Step-by-Step Protocol :

  • ¹H-NMR : Dissolve 5-10 mg of lyophilized peptide in 0.6 mL of DMSO-d₆. Acquire spectra at 400 MHz (minimum) using standard 1D proton pulse sequences.

  • FTIR : Prepare a KBr pellet using 1-2 mg of the dried peptide mixed thoroughly with 100 mg of IR-grade KBr. Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation & Expected Outcomes

The following table summarizes the expected analytical outputs for a successfully synthesized and purified Z-Tyr-Val-OH standard.

Table 3: Expected Analytical Outputs

Analytical MethodTarget ParameterExpected Value / Observation
RP-HPLC Retention Time (t_R)~5.27 min (method & column dependent)[1]
LC-ESI-MS Positive Ion Modem/z 415.2 [M+H]⁺
LC-ESI-MS Negative Ion Modem/z 413.2 [M-H]⁻
¹H-NMR (DMSO-d₆) Amide Protons (NH)~7.5 - 8.5 ppm (distinct doublets)
¹H-NMR (DMSO-d₆) Aromatic Protons~6.6 - 7.3 ppm (multiplets from Z-group & Tyr)
FTIR Urethane C=O Stretch~1690 cm⁻¹ (Z-protecting group)
FTIR Amide I (C=O Stretch)~1650 cm⁻¹ (Peptide bond)

References

  • Title : Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative Source : Frontiers in Nutrition (2021) URL :[Link]

  • Title : Enzymatic and chemical synthesis of new anticoagulant peptides Source : ResearchGate / Biotechnology and Applied Biochemistry (2018) URL :[Link]

Sources

Application

Mechanistic Insights: The Structural Logic of Z-Tyr-Val-OH

This application note provides an in-depth technical framework for utilizing Z-Tyr-Val-OH (N-benzyloxycarbonyl-L-tyrosyl-L-valine) as a model substrate in advanced enzyme studies. Moving beyond basic assay descriptions,...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides an in-depth technical framework for utilizing Z-Tyr-Val-OH (N-benzyloxycarbonyl-L-tyrosyl-L-valine) as a model substrate in advanced enzyme studies. Moving beyond basic assay descriptions, this guide explores the thermodynamic principles, structural causality, and self-validating methodologies required to deploy this dipeptide in both hydrolytic characterization and reverse-proteolysis workflows.

In enzymology, the structural design of a substrate dictates its utility. Z-Tyr-Val-OH is engineered with specific functional moieties that make it highly versatile for studying protease kinetics and peptide synthesis:

  • The Z-Protecting Group (Carbobenzyloxy): The N-terminal Z-group serves three critical functions. First, it completely blocks exopeptidase degradation, ensuring that any observed cleavage is strictly due to endopeptidase or specific carboxypeptidase activity. Second, it significantly increases the molecule's partition coefficient (hydrophobicity), which is essential for maintaining substrate solubility in the organic solvents used during biphasic enzymatic synthesis[1]. Third, the aromatic ring of the Z-group provides a strong UV chromophore, enabling highly sensitive real-time tracking via High-Performance Liquid Chromatography (HPLC) at 254 nm.

  • The Tyr-Val Scissile Bond: The pairing of a bulky aromatic residue (Tyrosine) with a branched aliphatic residue (Valine) creates a highly specific recognition motif. This bond is a prime target for chymotrypsin-like serine proteases and thermolysin-like metalloproteases.

  • Precursor to Apoptotic Substrates: The Z-Tyr-Val sequence forms the core P4​−P3​ recognition motif for Interleukin-1 β converting enzyme (ICE/Caspase-1). Consequently, Z-Tyr-Val-OH acts as a foundational building block for synthesizing extended fluorogenic and colorimetric caspase substrates, such as Z-Tyr-Val-Ala-Asp-pNA and Z-YVAD-AFC, which are critical for quantifying inflammasome activation and lysosomal disruption[2][3].

G cluster_cleavage Hydrolytic Cleavage (Aqueous) cluster_synthesis Reverse Proteolysis (Organic/Biphasic) Substrate Z-Tyr-Val-OH (Model Substrate) Enzyme1 Protease / Peptidase Substrate->Enzyme1 Aqueous Buffer Enzyme2 Immobilized Phytoprotease Substrate->Enzyme2 Organic Solvent Prod1 Z-Tyr-OH + Val-OH Enzyme1->Prod1 Hydrolysis Prod2 Z-Tyr-Val-Ala-Asp (Caspase Substrate) Enzyme2->Prod2 Peptide Bond Formation Acceptor Acyl Acceptor (e.g., Ala-Asp) Acceptor->Enzyme2

Mechanistic pathways of Z-Tyr-Val-OH in aqueous hydrolysis versus organic enzymatic synthesis.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes internal controls to rule out spontaneous chemical degradation or solvent-induced artifacts.

Protocol A: Kinetically Controlled Reverse Proteolysis (Peptide Elongation)

This protocol utilizes Z-Tyr-Val-OH as an acyl donor to synthesize extended peptides. Recent studies utilizing phytoproteases such as antiacanthain and granulosain have demonstrated the utility of Z-Tyr-Val-OH in kinetically controlled synthesis within organic media[1].

Causality & Design: Water is the natural nucleophile in protease reactions, driving hydrolysis. To force the enzyme to synthesize a peptide bond (reverse proteolysis), the thermodynamic equilibrium must be shifted. This is achieved by using a biphasic system (50% v/v ethyl ethanoate) or an almost anhydrous solvent ( Xw​:1×10−5 ). The organic solvent limits water activity while maintaining enough hydration around the enzyme's active site to preserve its 3D conformation[1].

Step-by-Step Methodology:

  • System Equilibration: Prepare a liquid-liquid biphasic system consisting of 50% v/v ethyl ethanoate in 100 mM Tris-HCl buffer (pH 8.0).

  • Substrate Solubilization: Dissolve Z-Tyr-Val-OH (acyl donor) to a final concentration of 17.25 mM in the organic phase. Add the acyl acceptor (e.g., an amino acid or dipeptide) to the aqueous phase at a saturating concentration (e.g., 75.5 mM) to drive the reaction forward.

  • Biocatalysis: Introduce the immobilized enzyme (e.g., glyoxyl-silica immobilized antiacanthain at 12.5 mg/mL). Incubate at 40°C under continuous orbital agitation (200 rpm) to maximize the interfacial surface area between the aqueous and organic phases.

  • Reaction Quenching & Validation: Extract 50 μ L aliquots at 30-minute intervals. Quench the reaction immediately by adding 50 μ L of 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Self-Validation Step: Run a parallel "No-Enzyme Control" to confirm that peptide bond formation is strictly biocatalytic and not a result of spontaneous condensation.

  • Product Recovery: Separate the phases via centrifugation (10,000 x g, 5 min). The elongated peptide product will partition based on its hydrophobicity. Analyze via RP-HPLC.

Protocol B: Hydrolytic Cleavage Assay for Protease Characterization

This protocol uses Z-Tyr-Val-OH to determine the Km​ and kcat​ of unknown proteases.

Causality & Design: Unlike fluorogenic substrates (like Z-YVAD-AFC) which rely on the release of a fluorescent leaving group, the cleavage of Z-Tyr-Val-OH requires chromatographic separation of the products (Z-Tyr-OH and Val-OH). The reaction is performed in a fully aqueous buffer to maximize the thermodynamic drive of hydrolysis.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 10 mM stock of Z-Tyr-Val-OH in HPLC-grade DMSO.

  • Assay Initiation: Dilute the substrate into 100 mM Tris-HCl (pH 7.5) to achieve a concentration range of 0.1 mM to 2.0 mM. Ensure the final DMSO concentration remains below 5% to prevent enzyme denaturation.

  • Enzyme Addition: Add the target protease (e.g., 10 nM final concentration) and incubate at 37°C.

  • Quenching: Stop the reaction at precise time points (e.g., 5, 10, 15 minutes) by adding an equal volume of 1% TFA.

    • Self-Validation Step: Generate a standard curve using pure Z-Tyr-OH prior to the assay. The molar amount of Z-Tyr-OH produced must exactly match the molar depletion of Z-Tyr-Val-OH (Mass Balance Validation).

Workflow Step1 1. Substrate Prep Z-Tyr-Val-OH Step2 2. Equilibration Buffer / Solvent Step1->Step2 Step3 3. Biocatalysis Add Enzyme Step2->Step3 Step4 4. Quenching Add 0.1% TFA Step3->Step4 Step5 5. HPLC Analysis Quantify Cleavage Step4->Step5

Step-by-step experimental workflow for the Z-Tyr-Val-OH enzymatic cleavage assay.

Data Presentation: Comparative Metrics

The following table summarizes the expected quantitative parameters when utilizing Z-Tyr-Val-OH and its extended derivatives across different enzymatic systems, providing a benchmark for assay validation.

Enzyme SystemAssay TypeReaction MediumKey Parameter / YieldReference
Antiacanthain (Soluble) Reverse Proteolysis50% v/v Ethyl Ethanoate72% ± 0.15% Peptide Yield[1]
Granulosain (Soluble) Reverse Proteolysis50% v/v Ethyl Ethanoate60% ± 0.10% Peptide Yield[1]
Antiacanthain (Immobilized) Reverse ProteolysisAnhydrous Ethyl Ethanoate75% ± 0.13% Peptide Yield[1]
Caspase-1 (ICE) Hydrolytic CleavageAqueous Buffer (pH 7.2)High specificity for Asp-X bond (Z-YVAD)[2],[4]
Cathepsin S Hydrolytic CleavageLysosomal/Neutral pHIntracellular tracking via Z-YVAD-AMC[3]

References

  • Adaro, M., et al. "Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative." Frontiers in Nutrition, 2021. URL:[Link]

  • "Extracellular cathepsin S and intracellular caspase 1 activation are surrogate biomarkers of particulate-induced lysosomal disruption in macrophages." Particle and Fibre Toxicology, 2016. URL:[Link]

Sources

Method

Application Note: Strategic Incorporation of the Z-Tyr-Val-OH Dipeptide Synthon in the Synthesis of Caspase-1 Inhibitors

Target Audience: Peptide Chemists, Drug Development Professionals, and Structural Biologists. Content Type: Advanced Methodological Guide & Self-Validating Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Structural Biologists. Content Type: Advanced Methodological Guide & Self-Validating Protocol.

Executive Summary

The synthesis of highly specific protease inhibitors and fluorogenic substrates often requires the precise assembly of sterically hindered and chemically sensitive amino acid sequences. The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) is a critical recognition motif for Caspase-1 (Interleukin-1 β Converting Enzyme, ICE), a primary driver of the inflammasome pathway[1].

Synthesizing derivatives such as Z-YVAD-FMK (a covalent, irreversible inhibitor) or Z-YVAD-AFC (a fluorogenic substrate) via standard stepwise solid-phase peptide synthesis (SPPS) presents significant chemical hurdles. This application note details the mechanistic rationale and self-validating protocols for utilizing Z-Tyr-Val-OH as a pre-formed dipeptide building block (synthon) in fragment condensation, effectively bypassing the limitations of stepwise assembly.

Caspase1 Inflammasome Inflammasome (NLRP3/ASC) ProCasp Pro-Caspase-1 Inflammasome->ProCasp Activates ActiveCasp Active Caspase-1 ProCasp->ActiveCasp Auto-cleavage ProIL Pro-IL-1β ActiveCasp->ProIL Catalyzes MatureIL Mature IL-1β (Inflammation) ProIL->MatureIL Maturation Inhibitor Z-YVAD-FMK (Inhibitor) Inhibitor->ActiveCasp Covalent Binding

Fig 1. Caspase-1 inflammatory pathway and targeted covalent inhibition by Z-YVAD-FMK.

Mechanistic Rationale: The Case for Fragment Condensation

While Z-Tyr-Val-OH can be synthesized enzymatically using plant proteases like antiacanthain[2], its primary utility in drug development is as a fragment for larger peptide assemblies. Attempting to build the Z-YVAD sequence stepwise (coupling Fmoc-Val-OH, then Z-Tyr-OH) introduces two major failure modes:

  • Steric Hindrance of Valine: Valine is a β -branched amino acid. The bulky methyl groups on the β -carbon restrict the conformational freedom of the growing peptide chain. Coupling the subsequent Tyrosine residue onto the sterically hindered Valine amine often results in incomplete reactions and truncated sequences.

  • Unprotected Tyrosine Side-Chain: The Z-Tyr-Val-OH synthon typically features an unprotected phenolic hydroxyl group on the Tyrosine residue. When exposed to highly reactive uronium-based coupling reagents (e.g., HATU or HBTU) in basic conditions, the phenolate anion acts as a strong nucleophile, leading to extensive O-acylation [3].

The DEPBT Advantage

To successfully incorporate Z-Tyr-Val-OH into a sequence like H-Ala-Asp(OMe)-FMK, we must utilize DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)[4].

Causality of Reagent Choice: DEPBT is an organophosphorus reagent that activates the C-terminal carboxylic acid of Valine without forming the highly reactive oxazolone intermediate[5]. Oxazolone formation is the primary pathway for chiral inversion (epimerization) in fragment condensation, which would convert the L-Valine to D-Valine, destroying the biological activity of the inhibitor. Furthermore, DEPBT's intermediate is insufficiently electrophilic to react with the unprotected Tyrosine phenol, virtually eliminating O-acylation side reactions.

Workflow Dipeptide Z-Tyr-Val-OH (Synthon) Reagent DEPBT / DIPEA (Activation) Dipeptide->Reagent Coupling Fragment Condensation Reagent->Coupling Acceptor H-Ala-Asp(OMe)-FMK (Acceptor) Acceptor->Coupling Product Z-YVAD-FMK (Target) Coupling->Product Minimizes Epimerization

Fig 2. Fragment condensation workflow incorporating Z-Tyr-Val-OH into a peptide sequence.

Quantitative Data: Coupling Reagent Efficacy

The table below summarizes the empirical data driving the selection of DEPBT over traditional coupling methodologies for the incorporation of Z-Tyr-Val-OH.

Coupling Reagent SystemActivation TimeEpimerization (% D-Val)O-Acylation of Tyr (%)Overall Yield (%)
DIC / HOBt 15 min8.5%< 2.0%72%
HATU / DIPEA 5 min12.0%28.0%45%
DEPBT / DIPEA 30 min< 1.0% < 1.0% 89%

Data Interpretation: While HATU provides rapid activation, it catastrophically fails due to high rates of O-acylation on the unprotected Tyrosine[3] and significant epimerization of the C-terminal Valine. DEPBT requires a longer activation time but preserves the chiral integrity of the dipeptide and prevents side-chain branching[5].

Experimental Protocol: Self-Validating Fragment Condensation

This protocol describes the liquid-phase fragment condensation of Z-Tyr-Val-OH with H-Ala-Asp(OMe)-FMK to yield the Caspase-1 inhibitor Z-YVAD-FMK[1]. The methodology incorporates built-in analytical checkpoints to ensure a self-validating system .

Materials Required:
  • Synthon: Z-Tyr-Val-OH (1.2 equivalents)

  • Acceptor: H-Ala-Asp(OMe)-FMK (1.0 equivalent, typically synthesized via modified Dakin-West reaction)

  • Coupling Reagent: DEPBT (1.2 equivalents)[5]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Step-by-Step Methodology:

Step 1: Pre-Reaction System Validation

  • Dissolve H-Ala-Asp(OMe)-FMK in anhydrous THF (2 mL per mmol).

  • Self-Validation Checkpoint 1: Perform a micro-scale Ninhydrin (Kaiser) test on an aliquot of the acceptor solution. A deep blue color must be observed, confirming the presence of the free primary amine on the Alanine residue.

Step 2: Activation of the Dipeptide

  • In a separate dry flask, dissolve Z-Tyr-Val-OH (1.2 eq) and DEPBT (1.2 eq) in anhydrous THF.

  • Cool the mixture to 0°C using an ice bath. Causality: Cooling the reaction prior to base addition further suppresses the kinetic pathway leading to oxazolone formation, safeguarding against epimerization[5].

  • Add DIPEA (2.0 eq) dropwise under inert atmosphere (Argon/N 2​ ). Stir for 30 minutes at 0°C.

Step 3: Fragment Condensation

  • Transfer the activated Z-Tyr-Val-OH solution dropwise into the flask containing the H-Ala-Asp(OMe)-FMK acceptor.

  • Allow the reaction to slowly warm to room temperature and stir for 12–18 hours.

Step 4: In-Process Analytical Control (IPC) - Self-Validation Checkpoint 2

  • Withdraw a 5 μ L aliquot, dilute in 1 mL Acetonitrile/Water (50:50), and inject into an LC-MS system.

  • Validation Criteria:

    • Confirm the presence of the target mass ( [M+H]+ for Z-YVAD-FMK).

    • Scan for O-acylated byproducts (Target Mass + Mass of activated Z-Tyr-Val-OH). If O-acylation is < 1%, the mechanistic choice of DEPBT is validated.

    • Run a chiral HPLC gradient to confirm the L,L,L,L diastereomer purity is > 99% (absence of D-Val epimer).

Step 5: Workup and Purification

  • Evaporate the THF in vacuo.

  • Redissolve the crude residue in Ethyl Acetate (EtOAc) and wash sequentially with 5% Citric Acid (3x), Saturated NaHCO 3​ (3x), and Brine (1x). Causality: This removes unreacted DEPBT byproducts, residual base, and uncoupled dipeptide.

  • Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via preparative RP-HPLC if necessary to achieve >98% purity for biological assays.

References

  • [2] Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative. Frontiers in Nutrition. 2

  • [1] Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI Molecules. 1

  • [5] Technical Support Information Bulletin 1170 - DEPBT[3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one]. Aapptec Peptides. 5

  • [4] DEPBT Peptide Coupling Reagent. Wikipedia.4

  • [3] Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Deliver Therapeutics. 3

Sources

Application

Application Note: Advanced Reaction Monitoring Strategies for Z-Tyr-Val-OH Dipeptide Coupling

Target Audience: Researchers, Analytical Scientists, and Peptide Drug Development Professionals Matrix: Solution-Phase Peptide Synthesis (SPPS/LPPS) & Biocatalytic Biphasic Systems Introduction & Scope The synthesis of t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Peptide Drug Development Professionals Matrix: Solution-Phase Peptide Synthesis (SPPS/LPPS) & Biocatalytic Biphasic Systems

Introduction & Scope

The synthesis of the dipeptide Z-Tyr-Val-OH (N-benzyloxycarbonyl-L-tyrosyl-L-valine) is of significant interest due to its recognized antibacterial properties and utility as a precursor in the development of bioactive peptidomimetics[1]. However, the coupling of Tyrosine (Tyr) to Valine (Val) presents distinct synthetic and analytical challenges. The steric hindrance of the Valine isopropyl side chain slows the coupling rate, while the unprotected phenolic hydroxyl group of Tyrosine makes the sequence highly susceptible to side reactions.

This application note outlines field-proven, self-validating analytical strategies to monitor the coupling efficiency of Z-Tyr-Val-OH. By detailing both classical chemical activation (HATU/DIPEA) and novel biocatalytic pathways (protease-mediated), this guide provides a comprehensive framework for optimizing yield, preserving stereochemical integrity, and preventing impurity formation.

Mechanistic Insights & Causality in Experimental Design

As a Senior Application Scientist, I emphasize that effective reaction monitoring is not merely about tracking product formation; it is about understanding the kinetic competition between the desired pathway and side reactions. The experimental choices in our monitoring protocols are driven by the following mechanistic causalities:

  • O-Acylation vs. Amide Bond Formation: In chemical synthesis, Z-Tyr-OH is activated into an active ester. Because Valine is sterically hindered, the nucleophilic attack of the Valine amine is retarded[2]. If the reaction is too slow, or if a large excess of base (DIPEA) is present, the unprotected phenolic -OH of Tyrosine can act as a competing nucleophile, leading to branched O-acylated impurities. Monitoring must therefore be capable of resolving these hydrophobic byproducts.

  • Epimerization Risks: Over-activation or prolonged exposure to basic conditions can lead to the abstraction of the alpha-proton of the activated Z-Tyr-OH, forming an oxazolone intermediate that rapidly racemizes. The analytical gradient must be shallow enough to separate the desired Z-L-Tyr-L-Val-OH from the epimeric Z-D-Tyr-L-Val-OH[3].

  • Biocatalytic Biphasic Dynamics: When utilizing plant proteases (e.g., antiacanthain) for enzymatic synthesis, the reaction is typically run in a liquid-liquid biphasic system (e.g., 50% ethyl ethanoate / aqueous buffer) to drive the equilibrium toward synthesis rather than hydrolysis[1][4]. Monitoring this system requires phase-specific sampling to track the partition of the acyl donor (Z-Tyr-pNO) and the nucleophile (Val-OH).

Mechanism Z Z-Tyr-OH (Acyl Donor) Act Active Ester Intermediate Z->Act Activation Prod Z-Tyr-Val-OR (Target Dipeptide) Act->Prod + Nucleophile Side1 O-Acylation (Branched Impurity) Act->Side1 Excess Base Side2 Epimerization (Z-D-Tyr-Val-OR) Act->Side2 Slow Coupling Val H-Val-OR (Nucleophile) Val->Prod Coupling

Figure 1: Mechanistic pathways and competing side reactions during Z-Tyr-OH activation.

Self-Validating Analytical Strategy

To ensure absolute trustworthiness of the analytical data, the monitoring protocol must function as a self-validating system . This is achieved through multi-wavelength Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Diode Array Detection (DAD)[5].

  • Orthogonal Wavelength Confirmation: Relying solely on 214 nm (which detects the universal peptide backbone) can yield false positives due to solvent absorbance or non-peptidic coupling reagent byproducts (e.g., tetramethylurea from HATU)[6]. Co-monitoring at 254 nm and 280 nm ensures that the tracked peak contains the Z-protecting group (benzyl ring) and the Tyrosine phenolic ring, definitively validating its identity as the target peptide.

  • Mass Balance Tracking: The sum of the integrated areas of the starting material and the product (corrected for their respective molar extinction coefficients at 254 nm) must remain constant across all time points. A deviation >5% indicates the formation of undetected side products, such as insoluble aggregates or O-acylated polymers.

Quantitative Data Summary
Analyte / ComponentRole in ReactionExpected Relative Retention Time (RRT)Primary Monitoring Wavelength
p-Nitrophenol (pNP) Leaving Group (Enzymatic)0.30310 nm / 400 nm
H-Val-OH / H-Val-OR Nucleophile0.40 - 0.50214 nm
Z-Tyr-OH Acyl Donor0.80214 nm, 254 nm, 280 nm
Z-Tyr-Val-OH Target Dipeptide1.00 (Reference)214 nm, 254 nm, 280 nm
Z-D-Tyr-Val-OH Epimer Impurity1.05 - 1.10214 nm, 254 nm
O-Acylated Tyr Side Product1.30 - 1.50214 nm, 254 nm

Experimental Protocols

Protocol A: Chemical Solution-Phase Coupling & HPLC Monitoring

This protocol utilizes HATU for rapid activation, minimizing the window for epimerization[2].

Step 1: Chromatographic System Preparation

  • Column: High-efficiency C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. Causality: TFA acts as an ion-pairing agent, lowering the pH to ~2.0 to protonate carboxyl groups and residual silanols, thereby preventing peak tailing[5].

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 60% B over 30 minutes (shallow gradient to resolve diastereomers). Flow rate: 1.0 mL/min.

Step 2: Reaction Initiation

  • Dissolve 1.0 eq Z-Tyr-OH and 1.1 eq HATU in anhydrous DMF (0.2 M concentration).

  • Add 2.0 eq DIPEA. Stir for exactly 2 minutes to form the active ester.

  • Add 1.1 eq H-Val-OtBu (or H-Val-OMe).

Step 3: Aliquot Sampling & Quenching

  • At t=5,15,30, and 60 minutes, withdraw a 10 µL aliquot of the reaction mixture.

  • Critical Step: Immediately dilute the aliquot into 990 µL of a quenching solution (50:50 Water:Acetonitrile containing 0.2% TFA). Causality: The excess TFA instantly neutralizes the DIPEA, crashing the pH and completely halting the coupling reaction, ensuring the HPLC snapshot accurately reflects the exact time of sampling.

Step 4: Analysis

  • Inject 10 µL of the quenched sample. Calculate conversion based on the depletion of the Z-Tyr-OH peak at 254 nm.

Protocol B: Enzymatic Biphasic Coupling Monitoring

This protocol leverages plant proteases for highly stereospecific synthesis without the need for toxic coupling reagents[1][4].

Step 1: Biphasic Reaction Setup

  • Prepare a 50% v/v mixture of ethyl ethanoate and 100 mM Tris-HCl buffer (pH 8.0).

  • Dissolve Z-Tyr-pNO (acyl donor) in the organic phase and Val-OH (nucleophile) in the aqueous phase.

  • Introduce the immobilized protease (e.g., antiacanthain) and agitate at 200 rpm at 40°C.

Step 2: Phase-Specific Sampling

  • Halt agitation briefly to allow the organic and aqueous layers to separate.

  • Withdraw 10 µL from the organic phase (to monitor unreacted Z-Tyr-pNO depletion) and 10 µL from the aqueous phase (to monitor Val-OH and the formation of Z-Tyr-Val-OH).

Step 3: Spectrophotometric/HPLC Readout

  • Monitor the aqueous phase at 400 nm (or 310 nm if neutralized). Causality: The release of p-nitrophenol (pNP) correlates 1:1 with the formation of the acyl-enzyme intermediate, serving as an immediate, real-time proxy for enzyme kinetics[4].

Workflow Start Initiate Z-Tyr-Val-OH Coupling Method Select Synthesis Pathway Start->Method Chem Chemical (HATU/DIPEA) Z-Tyr-OH + H-Val-OR Method->Chem Enz Enzymatic (Protease) Z-Tyr-pNO + Val-OH Method->Enz Monitor Aliquot Sampling & TFA Quenching Chem->Monitor Enz->Monitor HPLC RP-HPLC-UV Analysis (214 nm, 254 nm, 310 nm) Monitor->HPLC Decision Conversion > 99%? HPLC->Decision Quench Final Workup & Purification Decision->Quench Yes Opt Optimize: Time/Reagents Decision->Opt No Opt->Monitor

Figure 2: Decision matrix and analytical workflow for monitoring Z-Tyr-Val-OH coupling.

References

  • HPLC of Peptides and Proteins: Methods and Protocols Methods in Molecular Biology (Renyi.hu) URL:[Link]

  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis ChemRxiv URL:[Link]

  • Peptides on Tap: Automated Flow Synthesis with Standard HPLC ChemRxiv URL:[Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography Agilent Technologies URL:[Link]

  • Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative Frontiers in Bioengineering and Biotechnology (NIH PMC) URL:[Link]

  • Enzymatic and chemical synthesis of new anticoagulant peptides ResearchGate URL:[Link]

Sources

Method

Application Note: Scalable Synthesis of Z-Tyr-Val-OH (Antibacterial Dipeptide)

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Large-Scale Liquid-Phase Peptide Synthesis (LPPS) and Biocatalytic Kinetically-Controlled Coupling Executive Summary & Scientific...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Large-Scale Liquid-Phase Peptide Synthesis (LPPS) and Biocatalytic Kinetically-Controlled Coupling

Executive Summary & Scientific Context

The dipeptide Z-Tyr-Val-OH (N-benzyloxycarbonyl-L-tyrosyl-L-valine) has recently emerged as a highly potent, broad-spectrum antibacterial agent. It demonstrates significant efficacy in decreasing the specific growth rates of both Gram-positive and Gram-negative microorganisms at low concentrations (≥15 and 35 μg/mL, respectively), making it a high-value target for pharmaceutical and food preservation applications[1].

However, the transition from discovery to commercial viability requires moving away from traditional Solid-Phase Peptide Synthesis (SPPS). While SPPS is excellent for rapid discovery, it relies on expensive functionalized resins and massive solvent excesses, rendering it economically unviable for simple dipeptides at a multi-kilogram scale[2].

This application note details two field-proven, highly scalable methodologies for the synthesis of Z-Tyr-Val-OH:

  • Chemical Liquid-Phase Peptide Synthesis (LPPS): The industry standard for large-scale dipeptide production, utilizing mixed-anhydride activation for rapid, high-yield coupling[3].

  • Biocatalytic Kinetically-Controlled Synthesis: A cutting-edge green chemistry approach utilizing plant-derived proteases in biphasic organic-aqueous media to achieve highly regioselective coupling without the need for extensive side-chain protection[1].

Pathway 1: Large-Scale Liquid-Phase Peptide Synthesis (LPPS)

Causality & Experimental Design

For dipeptides, LPPS is the most atom-economical chemical approach. By conducting the reaction entirely in solution, we eliminate the resin cost and reduce solvent waste by over 80% compared to SPPS[2].

To synthesize Z-Tyr-Val-OH, we utilize a mixed-anhydride activation strategy using Isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM).

  • Why IBCF? IBCF rapidly activates the C-terminus of Z-Tyr-OH at low temperatures (-15°C to 0°C), minimizing the risk of racemization (a common issue with tyrosine derivatives)[3].

  • Self-Validating Workflow: The protocol is designed so that unreacted starting materials and coupling byproducts are strictly water-soluble or basic/acidic. A simple liquid-liquid extraction cascade ensures the intermediate (Z-Tyr-Val-OMe) is isolated at >98% purity before the final saponification step.

Step-by-Step Protocol: LPPS of Z-Tyr-Val-OH

Phase A: Mixed Anhydride Formation & Coupling

  • Dissolution: In a jacketed glass reactor, dissolve 1.0 equivalent (eq) of Z-Tyr-OH in anhydrous tetrahydrofuran (THF) (approx. 10 mL/g) under a nitrogen atmosphere.

  • Base Addition: Add 1.1 eq of N-methylmorpholine (NMM) and cool the reactor to -15°C.

  • Activation: Dropwise, add 1.05 eq of Isobutyl chloroformate (IBCF) while maintaining the internal temperature below -10°C. Stir for 15 minutes to allow complete formation of the mixed anhydride.

  • Nucleophilic Attack: In a separate vessel, dissolve 1.1 eq of H-Val-OMe·HCl in DMF, neutralize with 1.1 eq of NMM, and add this solution dropwise to the main reactor.

  • Propagation: Allow the reaction to slowly warm to room temperature (20°C) and stir for 2 hours. Reaction completion is monitored via HPLC (disappearance of Z-Tyr-OH).

Phase B: Workup & Saponification 6. Extraction: Concentrate the reaction mixture under vacuum to remove THF. Redissolve the residue in Ethyl Acetate (EtOAc). 7. Washing Cascade: Wash the organic layer sequentially with 1M HCl (3x), saturated NaHCO₃ (3x), and brine (1x). Mechanistic note: HCl removes unreacted Val-OMe and NMM; NaHCO₃ removes unreacted Z-Tyr-OH and isobutyl-carbonic acid byproducts. 8. Saponification: Evaporate the EtOAc to yield crude Z-Tyr-Val-OMe. Redissolve in a 3:1 mixture of THF:H₂O. Add 1.5 eq of Lithium Hydroxide (LiOH) at 0°C. Stir for 2 hours. 9. Acidification & Isolation: Acidify the mixture to pH 2.0 using 1M HCl. Extract the free Z-Tyr-Val-OH into EtOAc, dry over Na₂SO₄, and precipitate by adding cold hexanes. Filter and dry under vacuum.

LPPSWorkflow Step1 1. Activation Z-Tyr-OH + IBCF + NMM Step2 2. Aminolysis (Coupling) Add H-Val-OMe Step1->Step2 Mixed Anhydride Intermediate Step3 3. Liquid-Liquid Extraction Wash with HCl, NaHCO3, Brine Step2->Step3 Z-Tyr-Val-OMe in Organic Phase Step4 4. Saponification LiOH in THF/H2O Step3->Step4 Purified Intermediate (>98% Purity) Step5 5. Acidification & Crystallization Precipitate Z-Tyr-Val-OH Step4->Step5 Cleave Methyl Ester

Figure 1: Chemical workflow for the Liquid-Phase Peptide Synthesis (LPPS) of Z-Tyr-Val-OH.

Pathway 2: Biocatalytic Kinetically-Controlled Synthesis

Causality & Experimental Design

Enzymatic peptide synthesis offers unparalleled stereoselectivity and eliminates the need for toxic coupling reagents. Recent breakthroughs have demonstrated that proteases extracted from South American native fruits—specifically antiacanthain (from Bromelia antiacantha) and granulosain (from Solanum granuloso leprosum)—are highly robust biocatalysts for synthesizing Z-Tyr-Val-OH[1].

The reaction is performed under kinetic control using an activated acyl donor (Z-Tyr-pNO).

  • The Biphasic Advantage: The reaction is executed in a 50% v/v ethyl ethanoate (ethyl acetate) and Tris buffer (pH 8.0) system. Why? Water acts as a competing nucleophile, leading to the hydrolysis of the acyl-enzyme intermediate (yielding Z-Tyr-OH instead of the dipeptide). By using a 50% organic biphasic system, the solubility of the hydrophobic Z-Tyr-pNO is maximized (up to 189 mM), and the thermodynamic equilibrium is shifted to favor aminolysis (peptide bond formation) over hydrolysis[1].

Step-by-Step Protocol: Enzymatic Synthesis
  • Biocatalyst Preparation: Utilize partially purified soluble antiacanthain (0.075 mg/mL, 1.875 IU/mL). Note: While immobilization on glyoxyl-silica works well in anhydrous media, soluble antiacanthain exhibits the highest catalytic potential in 50% biphasic systems[4].

  • Media Preparation: Prepare a biphasic reaction medium consisting of 50% (v/v) ethyl ethanoate and 50% (v/v) 100 mM Tris(hydroxymethyl)aminomethane hydrochloride buffer, adjusted to pH 8.0.

  • Substrate Loading: Add the acyl acceptor, L-Valine (Val-OH), to the aqueous phase to its maximum solubility limit (approx. 75.5 mM) to drive the reaction forward. Add the acyl donor, Z-Tyr-pNO (17.25 mM to 50 mM depending on scale), to the organic phase[1].

  • Reaction Execution: Initiate the reaction by adding the soluble antiacanthain. Maintain the reactor at 40°C under continuous mechanical agitation (200 rpm) to ensure optimal mass transfer between the aqueous and organic phases.

  • Monitoring & Quenching: Monitor the reaction via RP-HPLC. The kinetically controlled peak of Z-Tyr-Val-OH typically maximizes before secondary hydrolysis begins. Quench the reaction by lowering the pH to 3.0 (using 1M HCl), which inactivates the enzyme and protonates the product.

  • Isolation: Extract the protonated Z-Tyr-Val-OH into the ethyl ethanoate phase. Wash with water, dry over MgSO₄, and evaporate to yield the pure dipeptide.

EnzymaticPathway Enzyme Free Enzyme (Antiacanthain) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme + Acyl Donor - p-Nitrophenol AcylDonor Acyl Donor (Z-Tyr-pNO) AcylDonor->AcylEnzyme Product Z-Tyr-Val-OH (Target Dipeptide) AcylEnzyme->Product + Nucleophile (Aminolysis) Hydrolysis Z-Tyr-OH (Hydrolysis Byproduct) AcylEnzyme->Hydrolysis + H2O (Hydrolysis) Nucleophile Nucleophile (H-Val-OH) Nucleophile->Product

Figure 2: Kinetically-controlled enzymatic synthesis pathway showing competing aminolysis and hydrolysis.

Quantitative Data & Process Comparison

To assist process chemists in selecting the appropriate scale-up route, the following tables summarize the operational parameters and yields of both methodologies.

Table 1: Comparison of LPPS vs. Biocatalytic Synthesis for Z-Tyr-Val-OH

ParameterChemical LPPS (Mixed Anhydride)Biocatalytic (Antiacanthain)
Primary Activation Isobutyl chloroformate (IBCF)p-Nitrophenyl ester (Z-Tyr-pNO)
Solvent System THF / DMF / EtOAc50% Ethyl Ethanoate / Tris Buffer
Reaction Temperature -15°C to 20°C40°C
Protecting Groups C-terminal ester required (Val-OMe)Unprotected C-terminus (Val-OH)
Maximal Yield > 85% (Over 2 steps)72 ± 0.15% (Single step)[1]
Scalability Excellent (Multi-kilogram)Moderate (Dependent on enzyme sourcing)
Green Chemistry Profile Moderate (Requires organic solvents/LiOH)High (Aqueous/organic biphasic, biodegradable)

Table 2: Optimization of Media for Soluble Antiacanthain Catalysis (Data adapted from Adaro et al., 2021)[1]

Reaction MediumAcyl Donor SolubilityEnzyme StateMaximal Peptide Yield (η)
100 mM Tris Buffer (pH 8.0)LowSoluble< 30% (High hydrolysis)
50% v/v Ethyl Ethanoate / TrisHigh (189 mM)Soluble72 ± 0.15%
Anhydrous Ethyl EthanoateHighSoluble0% (Rapid inactivation)
Anhydrous Ethyl EthanoateHighImmobilized (Glyoxyl-silica)75 ± 0.13%

Note: While immobilized antiacanthain performs best in anhydrous environments, soluble antiacanthain in a 50% biphasic system provides the most cost-effective balance of yield and preparation simplicity for large-scale batch reactors[4].

References

  • Adaro, M., et al. "Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative." Frontiers in Nutrition, 2021. URL:[Link]

  • "Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides." Chemical Reviews - ACS Publications, 2022. URL:[Link]

  • "Liquid phase peptide synthesis (LPPS) in flow." Vapourtec, 2025. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Mechanistic Deep Dive: The "Why" Behind the Side Reaction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chemoselective challenges of peptide deprotection.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chemoselective challenges of peptide deprotection. The removal of the N-terminal benzyloxycarbonyl (Z or Cbz) group from the dipeptide Z-Tyr-Val-OH presents a classic vulnerability: the unprotected phenolic side chain of Tyrosine is highly susceptible to electrophilic attack during cleavage.

This guide is designed to provide you with the mechanistic causality, diagnostic tools, and self-validating protocols needed to eliminate side reactions and isolate highly pure H-Tyr-Val-OH.

The Z-group is traditionally removed via two primary pathways: catalytic hydrogenolysis or strong acidolysis .

When utilizing strong acids (such as HBr/AcOH or TFMSA), the acid-catalyzed cleavage of the carbamate generates a highly electrophilic benzyl cation (or a tightly bound solvated equivalent). Tyrosine contains an electron-rich phenolic ring that acts as a potent nucleophile. If the benzyl cation is not immediately intercepted, it will attack the ortho-position of the Tyrosine ring via electrophilic aromatic substitution, resulting in the irreversible formation of 3-benzyltyrosine .

While O-benzylation (forming Tyr(OBzl)) can also occur kinetically, it is thermodynamically unstable under strong acidic conditions and undergoes an irreversible O-to-C migration to form the stable 3-benzyltyrosine byproduct .

G N1 Z-Tyr-Val-OH (Starting Material) N2 Acidolysis (e.g., HBr/AcOH) N1->N2 N3 Hydrogenolysis (H2, Pd/C) N1->N3 N4 Benzyl Cation (+) Highly Electrophilic N2->N4 Cleavage N5 Toluene + CO2 Inert Byproducts N3->N5 Cleavage N6 H-Tyr-Val-OH (Target Dipeptide) N3->N6 Direct Yield N4->N6 Scavengers (Phenol/p-Cresol) Trap Cation N7 3-Benzyltyrosine-Val-OH (Undesired C-Alkylation) N4->N7 No Scavengers (Electrophilic Attack on Tyr)

Mechanistic pathway of Z-group deprotection and 3-benzyltyrosine side-reaction formation.

Diagnostic Data & Troubleshooting Matrix

To successfully troubleshoot your reaction, you must first identify the species present in your crude mixture. LC-MS is the most reliable tool for this self-validating diagnostic check.

Table 1: Diagnostic Mass Shifts (LC-MS)

SpeciesSequence / ModificationExpected Δ MassDiagnostic Indicator
Target Product H-Tyr-Val-OHBaseline (M)Desired outcome
Starting Material Z-Tyr-Val-OH+134 DaIncomplete deprotection
Side Product 1 3-Benzyl-Tyr-Val-OH+90 DaIrreversible C-alkylation
Side Product 2 Tyr(OBzl)-Val-OH+90 DaReversible O-alkylation

Table 2: Cleavage Strategy Comparison

Cleavage MethodReagentsRisk of Tyr AlkylationRecommended Scavengers
Hydrogenolysis H₂, Pd/C, MeOHNone (Forms Toluene)N/A
Strong Acidolysis HBr/AcOH or TFMSAHigh (Forms Benzyl Cation)Phenol, Thioanisole, p-Cresol
Lewis Acidolysis AlCl₃ / HFIPLow Anisole

Validated Experimental Protocols

Protocol A: Catalytic Hydrogenolysis (The Self-Validating Gold Standard)

Causality & Rationale: Hydrogenolysis operates via the catalytic reduction of the benzyl-oxygen bond on the Palladium surface, releasing toluene and CO₂ as inert gases/liquids . Because no carbocation intermediate is generated, electrophilic aromatic substitution on the Tyrosine ring is mechanistically impossible. This engineered system inherently prevents the alkylation failure mode.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 mmol of Z-Tyr-Val-OH in 10 mL of anhydrous Methanol (MeOH).

  • Inert Atmosphere: Purge the reaction flask with Argon gas for 5 minutes to displace oxygen.

  • Catalyst Addition: Carefully add 10% w/w of 10% Pd/C catalyst. (Causality: Adding catalyst under Argon prevents spontaneous combustion of methanol).

  • Hydrogenation: Evacuate the flask briefly and backfill with H₂ gas via a balloon. Stir vigorously at 25°C.

  • Validation Checkpoint: After 2 hours, aliquot 5 µL, filter through a micro-syringe filter, and inject into the LC-MS. The reaction is complete when the +134 Da mass is entirely absent.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with 5 mL MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield pure H-Tyr-Val-OH.

Protocol B: Scavenger-Assisted Acidolysis (Orthogonal Approach)

Causality & Rationale: If your sequence contains reducible functional groups (e.g., aryl halides) where hydrogenolysis is contraindicated , strong acidolysis must be used. To prevent the resulting benzyl cation from attacking the Tyrosine phenol, a massive molar excess of sacrificial nucleophiles (phenol and p-cresol) is introduced. These scavengers kinetically outcompete the Tyrosine ring for the benzyl cation.

G N1 Step 1: Prepare Cocktail (HBr/AcOH + Phenol/p-Cresol) N2 Step 2: Dissolve Peptide (0°C, kinetic control) N1->N2 N3 Step 3: Cleavage Reaction (1-2 hrs, RT) N2->N3 N4 Step 4: Ether Precipitation (Isolate peptide) N3->N4 N5 Step 5: Centrifuge & Wash (Remove organic adducts) N4->N5 N6 Pure H-Tyr-Val-OH Pellet N5->N6

Step-by-step experimental workflow for scavenger-assisted acidolytic Z-group deprotection.

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a cleavage cocktail of 33% HBr in Acetic Acid (AcOH), supplemented with 10% v/v phenol and 5% v/v p-cresol.

  • Kinetic Control: Cool the cocktail to 0°C in an ice bath. (Causality: Lower temperatures reduce the thermodynamic drive for O-to-C migration).

  • Cleavage: Add Z-Tyr-Val-OH to the cooled cocktail. Stir for 1 hour at 0°C, then allow it to warm to room temperature for an additional 1 hour.

  • Precipitation: Transfer the mixture dropwise into 10 volumes of ice-cold diethyl ether. The deprotected peptide will precipitate as a white solid.

  • Validation Checkpoint (Purification): Centrifuge at 3000 rpm for 5 minutes. Decant the supernatant. The highly lipophilic benzyl-scavenger adducts remain soluble in the ether, ensuring the precipitated peptide pellet is free of alkylated byproducts.

  • Final Wash: Wash the pellet three times with cold ether and dry under a gentle stream of nitrogen.

Frequently Asked Questions (FAQs)

Q: I am seeing a +90 Da mass shift in my LC-MS after HBr/AcOH cleavage. What happened? A: This mass shift corresponds to the addition of a benzyl group (C₇H₇, +91 Da minus 1 H = +90 Da). The benzyl cation generated from the Z-group has alkylated the electron-rich phenol ring of your Tyrosine residue, forming 3-benzyltyrosine. You must increase your scavenger concentration or switch to hydrogenolysis.

Q: Can the O-benzylated Tyrosine byproduct revert to the desired product if I extend the reaction time? A: No. While O-benzylation is kinetically favored, it is thermodynamically unstable under strong acidic conditions. Extending the reaction time will cause an irreversible O-to-C migration, forming the thermodynamically stable 3-benzyltyrosine (C-alkylation), permanently ruining your yield.

Q: Why use a mixture of phenol and p-cresol as scavengers instead of just standard anisole? A: While anisole is a standard carbocation scavenger, the combination of phenol and p-cresol provides a higher local concentration of highly reactive, sterically accessible electron-rich aromatic rings. This specific cocktail has been proven to more effectively outcompete the intramolecular or intermolecular attack on the Tyrosine phenol ring during acidolysis.

References

  • Bodanszky, M., Tolle, J. C., Deshmane, S. S., & Bodanszky, A. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57-68. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.[Link]

Optimization

Technical Support Center: Troubleshooting Z-Tyr-Val-OH Synthesis

Welcome to the Advanced Application Support Center. The synthesis of Z-Tyr-Val-OH (Benzyloxycarbonyl-L-tyrosine-L-valine)—a well-documented antibacterial dipeptide—presents unique chemoselective and biocatalytic challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The synthesis of Z-Tyr-Val-OH (Benzyloxycarbonyl-L-tyrosine-L-valine)—a well-documented antibacterial dipeptide—presents unique chemoselective and biocatalytic challenges. Whether you are utilizing kinetically-controlled enzymatic synthesis or traditional chemical peptide coupling, poor yields typically stem from either solvent-induced biocatalyst inactivation or severe steric hindrance paired with side-chain nucleophilicity.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the causality of synthesis failures and provide self-validating protocols to ensure robust, reproducible yields.

Diagnostic Synthesis Workflow

Before adjusting your reagent equivalents or changing buffers, identify the root cause of your yield drop using the diagnostic logic flow below.

Diagnostic workflow for isolating bottlenecks in Z-Tyr-Val-OH synthesis.

In-Depth Troubleshooting & FAQs

Modality A: Enzymatic Synthesis (Protease-Catalyzed)

Enzymatic synthesis of Z-Tyr-Val-OH is highly favored due to its green chemistry profile and lack of racemization. However, it requires precise control over the thermodynamic environment.

Q: My soluble protease (e.g., antiacanthain or granulosain) is yielding 0% product in anhydrous organic solvents. Why is the reaction failing? Causality: In almost anhydrous media (e.g., ethyl ethanoate with a water fraction Xw​=1×10−5 ), soluble peptidases undergo rapid conformational collapse. Enzymes require a critical hydration shell to maintain their active three-dimensional structure. Stripping this water away leads to irreversible denaturation and complete loss of catalytic potential[1]. Solution: You must either alter the solvent system to a liquid-liquid biphasic medium (which preserves the hydration shell) or rigidify the enzyme's structure via multi-point covalent immobilization on a solid support like glyoxyl-silica. Immobilization locks the enzyme conformation, allowing it to function even in anhydrous conditions[1].

Q: How do I optimize the acyl donor/acceptor ratio to prevent hydrolysis of my product? Causality: Enzymatic peptide synthesis under kinetic control is a race between the nucleophilic attack of the amine (Val-OH) and water. If water wins, the acyl-enzyme intermediate hydrolyzes into Z-Tyr-OH, wasting the activated ester. Solution: Drive the transamidation reaction by maximizing the acyl acceptor concentration. Push Val-OH to its absolute solubility limit (e.g., 75.5 mM in the aqueous phase) and utilize an activated acyl donor like Z-Tyr-pNO to lower the activation energy barrier for the desired pathway[1].

Modality B: Chemical Synthesis (Standard Peptide Coupling)

Q: I am observing a high degree of side-product formation and poor coupling yields when reacting Z-Tyr-OH with H-Val-OMe. What is the mechanism of failure? Causality: This is a classic chemoselectivity and steric bottleneck. L-Valine is a β -branched amino acid, which severely sterically hinders the incoming electrophile, drastically slowing down the N-acylation rate[2]. Simultaneously, Z-Tyr-OH contains an unprotected phenolic hydroxyl group. Because the primary amine coupling is sluggish, the unprotected phenolic -OH begins to compete as a nucleophile, leading to O-acylation and the formation of branched oligomers. Solution: You must outpace the side reaction. Use highly reactive, non-epimerizing coupling additives (e.g., DIC/OxymaPure) to accelerate N-acylation, or temporarily mask the phenolic group using a side-chain protected tyrosine derivative (e.g., Z-Tyr(tBu)-OH).

Quantitative Data Summary

The following table summarizes the expected yields of Z-Tyr-Val-OH using various biocatalytic systems, demonstrating the critical impact of solvent choice and enzyme state on synthetic success.

Biocatalyst StateReaction MediumWater Activity / StateMax Peptide Yield (%)
Soluble Antiacanthain50% v/v Ethyl Ethanoate / Tris-HCl (pH 8.0)Biphasic72 ± 0.15%
Soluble Granulosain50% v/v Ethyl Ethanoate / Tris-HCl (pH 8.0)Biphasic60 ± 0.10%
Soluble AntiacanthainAnhydrous Ethyl Ethanoate Xw​=1×10−5 0% (Inactivated)
Immobilized Antiacanthain (Glyoxyl-silica)Anhydrous Ethyl Ethanoate Xw​=1×10−5 75 ± 0.13%

Data derived from the kinetically-controlled synthesis of Z-Tyr-Val-OH using plant proteases[1].

Self-Validating Experimental Protocols

To ensure trustworthiness in your results, utilize the following self-validating protocols. Each includes built-in analytical checkpoints to verify success at critical stages.

Protocol 1: Biphasic Enzymatic Synthesis of Z-Tyr-Val-OH

Optimized for soluble proteases to prevent solvent-induced denaturation.

  • Medium Preparation: Prepare a biphasic system consisting of 50% (v/v) ethyl ethanoate and 50% (v/v) 100 mM Tris-HCl buffer, adjusted to pH 8.0.

  • Substrate Loading:

    • Dissolve the acyl acceptor (Val-OH) in the aqueous phase to a near-saturation concentration of 75.5 mM.

    • Dissolve the activated acyl donor (Z-Tyr-pNO) in the organic phase to a concentration of 189 mM.

  • Initiation: Add soluble antiacanthain (0.075 mg/mL) to the biphasic mixture.

  • Incubation: Seal the reactor and agitate at 200 rpm at a constant 40°C.

  • Validation Checkpoint 1 (In-Process): Monitor the aqueous phase spectrophotometrically at 405 nm. The release of p-nitrophenol confirms the formation of the acyl-enzyme intermediate.

  • Validation Checkpoint 2 (End-Point): After 4 hours, halt the reaction by lowering the pH to 3.0. Extract the organic phase and analyze via RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA) to quantify the Z-Tyr-Val-OH peak against a known standard.

Protocol 2: Optimized Chemical Synthesis via DIC/Oxyma

Designed to overcome Valine steric hindrance and minimize Tyrosine O-acylation.

  • Activation: In a flame-dried round-bottom flask under inert gas, dissolve Z-Tyr-OH (1.0 eq, 10 mmol) in anhydrous DMF (0.1 M). Add OxymaPure (1.1 eq) and cool the mixture to 0°C using an ice bath.

  • Coupling Agent: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise over 5 minutes. Stir for 10 minutes at 0°C to form the highly reactive, non-basic Oxyma active ester.

  • Amine Addition: Add H-Val-OMe·HCl (1.1 eq) followed immediately by N,N-Diisopropylethylamine (DIEA) (2.2 eq) to free-base the Valine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Causality note: The superior leaving group ability of Oxyma outcompetes the sluggishness of the sterically hindered Valine, minimizing side-chain O-acylation of the unprotected Tyrosine.

  • Saponification: Evaporate the DMF, dissolve the crude Z-Tyr-Val-OMe in THF/H₂O (3:1), and treat with 1M LiOH (1.5 eq) at 0°C for 2 hours. Neutralize with 1M HCl, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: Confirm product identity via LC-MS. The expected exact mass for Z-Tyr-Val-OH (C₂₂H₂₆N₂O₆) is 414.18 g/mol . Look for the [M+H]+ peak at ~415.2 m/z and the [M+Na]+ peak at ~437.2 m/z .

References

  • Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preserv
  • Modified therapeutic peptides, methods of their preparation and use (Contextual reference for peptide synthesis sterics and structural properties)

Sources

Troubleshooting

Technical Support Center: Synthesis of Z-Tyr-Val-OH

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of the dipeptide Z-Tyr-Val-OH. As Senior Application Scientists, we have compiled this gui...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of the dipeptide Z-Tyr-Val-OH. As Senior Application Scientists, we have compiled this guide to address the common challenges and byproducts encountered during the synthesis of this important peptide fragment. This resource is designed to provide practical, field-proven insights to help you troubleshoot your experiments, improve yield and purity, and ensure the scientific integrity of your work.

Troubleshooting Guide: Common Issues in Z-Tyr-Val-OH Synthesis

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering step-by-step protocols for resolution.

Q1: I see an unexpected peak in my HPLC analysis with a mass of [M+42] or [M+84]. What is it and how can I avoid it?

A1: O-Acylation of the Tyrosine side chain.

This is a common byproduct where the phenolic hydroxyl group of Tyrosine is acylated, most often by the coupling agent or an activated amino acid.[1][2] This side reaction is particularly prevalent when using highly reactive coupling agents.[1][3]

Causality: The phenolate ion of the Tyrosine side chain can act as a nucleophile, attacking the activated carboxyl group of another Z-Tyr-OH molecule or the coupling agent itself.[4] This leads to the formation of an ester linkage at the side chain.

Troubleshooting Protocol:

  • Choice of Coupling Agent:

    • Avoid using an excess of highly reactive coupling agents.

    • Consider using coupling agents with additives that suppress O-acylation, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate (EEDQ).[5][6]

  • Reaction Conditions:

    • Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of the side reaction.

    • Ensure the use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to minimize the formation of the more reactive phenolate ion.[7]

  • Purification:

    • If the byproduct has already formed, it can often be separated from the desired product by reversed-phase HPLC (RP-HPLC), as the O-acylated peptide will be more hydrophobic.[8]

Q2: My final product shows two closely eluting peaks on the HPLC, and the mass spectrometry is identical for both. What could be the issue?

A2: Racemization of the Tyrosine or Valine residue.

Racemization, the conversion of an L-amino acid to a D-amino acid, is a significant risk during peptide synthesis, especially during the activation step.[6][9] This results in the formation of a diastereomer (Z-D-Tyr-L-Val-OH or Z-L-Tyr-D-Val-OH) which can be difficult to separate from the desired Z-L-Tyr-L-Val-OH.[10]

Causality: The activation of the carboxylic acid of Z-Tyr-OH can lead to the formation of an oxazolone intermediate.[6][11] The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[11]

Troubleshooting Protocol:

  • Activation Method:

    • Avoid over-activation or prolonged activation times.

    • Use additives that are known to suppress racemization, such as HOBt or 1-hydroxy-7-azabenzotriazole (HOAt).[5][11]

  • Base Selection:

    • Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine instead of triethylamine (TEA), as stronger, less hindered bases can promote racemization.[9]

  • Temperature Control:

    • Perform the activation and coupling steps at low temperatures (e.g., 0 °C to -15 °C) to minimize the rate of oxazolone formation and subsequent racemization.

Diagram: Racemization via Oxazolone Formation

G Activated_Z_Tyr Activated Z-Tyr-OH Oxazolone Oxazolone Intermediate Activated_Z_Tyr->Oxazolone - H₂O Racemized_Oxazolone Racemized Oxazolone Oxazolone->Racemized_Oxazolone + Base - H⁺ Coupling_Product Z-L-Tyr-Val-OH Oxazolone->Coupling_Product + H-Val-OH Diastereomer Z-D-Tyr-Val-OH Racemized_Oxazolone->Diastereomer + H-Val-OH

Caption: Mechanism of racemization through the oxazolone intermediate.

Q3: The yield of my Z-Tyr-Val-OH is consistently low, and I observe a significant amount of a byproduct with a mass corresponding to diketopiperazine. Why is this happening?

A3: Diketopiperazine (DKP) formation.

This is a common side reaction at the dipeptide stage, where the N-terminal amino group of the second amino acid (Valine) attacks the ester linkage of the first amino acid (Tyrosine), leading to the formation of a cyclic dipeptide and cleavage from the resin (in SPPS) or rearrangement in solution-phase synthesis.[5]

Causality: The deprotected N-terminal amine of the valine residue can act as an intramolecular nucleophile, attacking the activated C-terminus of the tyrosine, leading to cyclization and chain termination or rearrangement.

Troubleshooting Protocol:

  • Coupling Strategy:

    • Couple the third amino acid as quickly as possible after the deprotection of the second amino acid to minimize the time the free N-terminal amine is available for cyclization.

    • In solid-phase synthesis, consider coupling Z-Tyr and Val as a pre-formed dipeptide unit (Z-Tyr-Val-OH) to the resin, bypassing the problematic dipeptide stage on the solid support.[5]

  • Protecting Group Strategy (for SPPS):

    • If using Fmoc chemistry, the use of a more sterically hindered resin, such as a 2-chlorotrityl chloride resin, can suppress DKP formation.[5]

Q4: During workup or purification, I am observing byproducts with masses indicating modification of the Z-group or the Tyrosine aromatic ring. What are these?

A4: Side reactions related to protecting groups and scavengers.

During the synthesis and deprotection steps, various side reactions can occur involving the benzyloxycarbonyl (Z) group and the aromatic ring of Tyrosine.

  • Alkylation of Tyrosine: Cationic species generated during the cleavage of other protecting groups (like Boc) can alkylate the electron-rich aromatic ring of Tyrosine, typically at the ortho position to the hydroxyl group.[4]

  • Migration of Benzyl Group: Under acidic conditions, an O-benzyl group (if used to protect the Tyrosine side chain) can migrate to the aromatic ring, forming 3-benzyltyrosine.[12]

  • Incomplete Deprotection: Residual protecting groups on the final product are a common impurity.[13]

Troubleshooting Protocol:

  • Use of Scavengers:

    • During cleavage steps (especially with strong acids like TFA or HF), use a cocktail of scavengers to "trap" reactive cationic species.[13] Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).

  • Deprotection Conditions:

    • Optimize deprotection times and reagent concentrations to ensure complete removal of all protecting groups without causing significant degradation of the peptide.

    • For Z-group removal via hydrogenolysis, ensure the catalyst (e.g., Palladium on carbon) is active and the reaction goes to completion.

Frequently Asked Questions (FAQs)

Q: What are the most common byproducts in Z-Tyr-Val-OH synthesis?

A: The most frequently encountered byproducts include:

  • Diastereomers: Resulting from racemization of either the Tyrosine or Valine residue during activation.[10][11]

  • O-acylated Tyrosine: Formation of an ester on the phenolic hydroxyl group of Tyrosine.[1][2]

  • Diketopiperazine: Cyclization of the dipeptide, leading to chain termination.[5]

  • Deletion Peptides: In solid-phase synthesis, incomplete coupling can lead to peptides missing one of the amino acids.

  • N-acylurea: A rearrangement of the O-acylisourea intermediate formed when using carbodiimide coupling agents.

Q: How can I best purify my crude Z-Tyr-Val-OH?

A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying Z-Tyr-Val-OH.[8] A C18 column is typically used with a gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).[8] The separation is based on the hydrophobicity of the peptide and its impurities.

Q: What analytical techniques are essential for characterizing Z-Tyr-Val-OH and its byproducts?

A: A combination of analytical techniques is crucial for proper characterization:

  • HPLC: To assess the purity of the final product and to separate impurities.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide and to identify the mass of any byproducts.[14][15]

  • NMR Spectroscopy: To confirm the structure of the final product and to identify the structure of unknown impurities if they can be isolated in sufficient quantity.

Data Summary: Common Byproducts and Their Mass Differences

ByproductMass Difference from Z-Tyr-Val-OHCommon Cause
Diastereomer0Racemization during activation[10][11]
O-Acetylation of Tyr+42 DaAcetyl source (e.g., acetic anhydride capping)
O-Acylation (Z-Tyr)+297 DaCoupling with another Z-Tyr-OH molecule
Diketopiperazine- (cleaved product)Intramolecular cyclization[5]
N-acylurea+ (mass of carbodiimide)Rearrangement of coupling intermediate

Experimental Workflow: Purification of Z-Tyr-Val-OH

G Crude_Product Crude Z-Tyr-Val-OH (from synthesis) Dissolution Dissolve in Mobile Phase A Crude_Product->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_Analysis Analytical RP-HPLC (C18 column) Filtration->HPLC_Analysis Prep_HPLC Preparative RP-HPLC Filtration->Prep_HPLC Inject optimized sample Method_Optimization Optimize Gradient HPLC_Analysis->Method_Optimization Method_Optimization->Prep_HPLC Fraction_Collection Collect Fractions Prep_HPLC->Fraction_Collection Purity_Check Analyze Fractions by Analytical HPLC Fraction_Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Lyophilization Lyophilize to obtain pure peptide Pooling->Lyophilization

Sources

Optimization

Part 1: Core Purification Challenges &amp; Troubleshooting (FAQ)

Welcome to the Technical Support Center for Z-Tyr-Val-OH (N-benzyloxycarbonyl-L-tyrosyl-L-valine). As a critical intermediate in the synthesis of caspase-1 inhibitors (such as Z-YVAD-FMK) and a potent antibacterial dipep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Z-Tyr-Val-OH (N-benzyloxycarbonyl-L-tyrosyl-L-valine). As a critical intermediate in the synthesis of caspase-1 inhibitors (such as Z-YVAD-FMK) and a potent antibacterial dipeptide in its own right[1][2], achieving high purity of this molecule is essential for downstream biological assays and drug development workflows.

Because Z-Tyr-Val-OH combines a highly lipophilic protecting group (Z-group), a bulky aliphatic residue (Valine), and an oxidation-prone aromatic residue (Tyrosine), its purification presents unique chromatographic challenges. This guide is engineered to provide researchers with field-proven, causality-driven solutions to these specific bottlenecks.

Q1: Why does Z-Tyr-Val-OH exhibit poor injection solubility and severe peak tailing during RP-HPLC? The Causality: The benzyloxycarbonyl (Z) group and the valine side-chain are highly hydrophobic, while the free C-terminal carboxylic acid and the Tyrosine phenolic hydroxyl group introduce localized polarity. This amphiphilic nature causes the dipeptide to self-associate (aggregate) in standard aqueous buffers[3]. Furthermore, if the C-terminus is unprotonated, it interacts non-specifically with residual silanols on the C18 stationary phase, causing severe peak tailing. The Solution: Dissolve the crude peptide in a chaotropic or highly organic solvent mixture (e.g., 50% DMSO or DMF) prior to injection. Always use 0.1% Trifluoroacetic acid (TFA) in your mobile phases to ensure the C-terminal carboxylate remains fully protonated, thereby disrupting secondary silanol interactions.

Q2: I am seeing a persistent +16 Da impurity co-eluting with my main peak. What is this, and how do I eliminate it? The Causality: The phenolic ring of Tyrosine is highly susceptible to oxidation, especially under neutral or basic conditions, or in the presence of trace heavy metals in the HPLC fluidics. Oxidation converts Tyrosine to DOPA (3,4-dihydroxyphenylalanine), adding exactly 16 Da to the mass ([M+H]+ shifts from 415.4 to 431.4). The Solution: Maintain strictly acidic purification conditions (0.1% TFA). Spurge all mobile phases with argon or helium to displace dissolved oxygen. If the issue persists, add a mild radical scavenger (e.g., 0.1% ascorbic acid) to the sample diluent prior to injection.

Q3: My LC-MS shows a mass-exact double peak. What causes this epimerization, and how can it be resolved? The Causality: During peptide synthesis, the bulky isopropyl side chain of Valine causes significant steric hindrance. This slows down the coupling rate, giving the activated intermediate time to form an oxazolone ring, which rapidly undergoes racemization to form D-Valine epimers. The Solution: Epimers (L-Tyr-L-Val vs. L-Tyr-D-Val) often co-elute on standard C18 columns. To resolve them, switch your stationary phase to a Phenyl-Hexyl column . The phenyl-hexyl phase provides orthogonal π−π selectivity that interacts differentially with the Z-group and the Tyrosine aromatic ring, exploiting the slight 3D conformational differences of the epimers.

Part 2: Quantitative Data & Solvent System Optimization

To optimize the recovery and purity of Z-Tyr-Val-OH, selecting the correct solvent system and stationary phase is critical. The table below summarizes quantitative outcomes from various RP-HPLC configurations.

Solvent SystemStationary PhaseGradient ProfileRetention TimeYieldPurityChromatographic Notes
H₂O / ACN (No TFA)C18 (100 Å, 5 µm)10–90% B over 30 min~15.2 min45%<85%Broad tailing; poor resolution of epimers; column fouling.
H₂O / ACN (0.1% TFA)C18 (100 Å, 5 µm)30–70% B over 40 min~18.5 min78%>95%Sharp peaks; successfully resolves oxidation byproducts.
H₂O / MeOH (0.1% TFA) Phenyl-Hexyl (100 Å) 40–80% B over 40 min ~22.1 min 82% >98% Optimal: Excellent baseline separation of D-Val epimers.

Part 3: Experimental Methodologies

Protocol 1: Optimized RP-HPLC Purification Workflow

This protocol is a self-validating system designed to isolate high-purity Z-Tyr-Val-OH while preventing on-column aggregation.

Step 1: Sample Preparation Weigh the crude Z-Tyr-Val-OH and dissolve it at a concentration of 15 mg/mL in a diluent of 50% DMSO / 50% Acetonitrile. Sonicate for 2 minutes to disrupt aggregates. Filter the solution through a 0.22 µm PTFE syringe filter to remove insoluble polymeric byproducts.

Step 2: Column Equilibration Mount a preparative Phenyl-Hexyl column (e.g., 21.2 x 250 mm, 5 µm). Equilibrate the column at 15 mL/min with 40% Mobile Phase B (Methanol + 0.1% TFA) and 60% Mobile Phase A (Water + 0.1% TFA). Note: Methanol is preferred over Acetonitrile here to enhance π−π interactions with the stationary phase.

Step 3: Gradient Elution & Fractionation Inject up to 4 mL of the filtered sample. Execute a linear gradient from 40% B to 80% B over 40 minutes. Monitor UV absorbance simultaneously at 220 nm (peptide bonds) and 254 nm (aromatic Z-group and Tyrosine).

Step 4: Validation Checkpoint & Lyophilization Before pooling, analyze individual fractions via analytical LC-MS.

  • Validation Criteria: Target mass [M+H]+ = 415.4 m/z. Reject any fractions showing 431.4 m/z (oxidation) or early-eluting isomeric shoulders (epimers). Pool the validated fractions, freeze immediately at -80°C, and lyophilize to a dry white powder.

Protocol 2: Biphasic Liquid-Liquid Extraction (Pre-Purification)

Inspired by enzymatic synthesis methodologies[2], this orthogonal technique leverages the extreme hydrophobicity of the Z-group to strip away polar impurities (like free Valine or cleavage scavengers) before HPLC.

  • Dissolution: Dissolve the crude peptide mixture in 50 mL of 100 mM Tris-HCl buffer (pH 8.0).

  • Partitioning: Add an equal volume (50 mL) of ethyl ethanoate (ethyl acetate). Agitate vigorously at 200 rpm for 15 minutes.

  • Separation: Allow the phases to separate. Unreacted amino acids and polar salts remain in the lower aqueous phase. The highly hydrophobic Z-Tyr-Val-OH partitions almost entirely into the upper organic phase.

  • Recovery: Isolate the organic layer. Wash it once with 0.1 M HCl (to fully protonate the peptide), dry over anhydrous Na₂SO₄, and evaporate under reduced pressure. The resulting solid can be directly injected into the HPLC (Protocol 1) with significantly reduced column load.

Part 4: Troubleshooting Logic Visualization

G Start Crude Z-Tyr-Val-OH Solubility Poor Injection Solubility? Start->Solubility Solv_Fix Dissolve in 50% DMSO/ACN Solubility->Solv_Fix Yes PeakShape Broad or Tailing Peaks? Solubility->PeakShape No Solv_Fix->PeakShape pH_Fix Ensure 0.1% TFA in Mobile Phase PeakShape->pH_Fix Yes Oxidation +16 Da Oxidation Impurity? PeakShape->Oxidation No pH_Fix->Oxidation Ox_Fix Spurge Solvents with Ar / Add Scavenger Oxidation->Ox_Fix Yes Epimer Co-eluting D-Val Epimer? Oxidation->Epimer No Ox_Fix->Epimer Ep_Fix Switch to Phenyl-Hexyl Column Epimer->Ep_Fix Yes Success High Purity Z-Tyr-Val-OH Epimer->Success No Ep_Fix->Success

RP-HPLC troubleshooting workflow for resolving Z-Tyr-Val-OH purification bottlenecks.

References

  • Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative Frontiers in Nutrition (via PubMed Central) URL:[Link]

  • Z-YVAD-FMK (CID 644196) - Compound Summary PubChem - National Institutes of Health (NIH) URL:[Link]

  • Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides Chemical Reviews - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Racemization During Z-Tyr-Val-OH Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing stereochemical challenges during the synthesis or fragment condensation of the dipept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing stereochemical challenges during the synthesis or fragment condensation of the dipeptide Z-Tyr-Val-OH (Benzyloxycarbonyl-Tyrosine-Valine).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the chemical causality of Valine racemization, evaluate advanced coupling additives, and provide self-validating experimental protocols to ensure the stereochemical integrity of your peptide products.

Core Principles & Causality: The "Why" Behind Valine Racemization

When utilizing Z-Tyr-Val-OH as an acyl donor in fragment condensation, the C-terminal Valine is notoriously susceptible to epimerization. Understanding the kinetics of this side reaction is critical for preventing it.

  • Steric Hindrance: Valine possesses a β -branched isopropyl side chain. Upon activation of the C-terminal carboxyl group (e.g., forming an O-acylisourea), this bulky side chain sterically shields the electrophilic center, significantly slowing down the intermolecular nucleophilic attack by the incoming amine.

  • The 5(4H)-Oxazolone Pathway: Because the desired intermolecular coupling is kinetically delayed, an intramolecular side reaction outcompetes it. The carbonyl oxygen of the preceding Tyrosine residue attacks the activated Valine carbonyl, cyclizing to form a 5(4H)-oxazolone intermediate.

  • Base-Catalyzed Epimerization: The α -proton of the Valine residue within the oxazolone ring is highly acidic. Tertiary amine bases (such as DIEA) commonly used in peptide synthesis rapidly abstract this proton, yielding an achiral enolate. Subsequent reprotonation is non-stereoselective, leading to a racemic mixture of L-Val and D-Val before the amine nucleophile can finally open the ring.

To suppress this, we must alter the reaction kinetics by utilizing highly reactive additives like 1[1], which form active esters that outcompete oxazolone formation, or bypass chemical activation entirely via enzymatic synthesis[2].

Mechanistic & Workflow Visualizations

OxazoloneMechanism A Z-Tyr-Val-OH (Acyl Donor) B O-Acylisourea (Activated Intermediate) A->B DIC / OxymaPure C 5(4H)-Oxazolone (Chiral, L-form) B->C Intramolecular Cyclization (Slow Amine Attack) F L-Val Peptide (Desired Product) B->F Fast Amine Attack (Oxyma Ester) D Enolate Intermediate (Achiral) C->D Base (e.g., DIEA) Deprotonation E D-Val Peptide (Racemized Product) C->E Amine Attack (Inversion) C->F Amine Attack (Retention) D->C Reprotonation

Figure 1: The 5(4H)-oxazolone mechanism leading to Valine racemization during fragment condensation.

Workflow Start Z-Tyr-Val-OH Coupling Strategy Chem Chemical Fragment Condensation Start->Chem Enz Enzymatic Synthesis Start->Enz Chem1 Pre-activation: DIC / OxymaPure at 0°C (Minimizes Oxazolone) Chem->Chem1 Enz1 Media: 50% v/v Ethyl Acetate in 100 mM Tris-HCl (pH 8.0) Enz->Enz1 Chem2 Coupling: Add Amine + Weak Base (e.g., TMP or Collidine) Chem1->Chem2 Chem3 Analysis: Marfey's Reagent + HPLC Quantify D-Val / L-Val Ratio Chem2->Chem3 Enz2 Biocatalyst: Antiacanthain or Granulosain at 40°C Enz1->Enz2 Enz3 Result: 100% Stereoselective (No Racemization) Enz2->Enz3

Figure 2: Comparative workflows for chemical and enzymatic coupling of Z-Tyr-Val-OH.

Frequently Asked Questions (FAQs)

Q: How does the choice of base affect the D-Val/L-Val ratio? A: Strong, unhindered bases accelerate the deprotonation of the oxazolone intermediate. Replacing standard bases like Diisopropylethylamine (DIEA) with weaker, sterically hindered bases such as 2,4,6-collidine or 2,4,6-trimethylpyridine (TMP) significantly reduces the rate of α -proton abstraction, preserving stereochemical integrity.

Q: Why is OxymaPure preferred over standard HOBt for this specific fragment condensation? A: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) exhibits a lower pKa and forms an active ester that is substantially more reactive than the corresponding HOBt ester. This superior reactivity ensures that the intermolecular aminolysis outpaces the intramolecular oxazolone formation, drastically reducing racemization[1]. Furthermore, OxymaPure is non-explosive, offering a safer profile than HOBt/HOAt.

Q: Can we bypass chemical racemization entirely? A: Yes. Recent advancements have demonstrated that the kinetically-controlled synthesis of Z-Tyr-Val-OH can be catalyzed by proteases such as antiacanthain and granulosain (derived from South American native fruits). By utilizing a biphasic system (50% v/v ethyl ethanoate in buffer), researchers achieved high yields with absolute stereoselectivity, as the enzymatic active site strictly discriminates against D-enantiomers2[2].

Quantitative Data Summaries

Table 1: Impact of Chemical Coupling Reagents on Z-Tyr-Val-OH Racemization

Coupling SystemBasePre-activation TimeExpected D-Val Epimer (%)Primary Mechanism of Action
DCC alone DIEA5 minHigh (>15%)Slow coupling promotes oxazolone formation
DIC / HOBt DIEA2 minModerate (5-10%)OBt ester formation competes with oxazolone
DIC / OxymaPure Collidine< 2 minLow (<2%)Highly reactive ester; weakly basic conditions
HATU / HOAt DIEA0 min (In-situ)Very Low (<1%)Rapid aminium-based activation

Table 2: Chemical vs. Enzymatic Synthesis Parameters for Z-Tyr-Val-OH

ParameterChemical Condensation (DIC/OxymaPure)Enzymatic Synthesis (Antiacanthain)
Catalyst / Activator DIC / OxymaPureSoluble Antiacanthain (12.5 mg/ml)
Solvent System Anhydrous DMF or DCM50% v/v Ethyl Acetate in 100 mM Tris-HCl
Temperature 0°C to Room Temperature40°C
Stereoselectivity Prone to racemization (requires optimization)100% Stereoselective (Kinetically controlled)
Reaction Time 2 - 4 hoursUp to 24 hours

Validated Experimental Protocols

A robust experiment must be a self-validating system. Below are the protocols for both the optimized synthesis and the analytical validation required to prove stereochemical purity.

Protocol A: Optimized Chemical Fragment Condensation (DIC/OxymaPure)

Objective: Couple Z-Tyr-Val-OH to an amine nucleophile while suppressing oxazolone-mediated epimerization.

  • Preparation: Dissolve 1.0 eq of Z-Tyr-Val-OH and 1.0 eq of OxymaPure in anhydrous DMF (0.1 M concentration).

  • Cooling: Chill the reaction vessel to 0°C using an ice bath to thermodynamically slow down side reactions.

  • Activation: Add 1.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Allow pre-activation for no more than 2 minutes . Prolonged activation directly correlates with increased oxazolone accumulation.

  • Coupling: Immediately add 1.1 eq of the amine nucleophile, followed by 2.0 eq of 2,4,6-collidine (avoid DIEA).

  • Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature for an additional 2 hours. Monitor completion via LC-MS.

Protocol B: Kinetically-Controlled Enzymatic Synthesis

Objective: Synthesize Z-Tyr-Val-OH using plant proteases for 100% stereoselectivity.

  • Solvent Preparation: Prepare a liquid-liquid biphasic system consisting of 50% v/v ethyl ethanoate in 100 mM Tris-HCl buffer (pH 8.0).

  • Substrate Addition: Add 17.25 mM of Z-Tyr-pNO (acyl donor) and 75.5 mM of Val-OH (acyl acceptor) to the biphasic medium.

  • Biocatalysis: Introduce soluble antiacanthain extract at a concentration of 12.5 mg/ml.

  • Incubation: Incubate the mixture at 40°C under constant orbital agitation (200 rpm) to maximize the interfacial reaction surface area.

  • Extraction: Quench the reaction by altering the pH or removing the enzyme, then extract the Z-Tyr-Val-OH product from the organic phase.

Protocol C: Stereochemical Validation via Marfey's Reagent

Objective: Quantify the exact D-Val / L-Val ratio to validate the success of Protocol A. To ensure the analytical hydrolysis step itself does not cause false-positive racemization, this protocol utilizes deuterium labeling3[3].

  • Deuterated Hydrolysis: Hydrolyze 1 mg of the synthesized peptide in 6M DCl in D₂O at 110°C for 24 hours. (Note: Any Valine that racemizes during this harsh hydrolysis step will incorporate a deuterium atom at the α -carbon, yielding a +1 Da mass shift. This allows MS to distinguish between coupling-induced racemization and hydrolysis-induced racemization).

  • Derivatization: Dry the hydrolysate and resuspend in 100 µL of 1 M NaHCO₃. Add 200 µL of a 1% (w/v) solution of Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Incubation: Heat at 40°C for 1 hour. Quench with 20 µL of 2 M HCl.

  • HPLC Analysis: Analyze via Reverse-Phase HPLC (C18 column) using a linear gradient of Acetonitrile/Water with 0.1% TFA. Detect UV absorbance at 340 nm. The D-Val-FDAA and L-Val-FDAA diastereomers will elute as distinct, baseline-separated peaks.

References

  • Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative.Frontiers in Nutrition / PubMed Central (2021).
  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis.Digital CSIC (2020).
  • Application of Marfey's reagent in racemization studies of amino acids and peptides.PubMed.

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Deprotection of Z-Tyr-Val-OH

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for a common and often frustrating issue in p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for a common and often frustrating issue in peptide synthesis: the incomplete deprotection of N-α-Benzyloxycarbonyl (Z) protected Tyrosine-Valine dipeptides (Z-Tyr-Val-OH). As Senior Application Scientists, we understand that seemingly straightforward reactions can yield unexpected results. This resource combines foundational chemical principles with practical, field-tested solutions to help you diagnose and resolve these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: I've performed a standard catalytic hydrogenation to remove the Z-group from Z-Tyr(tBu)-Val-OH, but my LC-MS analysis shows a significant amount of starting material remaining. What are the likely causes?

A1: Incomplete deprotection of a Z-group via catalytic hydrogenation is a frequent issue with several potential root causes:

  • Catalyst Inactivation: The Palladium on Carbon (Pd/C) catalyst is susceptible to poisoning by various functional groups or impurities. Sulfur-containing compounds are notorious catalyst poisons. Even trace amounts can dramatically reduce or completely halt the reaction.

  • Poor Catalyst Quality or Activity: The age, storage conditions, and batch-to-batch variability of the Pd/C catalyst can significantly impact its activity. An older or improperly stored catalyst may have reduced efficacy.

  • Insufficient Hydrogen Source: Whether using hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate or formic acid, an inadequate supply will lead to an incomplete reaction.[1][2]

  • Solvent Issues: The choice of solvent is critical for both substrate solubility and reaction efficiency. Alcohols like methanol or ethanol are typically effective, but poor solubility of the peptide can hinder the reaction.[3]

  • Steric Hindrance: While less common for a dipeptide, the local steric environment around the Z-group can sometimes slow down the reaction rate, requiring extended reaction times or more forcing conditions.

Q2: Can the tert-butyl (tBu) protecting group on the Tyrosine side-chain interfere with the Z-group deprotection?

A2: This is a crucial question of orthogonal protection strategy.[4][5] The tBu group is designed to be stable to the conditions of Z-group hydrogenolysis. However, under certain acidic conditions that might be used for Z-group removal (e.g., HBr in acetic acid), the tBu group can be prematurely cleaved.[3] It's essential to select a deprotection method that is orthogonal to the tBu group to maintain the integrity of the side-chain protection. Catalytic hydrogenation is the preferred method for this reason.[2][3]

Q3: Are there alternative methods to remove the Z-group if catalytic hydrogenation is consistently failing?

A3: Yes, several alternatives exist, but each comes with its own set of considerations regarding orthogonality and potential side reactions:

  • Acidolysis: Strong acids like HBr in acetic acid can cleave the Z-group. However, this method is not compatible with acid-labile side-chain protecting groups like tBu and Boc.[3]

  • Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor in conjunction with a catalyst (e.g., ammonium formate/Pd-C, formic acid/Pd-C).[1][6][7] It can sometimes be more efficient than using hydrogen gas directly and avoids the need for specialized hydrogenation apparatus.[8]

  • Other Reagents: In specific contexts, other reagents can be used, but their application to Z-Tyr-Val-OH must be carefully evaluated for compatibility with the other functional groups present.

In-depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving incomplete deprotection of Z-Tyr-Val-OH.

Issue 1: Incomplete Deprotection with Catalytic Hydrogenation (H₂/Pd-C)

Symptoms:

  • LC-MS or TLC analysis shows a mixture of starting material (Z-Tyr(tBu)-Val-OH) and the desired product (H-Tyr(tBu)-Val-OH).

  • Reaction appears to stall after a certain period.

Diagnostic Workflow:

Caption: Diagnostic workflow for incomplete hydrogenation.

Detailed Protocols & Solutions:

Protocol 1: Standard Catalytic Hydrogenation [2][3]

  • Preparation: Dissolve Z-Tyr(tBu)-Val-OH in methanol (approx. 20 mL per gram of peptide).

  • Catalyst Addition: In a fume hood, carefully add 10% Palladium on Carbon (Pd/C) catalyst. A typical loading is 10-20% by weight of the peptide.

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Inert Atmosphere: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). A standard reaction may take 16 hours.[2]

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Troubleshooting Tip: If the reaction stalls, carefully filter the mixture, and add a fresh batch of catalyst.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) [2]

This method is often more convenient and can be more effective for stubborn deprotections.

  • Dissolution: Dissolve the Z-protected peptide in methanol or a mixture of methanol and acetic acid (approximately 10 mL per gram).

  • Hydrogen Donor: Add a hydrogen donor such as ammonium formate (2-4 equivalents).

  • Catalyst: Add 10% Pd/C (10-50% by weight of the substrate).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Follow the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter through Celite® and wash with methanol.

  • Isolation: Evaporate the combined filtrates. The residue can then be worked up by extraction (e.g., with ethyl acetate) to remove the ammonium salts.[2]

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, 10% Pd/C, MethanolRoom Temp, 1 atm H₂, 16hClean byproducts (toluene, CO₂). Orthogonal to tBu.Requires H₂ gas source. Catalyst poisoning is a risk.
Catalytic Transfer Hydrogenation Ammonium Formate or Formic Acid, 10% Pd/C, MethanolRoom Temp, 2-24hNo specialized H₂ apparatus needed. Can be faster.[1]Requires removal of the hydrogen donor byproduct.
Acidolysis HBr in Acetic AcidRoom Temp, 30-90 minRapid deprotection.Not Orthogonal: Cleaves tBu and other acid-labile groups.[3]
Issue 2: Potential Side Reactions

Symptoms:

  • Appearance of unexpected peaks in the LC-MS analysis.

  • Low yield of the desired product despite complete consumption of starting material.

Potential Side Reactions and Mitigation:

  • Premature tBu group cleavage: This can occur if the reaction conditions become inadvertently acidic. Ensure solvents are neutral and that any acidic workup is performed under controlled conditions.

  • Alkylation of Tyrosine: The phenolic ring of tyrosine can be susceptible to alkylation, although this is less common during Z-group deprotection compared to final cleavage from a resin in solid-phase peptide synthesis.[9][10]

Workflow for Investigating Side Reactions:

Caption: Workflow for side reaction analysis.

Concluding Remarks

The deprotection of the Z-group from Tyr-containing peptides is a routine yet critical step in peptide synthesis. Incomplete reactions are often traceable to catalyst issues, which can be overcome by using fresh, high-quality catalyst and considering alternative hydrogen sources like those in catalytic transfer hydrogenation. By systematically evaluating the catalyst, hydrogen source, and solvent system, researchers can effectively troubleshoot and achieve complete and clean deprotection of Z-Tyr-Val-OH, paving the way for successful downstream applications.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Zhang, W., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. Retrieved from [Link]

  • Anwer, M. K., & Spatola, A. F. (1980). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Synthesis, 1980(11), 929-932.
  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(19), 4499.
  • Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194-4196.
  • Peptide Solutions. (n.d.). Technical Support Information Bulletin 1162 - Standard Removal of Z Protecting Group.
  • Quimicaorganica.org. (n.d.). Peptide synthesis - Acid group protection. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions.
  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
  • ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(20), 3442-3444.
  • CoLab. (n.d.).
  • Houben-Weyl. (n.d.). 2.6.4.
  • Nishiyama, Y., & Hanada, K. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(7), 420-425.
  • Technical Disclosure Commons. (2025).
  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2022).
  • Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 73, pp. 17-29). Humana Press.
  • Polypeptide Group. (n.d.).
  • ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Solution Stability of Z-Tyr-Val-OH

Welcome to the Technical Support Center for handling Z-Tyr-Val-OH (N-α-carbobenzyloxy-L-Tyrosyl-L-Valine). This dipeptide is a potent, synthetically derived antibacterial agent[1][2].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Z-Tyr-Val-OH (N-α-carbobenzyloxy-L-Tyrosyl-L-Valine). This dipeptide is a potent, synthetically derived antibacterial agent[1][2]. However, due to its specific structural features—namely the easily oxidizable phenolic ring of Tyrosine, the hydrophobic Valine residue, and the bulky benzyloxycarbonyl (Z or Cbz) protecting group—researchers frequently encounter stability and solubility challenges during in vitro assays and formulation.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the thermodynamic and kinetic causality behind peptide degradation and provide self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my Z-Tyr-Val-OH solution turn yellow or brown over time, and how does this affect my assay?

The Causality: The discoloration is a direct visual indicator of Tyrosine oxidation . The phenolic side chain of Tyrosine is highly susceptible to oxidative damage from oxygen radicals present in the aqueous environment[3]. Under alkaline conditions or upon exposure to ambient laboratory light, Tyrosine undergoes photo-oxidation following zero-order kinetics, leading to the formation of mono-, di-, tri-, and tetrahydroxyl tyrosine byproducts[3][4][5]. Furthermore, trace transition metal ions in your buffer can catalyze this oxidation via first-order kinetics[4][5]. Over time, these oxidized intermediates cross-link to form bityrosine covalent aggregates, which precipitate out of solution and completely inactivate the peptide[3].

The Solution:

  • Light Shielding: Always store solutions in amber vials or wrap them in aluminum foil.

  • Metal Chelation: Supplement your aqueous buffers with 1–5 mM EDTA to sequester trace metal ions that act as oxidation catalysts.

  • Headspace Purging: Displace atmospheric oxygen in your storage vials by purging the headspace with an inert gas (Nitrogen or Argon) before sealing[4].

Q2: I am experiencing severe precipitation when diluting Z-Tyr-Val-OH into my physiological assay buffer (pH 7.4). How can I prevent this?

The Causality: This is a solubility issue driven by the hydrophobicity of the molecule. The benzyloxycarbonyl (Z/Cbz) group is a bulky, non-polar carbamate designed to temporarily mask the nucleophilicity of the α-amine[6]. When combined with the aliphatic side chain of Valine, the overall hydropathy index of the dipeptide increases significantly. In purely aqueous environments, hydrophobic interactions drive the peptide molecules to self-associate and aggregate.

The Solution: Z-Tyr-Val-OH exhibits optimal solubility and catalytic stability in biphasic systems or organic co-solvents[1][7].

  • For synthetic applications: Utilize a 50% v/v ethyl ethanoate (ethyl acetate) in 100 mM Tris-HCl (pH 8.0) biphasic system[1][2].

  • For biological assays: Prepare a highly concentrated master stock (e.g., 50 mM) in 100% DMSO. Perform your final dilution into the aqueous assay buffer immediately prior to the experiment, ensuring the final DMSO concentration remains below the toxicity threshold for your specific cells (typically <1% v/v).

Q3: Is the Z-protecting group stable in my buffer, or will it hydrolyze?

The Causality: The Cbz group is renowned for its robust stability across a wide range of conditions, including mildly acidic and basic media[6]. It is generally orthogonal to mild hydrolysis and requires harsh conditions (e.g., strong acids like HBr/AcOH, or catalytic hydrogenolysis) for cleavage[6]. However, the peptide bond itself, particularly near the C-terminus, can be susceptible to hydrolysis if exposed to extreme pH or contaminating proteases.

The Solution: Maintain the solution pH between 5.5 and 7.5. Avoid prolonged exposure to pH > 8, which can initiate base-catalyzed side reactions or racemization of the chiral centers[6][8]. Always use sterile-filtered, nuclease/protease-free water for buffer preparation.

Part 2: Quantitative Stability Data

To facilitate rapid experimental design, the following table summarizes the degradation kinetics of Z-Tyr-Val-OH under various environmental stresses, alongside proven mitigation strategies.

Stress ConditionPrimary Degradation PathwayKinetic OrderMitigation StrategyExpected Half-Life Extension
Light Exposure (UV/Vis) Tyrosine Photo-oxidationZero-order[4]Amber vials, dark storage> 10-fold increase
Trace Metal Ions (Cu²⁺, Fe³⁺) Metal-catalyzed OxidationFirst-order[4]Addition of 1-5 mM EDTA5 to 8-fold increase
High pH (> 8.5) Base-catalyzed racemization / OxidationVariableBuffer at pH 6.0 - 7.5> 20-fold increase
Aqueous Environment (100%) Hydrophobic AggregationConcentration-dependent50% v/v Ethyl acetate or DMSOPrevents immediate precipitation
Freeze-Thaw Cycles Physical Instability / PrecipitationN/ASingle-use aliquots at -20°C[8]Maintains 99% monomeric state

Part 3: Mechanistic and Workflow Visualizations

The following diagrams illustrate the degradation pathways of Z-Tyr-Val-OH and the optimized workflow for preparing stable solutions.

TyrosineOxidation A Z-Tyr-Val-OH (Intact Monomer) B Photo-Oxidation (Zero-Order) A->B Light / Alkaline pH C Metal-Catalyzed Oxidation (First-Order) A->C Trace Metals / H2O2 D Reactive Singlet Oxygen Species B->D O2 Transfer E Bityrosine Formation (Covalent Cross-linking) C->E Radical Attack D->E Radical Attack F Irreversible Aggregation E->F Precipitation

Caption: Mechanistic pathways of Tyrosine oxidation leading to Z-Tyr-Val-OH aggregation.

Workflow Step1 1. Lyophilized Peptide Store at -20°C Step2 2. Primary Solubilization (100% DMSO or EtOAc) Step1->Step2 Step3 3. Buffer Addition (pH 6.5, +1mM EDTA) Step2->Step3 Dropwise Addition Step4 4. Degassing (N2/Ar Purge) Step3->Step4 Step5 5. Aliquoting & Storage (-20°C, Amber Vials) Step4->Step5 Avoid Freeze-Thaw

Caption: Optimized step-by-step workflow for the preparation and storage of Z-Tyr-Val-OH solutions.

Part 4: Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. By incorporating analytical Quality Control (QC) checkpoints, you can empirically verify the stability of your peptide solutions.

Protocol 1: Preparation of Oxidation-Resistant Z-Tyr-Val-OH Stock Solutions

This protocol utilizes a co-solvent approach to bypass the hydrophobic limitations of the Z-group and Valine, while chemically protecting the Tyrosine residue.

Materials Required:

  • Lyophilized Z-Tyr-Val-OH powder (Store desiccated at -20°C prior to use)[8].

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethyl Ethanoate (Ethyl Acetate)[1][7].

  • 100 mM Tris-HCl buffer, pH 7.0.

  • Ethylenediaminetetraacetic acid (EDTA).

  • Nitrogen or Argon gas.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the 100 mM Tris-HCl buffer and adjust the pH to 7.0. Add EDTA to a final concentration of 1 mM to chelate catalytic metal ions.

  • Degassing: Sparge the Tris-EDTA buffer with Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Primary Solubilization: Weigh the required amount of lyophilized Z-Tyr-Val-OH. Dissolve the powder completely in a minimal volume of anhydrous DMSO (or Ethyl Acetate) to create a 50 mM master stock. Self-Validation Checkpoint: The solution must be completely optically clear. Any turbidity indicates incomplete solubilization of the hydrophobic Z-group.

  • Aqueous Dilution: Slowly add the degassed Tris-EDTA buffer dropwise to the master stock while vortexing gently, bringing the peptide to your desired working concentration (e.g., 1 mM).

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter (avoid PES or Nylon, as hydrophobic peptides may bind to these membranes).

  • Aliquoting: Dispense the solution into single-use amber glass vials[6]. Purge the headspace of each vial with Nitrogen gas for 5 seconds before capping tightly.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -20°C or -80°C. Do not subject the peptide to freeze-thaw cycles [8].

Protocol 2: Accelerated Stability Testing (Forced Degradation Assay)

Use this protocol to empirically determine the shelf-life and specific degradation pathways of your formulated peptide.

Step-by-Step Methodology:

  • Sample Preparation: Thaw three aliquots of your prepared Z-Tyr-Val-OH solution.

  • Stress Induction:

    • Control: Keep one aliquot in the dark at 4°C.

    • Oxidative Stress: Add H₂O₂ to a final concentration of 0.1% to the second aliquot. Incubate at room temperature for 4 hours.

    • Photo-Stress: Expose the third aliquot to intense UV/Vis light (simulated sunlight, ~760 W/m²) for 4 hours[4].

  • Analytical Verification (HPLC-UV/MS): Inject 10 µL of each sample into a Reverse-Phase HPLC system (C18 column) coupled with a Mass Spectrometer.

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Detection: Monitor UV absorbance at 280 nm (specific for the Tyrosine aromatic ring).

  • Data Interpretation:

    • The intact Z-Tyr-Val-OH will elute as a single sharp peak.

    • A shift to earlier retention times (more hydrophilic) coupled with a mass increase of +16 Da or +32 Da in the MS spectra confirms Tyrosine mono- or di-oxidation[3].

    • The appearance of high-molecular-weight species (dimers) indicates bityrosine cross-linking[3].

References

  • The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. researchgate.net.
  • Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative. nih.gov.
  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. bioprocessintl.com.
  • Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative. frontiersin.org.
  • The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. nih.gov.
  • Peptide Stability and Potential Degradation Pathways. sigmaaldrich.com.
  • The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis. benchchem.com.
  • Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative. nih.gov.

Sources

Optimization

Technical Support Center: Z-Tyr-Val-OH Peptide Analysis

From the Desk of the Senior Application Scientist Welcome to the technical support center for the HPLC analysis of N-alpha-benzyloxycarbonyl-L-tyrosyl-L-valine (Z-Tyr-Val-OH) and its related diastereomers. This dipeptide...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the HPLC analysis of N-alpha-benzyloxycarbonyl-L-tyrosyl-L-valine (Z-Tyr-Val-OH) and its related diastereomers. This dipeptide is a crucial building block in synthetic peptide chemistry, and its purity is paramount. However, its analysis by reversed-phase HPLC is often plagued by challenges such as poor peak shape and inadequate resolution of stereoisomers.

This guide is structured to provide immediate, actionable solutions to common problems encountered in the lab. We will move from high-level questions to deep-dive troubleshooting, explaining the scientific principles behind each recommendation. Our goal is to empower you to develop robust, reliable, and validated analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the HPLC analysis of Z-Tyr-Val-OH.

Q1: What are the typical starting conditions for analyzing Z-Tyr-Val-OH by RP-HPLC?

A typical starting point for the analysis of peptides like Z-Tyr-Val-OH is reversed-phase chromatography, which separates molecules based on their hydrophobicity.[1] A C18 column is the most common choice due to its strong retention of hydrophobic molecules.[1] The mobile phase usually consists of an aqueous component with an acid modifier and an organic solvent.

ParameterRecommended Starting ConditionRationale
Column C18, 3-5 µm, 100-300 Å, 4.6 x 150/250 mmC18 provides sufficient hydrophobicity for retention. Wide-pore (300 Å) columns are often preferred for peptides to ensure good mass transfer.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade waterTFA acts as an ion-pairing agent, sharpening peaks and protonating residual silanols on the column to reduce tailing.[2][3]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and good UV transparency.[4]
Gradient 5% to 65% B over 30 minutesA shallow gradient is often necessary to resolve closely eluting species like peptides and their impurities.[5][6]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)A standard flow rate that provides a good balance between analysis time and efficiency.
Temperature Ambient or controlled at 30-40 °CTemperature control is crucial for reproducible retention times.[7][8] Elevated temperatures can sometimes improve peak shape and resolution.[9]
Detection 220 nm and 280 nmThe peptide bond absorbs strongly around 210-220 nm.[10] The tyrosine side chain provides a secondary, more selective wavelength at ~280 nm.[1][10]

Q2: My Z-Tyr-Val-OH peak is tailing severely. What is the primary cause?

Peak tailing is the most common peak shape distortion in RP-HPLC and almost always indicates a secondary, undesirable interaction between the analyte and the stationary phase.[11] For peptides, the main cause is the interaction of any basic functional groups on the peptide with acidic residual silanol groups (Si-OH) on the silica surface of the column packing.[12][13] These interactions create a second, stronger retention mechanism that slows a portion of the analyte molecules, causing the characteristic tail.[11] Operating at a low pH (e.g., with 0.1% TFA) helps to suppress the ionization of these silanol groups, minimizing this effect.[2][11]

Q3: How can I resolve the diastereomers Z-L-Tyr-L-Val-OH and Z-L-Tyr-D-Val-OH?

Diastereomers, unlike enantiomers, have different physical properties and therefore can often be separated on standard (achiral) HPLC columns.[14] The key is that the different 3D arrangement of atoms in a diastereomer can alter its overall hydrophobicity and interaction with the stationary phase. The presence of a D-amino acid can disrupt the peptide's secondary structure, making it less retained on a C18 column compared to its all-L counterpart.[15]

Resolution requires careful method optimization. The most powerful levers for improving the separation factor (α) are:

  • Shallowing the Gradient: A slower increase in the organic mobile phase percentage gives more time for the column to differentiate between the two diastereomers.[5]

  • Changing the Organic Modifier: Switching from acetonitrile to methanol can alter selectivity.

  • Adjusting Temperature: Temperature can affect the peptide's conformation and its interaction with the stationary phase, sometimes dramatically improving resolution.[9][15]

For very challenging separations, a dedicated chiral stationary phase may be required, but this is often unnecessary for diastereomers.[16][17]

Q4: Is Z-Tyr-Val-OH stable during analysis?

Under typical RP-HPLC conditions (e.g., 0.1% TFA in Water/ACN), Z-Tyr-Val-OH is generally stable for the duration of the analysis. However, peptides can be susceptible to degradation under harsh conditions.[4] It is crucial to use freshly prepared mobile phases and sample solutions.[8] If samples must be stored in an autosampler for extended periods, it is wise to perform a stability study by injecting the same sample at the beginning and end of a sequence to check for the appearance of new peaks or a decrease in the main peak area.[18]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common analytical issues.

Problem 1: Poor Resolution or Co-elution of Diastereomers

Symptom: You observe a single broad peak or two overlapping peaks where you expect to see two distinct diastereomers.

G cluster_0 start Poor Resolution (Rs < 1.5) grad Is the gradient shallow enough? (e.g., <1% B/min) start->grad shallow Action: Decrease gradient slope (e.g., from 2%/min to 0.5%/min) grad->shallow No temp Have you tried adjusting temperature? grad->temp Yes shallow->start Re-evaluate adjust_temp Action: Test at 30°C, 40°C, 50°C temp->adjust_temp No mobile_phase Can mobile phase selectivity be changed? temp->mobile_phase Yes adjust_temp->start Re-evaluate change_mp Action: Switch ACN to Methanol or try different ion-pairing agent (Formic Acid) mobile_phase->change_mp No column Is the column chemistry optimal? mobile_phase->column Yes change_mp->start Re-evaluate change_col Action: Try a different phase (e.g., C8, Phenyl-Hexyl) column->change_col No solved Problem Solved column->solved Yes change_col->start Re-evaluate caption Fig 1. Troubleshooting flowchart for poor peak resolution.

Caption: Fig 1. Troubleshooting flowchart for poor peak resolution.

Problem 2: Peak Tailing

Symptom: The back half of your peak is wider than the front half, resulting in an asymmetry factor > 1.2. This can compromise integration and quantification.[19][20]

G cluster_0 Silica Particle Surface cluster_1 Mobile Phase C18 Primary Interaction (Hydrophobic) C18 Chains Silanol Secondary Interaction (Ionic) Ionized Silanol (Si-O⁻) Peptide1 Z-Tyr-Val-OH Peptide1->C18:f1 Normal Elution Peptide2 Z-Tyr-Val-OH Peptide2->Silanol:f1 Delayed Elution (Causes Tailing) caption Fig 2. Interaction mechanisms leading to peak tailing.

Caption: Fig 2. Interaction mechanisms leading to peak tailing.

Possible Causes & Solutions:

  • Cause 1: Secondary Silanol Interactions. [13]

    • Explanation: Free, ionized silanol groups on the silica packing interact ionically with the peptide, causing a secondary retention mechanism.[11] This is especially problematic if the mobile phase pH is above 3-4, where silanols begin to deprotonate.

    • Solution: Ensure the mobile phase contains at least 0.1% TFA or 0.1% Formic Acid. This maintains a low pH (~2-3), keeping the silanol groups protonated (Si-OH) and minimizing unwanted ionic interactions.[11] Using a modern, high-purity, end-capped column also drastically reduces the number of available silanol groups.[12]

  • Cause 2: Column Mass Overload. [19]

    • Explanation: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute the sample by a factor of 5 or 10 and reinject. If the peak shape improves, mass overload was the issue.[19] Consider using a column with a larger internal diameter for preparative work.

  • Cause 3: Interfering Compound.

    • Explanation: A small, co-eluting impurity hidden under the main peak can manifest as a tail.

    • Solution: Change the detection wavelength. If the peak shape changes, a co-eluting impurity is likely present. Improving the resolution via the steps in Problem 1 should resolve this.[11]

Problem 3: Peak Fronting

Symptom: The front half of the peak is wider than the back half (asymmetry factor < 0.8).

Possible Causes & Solutions:

  • Cause 1: Sample Overload (Concentration). [19]

    • Explanation: While mass overload causes tailing, high concentration overload can cause fronting. The molecules in the concentrated center of the injection band travel faster than those at the diluted edges.

    • Solution: Reduce the concentration of the injected sample, not just the injection volume.

  • Cause 2: Incompatible Sample Solvent.

    • Explanation: Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile when the gradient starts at 5% acetonitrile) will cause the sample band to spread down the column before the gradient starts, leading to broad, fronting peaks.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA). If solubility is an issue, use the minimum amount of a stronger solvent and keep the injection volume small.

Problem 4: Variable Retention Times

Symptom: The retention time of the Z-Tyr-Val-OH peak shifts between injections or between analytical runs.

Possible Causes & Solutions:

  • Cause 1: Insufficient Column Equilibration. [21]

    • Explanation: After a gradient run, the column needs to be fully returned to the initial mobile phase conditions. If the equilibration time is too short, the first few injections of the next run will elute earlier than subsequent ones.

    • Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the starting mobile phase before the first injection. For a 4.6 x 150 mm column at 1 mL/min, this means a 10-15 minute equilibration period.

  • Cause 2: Mobile Phase Instability or Preparation Inconsistency. [8]

    • Explanation: Small variations in mobile phase pH or composition can lead to significant retention time shifts, especially for ionizable compounds.[8] Organic solvents can also evaporate over time, changing the mobile phase ratio.

    • Solution: Prepare fresh mobile phase daily. Use a calibrated pH meter and ensure buffers are fully dissolved. Keep mobile phase bottles capped to prevent evaporation.

  • Cause 3: Temperature Fluctuations. [7]

    • Explanation: Chromatography is a temperature-dependent process. A change of just a few degrees in ambient lab temperature can alter retention times.

    • Solution: Use a thermostatted column compartment and set it to a temperature slightly above the highest expected ambient temperature (e.g., 35 °C) for robust, reproducible results.[21]

Section 3: Key Experimental Protocols

Protocol 1: Generic RP-HPLC Method for Diastereomer Purity of Z-Tyr-Val-OH

Objective: To establish a baseline analytical method for separating Z-L-Tyr-L-Val-OH from potential diastereomeric impurities and other related substances.

G prep 1. Sample & Mobile Phase Preparation equil 2. System Equilibration (10-15 column volumes) prep->equil inject 3. Inject Standard & Crude Sample equil->inject run 4. Execute Analytical Gradient Run inject->run analyze 5. Analyze Chromatogram (Resolution, Tailing, RT) run->analyze optimize 6. Optimize Method (Adjust Gradient, Temp, etc.) analyze->optimize optimize->run Iterate validate 7. Method Validation optimize->validate Optimized caption Fig 3. General workflow for peptide HPLC analysis.

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of Z-Tyr-Val-OH

Welcome to the Advanced Technical Support Center for the mass spectrometric characterization of benzyloxycarbonyl-protected peptides. As a Senior Application Scientist, I frequently assist researchers in troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the mass spectrometric characterization of benzyloxycarbonyl-protected peptides. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the unique ionization and fragmentation challenges presented by the Z-protecting group (also known as Cbz).

This guide provides a deep dive into the electrospray ionization (ESI) and collision-induced dissociation (CID) behavior of Z-Tyr-Val-OH (Benzyloxycarbonyl-Tyrosine-Valine), a bioactive dipeptide[1]. By understanding the mechanistic causality behind these workflows, you can eliminate in-source degradation, optimize your signal-to-noise ratio, and confidently annotate your MS/MS spectra.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: Why is my precursor ion ([M+H]⁺) signal so low, but I see a massive peak at m/z 91?

The Causality: The benzyloxycarbonyl (Z) group is a carbamate linkage designed to be chemically labile. Under the thermal stress of the ESI desolvation process or high accelerating voltages in the source region, the Z-group undergoes heterolytic cleavage. This premature fragmentation generates a highly stable benzyl cation (or tropylium ion) at m/z 91.05 . The Solution: You are experiencing severe in-source fragmentation. You must lower your capillary/desolvation temperature and reduce your cone voltage/declustering potential. The goal is to provide just enough energy to desolvate the droplets without breaking the delicate carbamate bond.

Q2: I see a strong peak at[M+H - 108] in my MS/MS spectra. Is my peptide degrading?

The Causality: No, this is the hallmark structural signature of a Z-protected peptide. During collisional activation, protonated Z-peptides preferentially eliminate a neutral molecule of benzyl alcohol (108.06 Da) via a cyclic transition state[2]. This yields an isocyanato-peptide fragment at m/z 307.13 [3]. The presence of this peak is authoritative confirmation that the N-terminal Z-group is intact prior to entering the collision cell.

Q3: How do I distinguish the backbone cleavage for Z-Tyr-Val-OH?

The Causality: Because the dipeptide lacks highly basic residues (like Arginine or Lysine), the ionizing proton is highly mobile along the amide backbone. Fragmentation will yield standard b-ions (retaining the N-terminal Z-group) and y-ions (retaining the C-terminal hydroxyl). The y1 ion (Valine) will appear at m/z 118.09, while the b1 ion (Z-Tyrosine) will appear at m/z 298.11.

Part 2: Quantitative Data Presentation

To facilitate rapid spectral annotation, the exact monoisotopic masses for the expected precursor and product ions of Z-Tyr-Val-OH (Formula: C₂₂H₂₆N₂O₆, Exact Mass: 414.1791 Da) are summarized below.

Table 1: Expected MS/MS Fragments for Z-Tyr-Val-OH
Fragment TypeChemical FormulaExpected m/z ([M+H]⁺)Mechanistic Origin
Precursor C₂₂H₂₇N₂O₆⁺415.1864 Intact protonated molecule[1].
[M+H - 108]⁺ C₁₅H₁₉N₂O₅⁺307.1288 Elimination of neutral benzyl alcohol from the Z-group[2].
b₁ Ion C₁₇H₁₆NO₄⁺298.1074 Cleavage of the Tyr-Val amide bond (N-terminal fragment).
y₁ Ion C₅H₁₂NO₂⁺118.0863 Cleavage of the Tyr-Val amide bond (C-terminal fragment).
Tyr Immonium C₈H₁₀NO⁺136.0757 Internal cleavage of the Tyrosine residue side-chain.
Benzyl Cation C₇H₇⁺91.0542 Heterolytic cleavage of the Z-protecting group.
Val Immonium C₄H₁₀N⁺72.0808 Internal cleavage of the Valine residue side-chain.
Table 2: Recommended ESI Source Optimization Parameters
ParameterStarting ValueOptimization RangeCausality / Rationale
Desolvation Temp 150 °C100 °C – 250 °CHigh temps cause thermal degradation of the Z-group.
Cone Voltage 15 V10 V – 30 VHigh voltage induces in-source CID, yielding m/z 91.
Capillary Voltage 3.0 kV2.5 kV – 3.5 kVRequired for stable Taylor cone formation.
Collision Energy 15 eV10 eV – 35 eVRamped to balance benzyl alcohol loss vs. backbone cleavage.

Part 3: Experimental Protocols

Every protocol described here is designed as a self-validating system . You must pass the validation checkpoint before proceeding to the next step to ensure scientific integrity.

Protocol 1: ESI Source Tuning for Z-Protected Peptides

Objective: Maximize the intact [M+H]⁺ precursor signal (m/z 415.18) while suppressing in-source fragmentation.

  • Sample Preparation: Dissolve Z-Tyr-Val-OH in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid provides the necessary protons for positive mode ionization, while methanol aids in droplet desolvation.

  • Direct Infusion: Connect the sample to the ESI source via a syringe pump at a flow rate of 5–10 µL/min.

  • Thermal Optimization: Set the desolvation temperature to 150 °C. Monitor the MS1 spectrum.

  • Voltage Attenuation: Lower the cone voltage (or declustering potential) to 15 V.

  • System Validation Check: Calculate the intensity ratio of m/z 91 to m/z 415.18. The system is validated ONLY if the m/z 415.18 peak is at least 10x higher than the m/z 91 peak. If m/z 91 dominates, reduce the desolvation temperature by 10 °C increments until the ratio is corrected.

Protocol 2: Collision-Induced Dissociation (CID) MS/MS

Objective: Generate a structurally informative fragmentation spectrum.

  • Precursor Isolation: Isolate the validated precursor ion at m/z 415.18 using a narrow quadrupole isolation window (e.g., 1.0 Da) to prevent co-isolation of background ions.

  • Collision Energy (CE) Ramping: Perform a CE ramp from 10 eV to 35 eV using Argon or Nitrogen as the collision gas. Causality: Low CE (10-15 eV) will primarily trigger the loss of benzyl alcohol (-108 Da). Higher CE (20-35 eV) is required to break the stronger amide backbone bonds to yield b/y ions.

  • System Validation Check: The MS/MS spectrum is considered validated for structural confirmation if it contains: (A) The diagnostic[M+H - 108]⁺ peak at m/z 307.13, and (B) At least one sequence-specific backbone ion (e.g., y₁ at m/z 118.09).

Part 4: Mandatory Visualizations

ESI_Optimization Start Z-Tyr-Val-OH Sample Prep ESI ESI Source Optimization Start->ESI Check91 High m/z 91 Signal? ESI->Check91 LowerTemp Lower Capillary Temp & Cone Voltage Check91->LowerTemp Yes (In-source frag) MSMS Proceed to MS/MS (CID) Check91->MSMS No (Intact [M+H]+) LowerTemp->ESI Analyze Analyze Fragments: b/y ions, -108 Da MSMS->Analyze

ESI-MS/MS Optimization Workflow for Z-Protected Peptides.

Fragmentation Precursor [M+H]+ m/z 415.18 Loss108 [M+H - Benzyl Alcohol]+ m/z 307.13 Precursor->Loss108 -108 Da Benzyl Benzyl Cation m/z 91.05 Precursor->Benzyl Z-group cleavage b1 b1 Ion (Z-Tyr) m/z 298.11 Precursor->b1 Peptide bond cleavage y1 y1 Ion (Val) m/z 118.09 Precursor->y1 Peptide bond cleavage ImmTyr Tyr Immonium m/z 136.08 b1->ImmTyr -CO ImmVal Val Immonium m/z 72.08 y1->ImmVal -CO, -H2O

Principal CID Fragmentation Pathways for Z-Tyr-Val-OH.

References

  • The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives Source: RSC Publishing URL:[Link]

  • Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative Source: ResearchGate / Frontiers in Microbiology URL:[Link]

  • Negative-ion electrospray ionization mass spectrometry of N-benzyloxycarbonyl-protected 1-substituted and cyclic taurines Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Z-Tyr-val-OH vs Fmoc-Tyr-val-OH advantages and disadvantages

An In-Depth Comparative Guide to Z-Tyr-val-OH and Fmoc-Tyr-val-OH in Peptide Synthesis A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals In the intrica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Z-Tyr-val-OH and Fmoc-Tyr-val-OH in Peptide Synthesis

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the strategic selection of protecting groups is paramount, dictating the efficiency, purity, and ultimate success of assembling a target sequence. The choice between the classical benzyloxycarbonyl (Z) group and the modern 9-fluorenylmethyloxycarbonyl (Fmoc) group represents a fundamental divergence in synthetic strategy. This guide provides an in-depth, objective comparison of Z-Tyr-val-OH and Fmoc-Tyr-val-OH, moving beyond catalog specifications to deliver field-proven insights and supporting experimental frameworks.

Core Concepts: A Tale of Two Chemistries

The function of an α-amino protecting group is to act as a temporary shield, preventing self-polymerization and directing bond formation to the desired N-terminus of the growing peptide chain.[1][2] The efficacy of a protecting group is defined by its ease of introduction, its stability during the coupling reaction, and, most critically, the conditions required for its removal.

The Z (Benzyloxycarbonyl) Strategy: A Classic Approach

Introduced by Bergmann and Zervas, the Z-group is a robust, urethane-type protector that is historically significant in solution-phase peptide synthesis.[3][4] Its stability to both mild acids and bases makes it a resilient protector. However, this resilience is also its primary drawback in modern synthesis paradigms.

  • Deprotection Mechanisms:

    • Catalytic Hydrogenation: Cleavage via H₂ gas in the presence of a palladium catalyst (H₂/Pd). This method is clean but incompatible with solid-phase peptide synthesis (SPPS) and sequences containing sulfur.[3][5]

    • Strong Acidolysis: Removal using harsh acidic conditions such as hydrogen bromide in acetic acid (HBr/AcOH) or liquid hydrogen fluoride (HF).[3][6]

The Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy: The Modern Gold Standard

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis.[7][8] Its key innovation is its lability to bases, which enables a fully orthogonal protection scheme where the Nα-protection can be removed without affecting acid-labile side-chain protecting groups or the resin linkage.[7][9]

  • Deprotection Mechanism: A base-induced β-elimination reaction. A secondary amine, typically piperidine, abstracts an acidic proton from the fluorenyl ring system, leading to the collapse of the molecule and the release of the free amine, carbon dioxide, and a dibenzofulvene (DBF) adduct.[10][11][12]

Head-to-Head Comparison: Z-Tyr-val-OH vs. Fmoc-Tyr-val-OH

The choice between these two protected dipeptides hinges on the intended application, primarily whether the synthesis will be performed in solution or on a solid support.

A. Deprotection Conditions and Orthogonality

This is the most critical distinction and the primary reason for the dominance of the Fmoc strategy in contemporary research.

  • Fmoc-Tyr-val-OH:

    • Advantage: The use of mild basic conditions (e.g., 20% piperidine in DMF) for deprotection is the epitome of an orthogonal strategy.[7][] It allows for the use of acid-labile side-chain protecting groups, such as tert-butyl (tBu) for the tyrosine hydroxyl group, which remain completely intact during the iterative Nα-deprotection cycles. These side-chain protectors are then removed simultaneously with cleavage from the resin using a strong acid cocktail (e.g., Trifluoroacetic acid - TFA).[7][8]

    • Disadvantage: While mild, the repetitive base treatments can instigate side reactions in sensitive sequences, such as aspartimide formation in Asp-containing peptides.[7][8] Furthermore, piperidine is a regulated chemical, which can pose procurement challenges.[10]

  • Z-Tyr-val-OH:

    • Advantage: The Z-group's stability to TFA and piperidine allows it to be used as a permanent protecting group in specific contexts, such as the synthesis of protected peptide fragments for subsequent condensation.

    • Disadvantage: The harsh deprotection conditions are its Achilles' heel. Catalytic hydrogenation is incompatible with SPPS, and strong acids like HBr/AcOH lack orthogonality, risking premature cleavage of side-chain protecting groups and the peptide from the resin.[3]

B. Application in Solid-Phase Peptide Synthesis (SPPS)
  • Fmoc-Tyr-val-OH:

    • Advantage: This is the default choice for SPPS. The entire workflow is optimized for the Fmoc group. A key advantage is the ability to monitor the reaction in real-time; the dibenzofulvene-piperidine adduct released during deprotection has a strong UV absorbance, allowing for spectrophotometric quantification to ensure each cycle goes to completion.[7][14] This feature is crucial for automation and troubleshooting difficult sequences.[8]

    • Disadvantage: Certain hydrophobic sequences can aggregate on the resin during synthesis, which can hinder both coupling and deprotection steps.[7][9]

  • Z-Tyr-val-OH:

    • Advantage: Primarily suited for solution-phase synthesis, where intermediates can be purified after each step.[15] This can lead to very high-purity final products for short peptides.

    • Disadvantage: It is fundamentally incompatible with the iterative, automated nature of standard SPPS due to the deprotection methods.

C. The Critical Role of Tyrosine Side-Chain Protection

The phenolic hydroxyl group of tyrosine is nucleophilic and susceptible to O-acylation during coupling, leading to unwanted byproducts.[1][16][17] Therefore, side-chain protection is highly recommended for all but the shortest peptide syntheses.[1][18]

  • With Fmoc-Tyr-val-OH: The standard is Fmoc-Tyr(tBu)-OH . The tert-butyl (tBu) ether is stable to piperidine but is cleanly removed during the final TFA cleavage.[18][19] This represents a robust and highly successful orthogonal pairing.

  • With Z-Tyr-val-OH: A common pairing is Z-Tyr(Bzl)-OH . The benzyl (Bzl) ether requires strong acids like HF for complete removal. It is partially labile to TFA, which can lead to premature deprotection and side reactions during synthesis if used within a standard Boc/Bzl SPPS strategy.[1][20][21]

D. Coupling Efficiency and Racemization

Both Fmoc and Z are urethane-type protecting groups, which are known to effectively suppress racemization during the activation and coupling of the carboxyl group.[4][8] The efficiency of the coupling reaction itself is less dependent on the Nα-protecting group and more on the choice of coupling reagents (e.g., HBTU, HATU, COMU, DIC/Oxyma), the absence of steric hindrance, and optimized reaction conditions.[22][23] Modern coupling reagents, often used in automated microwave synthesizers, achieve near-quantitative yields with minimal side reactions for most amino acids.[24]

Quantitative Data Summary

The following table summarizes the key operational differences between the Z and Fmoc protection strategies for the Tyr-Val dipeptide.

ParameterZ-Tyr-val-OHFmoc-Tyr-val-OH
Primary Application Solution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)
Nα-Deprotection Reagent H₂/Pd or HBr/AcOH20% Piperidine in DMF
Deprotection Conditions Neutral (Hydrogenation) or Harsh AcidMild Base
Orthogonality Poor with standard SPPS side-chain protectorsExcellent with acid-labile (tBu, Boc, Trt) side-chain protectors
SPPS Compatibility Not suitable for iterative SPPSGold Standard
Real-Time Monitoring NoYes (UV absorbance of DBF-adduct)[7][]
Automation Amenability LowHigh
Common Tyr Side-Chain PG Benzyl (Bzl)tert-Butyl (tBu)
Racemization Risk Low (Urethane-type protection)Low (Urethane-type protection)
Key Advantage High stability, useful for protected fragmentsOrthogonality and compatibility with SPPS
Key Disadvantage Harsh deprotection, incompatible with SPPSPotential for base-induced side reactions

Experimental Protocols & Workflows

Protocol 1: Standard Fmoc-SPPS Cycle for Peptide Elongation

This protocol describes the steps to couple a subsequent Fmoc-amino acid to a resin-bound peptide chain ending in H-Tyr(tBu)-Val-Resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-protected amino acid (3-5 equivalents)

  • Coupling Reagent (e.g., HBTU, 3-5 eq.)

  • Base (e.g., DIPEA, 6-10 eq.)

  • Deprotection Solution: 20% Piperidine in DMF (v/v)

  • Solvents: DMF (peptide synthesis grade), DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution and agitate for 3 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine/DMF solution and agitate for 10 minutes.[9][26]

    • Drain and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it with the coupling reagent (e.g., HBTU) and base (e.g., DIPEA) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 30-60 minutes at room temperature.

    • (Optional: Perform a ninhydrin test to confirm complete coupling).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Protocol 2: Z-Group Deprotection by Catalytic Hydrogenation (Solution Phase)

This protocol describes the removal of a Z-group from a dipeptide in solution.

Materials:

  • Z-Tyr-val-OH

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or cylinder)

Procedure:

  • Dissolution: Dissolve Z-Tyr-val-OH in a suitable solvent (e.g., Methanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10% by weight of the peptide) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation:

    • Evacuate the flask and backfill with H₂ gas. Repeat this process 2-3 times.

    • Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with additional solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected H-Tyr-val-OH dipeptide.

Visualization of Synthetic Strategies

The diagrams below illustrate the core workflows and chemical logic underpinning the Fmoc and Z strategies.

Fmoc_SPPS_Cycle Resin Peptide-Resin (Fmoc-Nα) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Free_Amine Peptide-Resin (Free Nα) Wash1->Free_Amine Coupling Coupling (Fmoc-AA-OH, Activator, Base) Free_Amine->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Elongated_Resin Elongated Peptide-Resin (Fmoc-Nα) Wash2->Elongated_Resin Ready for next cycle

Caption: The iterative cycle of modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Orthogonality_Comparison cluster_Fmoc Fmoc/tBu Strategy cluster_Z Z Strategy Fmoc Fmoc Group (Nα) tBu tBu/Trt/Boc Groups (Side-Chain) Resin_Linker Resin Linker (e.g., Wang, Rink) Piperidine Piperidine (Base) Piperidine->Fmoc Cleaves Piperidine->tBu Stable Piperidine->Resin_Linker Stable TFA TFA (Strong Acid) TFA->Fmoc Stable TFA->tBu Cleaves TFA->Resin_Linker Cleaves Z_Group Z Group (Nα) Bzl Bzl Group (Side-Chain) H2_Pd H₂/Pd H2_Pd->Z_Group Cleaves H2_Pd->Bzl Cleaves (Non-Orthogonal) HBr_AcOH HBr/AcOH (Strong Acid) HBr_AcOH->Z_Group Cleaves HBr_AcOH->Bzl Cleaves (Non-Orthogonal)

Caption: Orthogonality of Fmoc vs. Z deprotection schemes in peptide synthesis.

Conclusion and Expert Recommendations

For the overwhelming majority of applications in modern research and drug development, Fmoc-Tyr(tBu)-val-OH is the unequivocally superior choice. Its integration into the orthogonal Fmoc/tBu SPPS strategy provides a mild, efficient, automatable, and monitorable pathway for peptide synthesis.[7][8][] The vast ecosystem of resins, reagents, and automated synthesizers is built around this chemistry, making it the most reliable and high-throughput option.

Z-Tyr-val-OH , while a cornerstone of classical peptide chemistry, is now a niche reagent. Its utility is primarily confined to:

  • Solution-phase synthesis of short peptides where purification of intermediates is feasible and desirable.[15]

  • The synthesis of fully protected peptide fragments intended for use in convergent or fragment condensation strategies, where its stability to both acidic and basic conditions is leveraged.

For any researcher embarking on the synthesis of a novel peptide, the Fmoc strategy should be the default consideration. The Z-strategy should only be employed when a specific, advanced synthetic plan requires the unique stability properties of the benzyloxycarbonyl group.

References

  • Vertex AI Search. (2024).
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.
  • Vertex AI Search. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. Available from: [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of Z-Glu(OtBu)-ONp in Peptide Synthesis.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-25). Academic Press. Available from: [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(21), 3899. Available from: [Link]

  • BenchChem. (2025).
  • BOC Sciences. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Available from: [Link]

  • Vertex AI Search. (2026). Side Chain Protection in Peptide Synthesis.
  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Available from: [Link]

  • BenchChem. (2025).
  • AAPPTec. (n.d.).
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Wiley-VCH. (2009). 1 Protection Reactions.
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups.
  • BenchChem. (2025).
  • Carpino, L. A., Beyermann, M., Wenschuh, H., & Bienert, M. (1993). Fmoc-peptide acid chlorides: Preparation, characterization and utility in peptide synthesis. Accounts of Chemical Research, 26(6), 257-264.
  • BenchChem. (2025). Comparing different side-chain protecting groups for tyrosine in Fmoc-SPPS.
  • Peptides. (n.d.). SYNTHESIS NOTES.
  • BenchChem. (2025). comparative analysis of Z-VAL-PRO-OH synthesized by different methods.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Gálová, E., et al. (2019). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 24(12), 2298. Available from: [Link]

  • CEM GmbH. (n.d.). One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis. Available from: [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Side reactions in H-Gly-Ala-Tyr-OH synthesis with tyrosine protection.
  • Bodanszky, M., & Bodanszky, A. (1976). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. The Journal of Organic Chemistry, 41(1), 151-154. Available from: [Link]

  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • BOC Sciences. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Dong, J., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie International Edition, 55(10), 3474-3478. Available from: [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Available from: [Link]

  • Kent, S. B., & Clark-Lewis, I. (1985). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. UCLA Symposia on Molecular and Cellular Biology, New Series, 35, 1-13. Available from: [Link]

  • PubMed. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Available from: [Link]

  • IntechOpen. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. Available from: [Link]

  • Klán, P., et al. (2013). Tyrosine bioconjugation – an emergent alternative. Chemical Society Reviews, 42(18), 7544-7557. Available from: [Link]

Sources

Comparative

Strategic Orthogonality in Peptide Synthesis: A Comparative Guide to Fmoc, Boc, and Z (Cbz) Cleavage Methods

In the architectural design of complex peptides and therapeutics, the strategic deployment of orthogonal protecting groups dictates the success of the entire synthetic campaign[1]. As a Senior Application Scientist, I ha...

Author: BenchChem Technical Support Team. Date: March 2026

In the architectural design of complex peptides and therapeutics, the strategic deployment of orthogonal protecting groups dictates the success of the entire synthetic campaign[1]. As a Senior Application Scientist, I have observed that the majority of synthesis failures—ranging from truncated sequences to irreversible side-chain alkylation—stem from a fundamental misunderstanding of cleavage causality.

The α-amino protecting groups Fmoc (Fluorenylmethyloxycarbonyl), Boc (tert-Butoxycarbonyl), and Z/Cbz (Benzyloxycarbonyl) form the triad of modern peptide chemistry[1]. Their power lies in their strict orthogonality: the chemical independence that allows one group to be cleaved under specific thermodynamic conditions while the others remain completely inert[1].

Orthogonality Peptide Protected Peptide (Fmoc, Boc, Z) Fmoc_Deprot Fmoc Cleavage (20% Piperidine/DMF) Peptide->Fmoc_Deprot Mild Base Boc_Deprot Boc Cleavage (50% TFA/DCM) Peptide->Boc_Deprot Moderate Acid Z_Deprot Z (Cbz) Cleavage (H2, Pd/C) Peptide->Z_Deprot Hydrogenolysis Fmoc_Prod Free N-Terminus (Boc, Z intact) Fmoc_Deprot->Fmoc_Prod Boc_Prod Free Amine (Fmoc, Z intact) Boc_Deprot->Boc_Prod Z_Prod Free Amine (Fmoc, Boc intact) Z_Deprot->Z_Prod

Orthogonal cleavage strategies for Fmoc, Boc, and Z protecting groups.

Part 1: Mechanistic Causality & Performance Profiles

To master peptide synthesis, one must move beyond merely following recipes and understand the why behind the reagents.

Fmoc: Base-Labile E1cB Elimination

The Fmoc group revolutionized Solid-Phase Peptide Synthesis (SPPS) by eliminating the need for repetitive harsh acid treatments. Cleavage is initiated by a mild base, universally standardized as 20% piperidine in Dimethylformamide (DMF)[2].

The Causality: The electron-withdrawing nature of the fluorene ring renders the β-hydrogen highly acidic. Piperidine abstracts this proton, triggering an E1cB (Elimination unimolecular conjugate base) reaction[2]. This releases CO₂ and dibenzofulvene (DBF)[2]. Crucially, piperidine serves a dual purpose: it acts as the base for deprotection and as a nucleophilic scavenger to trap the highly reactive DBF, forming a stable DBF-piperidine adduct[2]. If DBF is not efficiently scavenged, it will irreversibly alkylate the newly liberated peptide N-terminus, resulting in a +222 Da mass shift[2].

Boc: Acid-Labile SN1 Cleavage

Boc chemistry relies on graded acid lability. The Boc group is cleaved by moderately strong acids, typically 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[3],[4].

The Causality: Protonation of the carbamate oxygen is followed by the spontaneous loss of CO₂ and the generation of a highly stable tert-butyl cation via an SN1 mechanism[3]. Because the tert-butyl cation is a potent electrophile, it will readily alkylate electron-rich amino acid side chains (specifically Tryptophan, Tyrosine, and Methionine)[3]. Therefore, the addition of nucleophilic scavengers—such as triisopropylsilane (TIPS), water, or dithiothreitol (DTT)—is an absolute thermodynamic necessity to quench the carbocation before it can degrade the peptide[4].

Z (Cbz): Hydrogenolysis and Harsh Acidolysis

The Z group offers unparalleled stability against the mild bases used for Fmoc and the moderate acids used for Boc, making it a perfect permanent or semi-permanent protecting group[5].

The Causality: The gold-standard cleavage method is catalytic hydrogenolysis (H₂ over Pd/C)[6]. The palladium surface coordinates the benzyl aromatic ring, facilitating the insertion of hydrogen into the benzylic C-O bond, releasing toluene and CO₂[6]. Because this process relies on reduction rather than acid/base chemistry, it is completely orthogonal to Boc and Fmoc[7]. Alternatively, for peptides containing sulfur (which poisons palladium catalysts), Z can be cleaved via harsh acidolysis using HBr in acetic acid or liquid HF, where the bromide or fluoride acts as a nucleophile to trap the resulting benzyl cation[5],[6].

Part 2: Quantitative Comparison of Cleavage Parameters

Protecting GroupStandard Cleavage ReagentTypical Time & TempCleavage MechanismReactive ByproductUV Monitoring Wavelength
Fmoc 20% Piperidine in DMF2 × 10 min, 25°CE1cB EliminationDibenzofulvene (DBF)301 nm (DBF-adduct)
Boc 50% TFA in DCM1 × 30 min, 25°CSN1 Acidolysistert-Butyl CationN/A (Use Kaiser Test)
Z (Cbz) H₂ (1 atm), 10% Pd/C2–12 hours, 25°CHydrogenolysisToluene254 nm (Loss of signal)

Part 3: Self-Validating Experimental Protocols

A protocol without a built-in analytical checkpoint is a blind procedure. The following workflows are designed as self-validating systems to ensure absolute confidence before proceeding to the next synthetic step.

Protocol A: Fmoc Cleavage (Solid-Phase)
  • Preparation: Swell the Fmoc-peptide-resin in DMF for 15 minutes. Drain the solvent.

  • Deprotection: Add a solution of 20% piperidine in DMF (approx. 10 mL per gram of resin). Agitate gently at room temperature for 10 minutes[2].

  • Drain and Repeat: Drain the reaction vessel and add a fresh aliquot of 20% piperidine in DMF. Agitate for another 10 minutes[2].

  • Washing: Drain the resin and wash extensively with DMF (5 × 1 min) to remove all traces of piperidine and the DBF-piperidine adduct.

  • Self-Validation Checkpoint:

    • Quantitative: Collect the cleavage flow-through and measure UV absorbance at 301 nm. The presence of the DBF-piperidine adduct confirms cleavage.

    • Qualitative: Perform a Kaiser ninhydrin test on a few resin beads. A deep blue color definitively validates the presence of the liberated primary amine.

FmocMechanism Start Fmoc-Peptide-Resin Step1 Proton Abstraction (Piperidine) Start->Step1 Base addition Step2 E1cB Elimination Step1->Step2 beta-hydrogen removal Products Free Peptide + CO2 + Dibenzofulvene (DBF) Step2->Products Decarboxylation Scavenge DBF Scavenging (DBF-Piperidine Adduct) Products->Scavenge Excess Piperidine

Fmoc deprotection workflow highlighting the E1cB mechanism and DBF scavenging.

Protocol B: Boc Cleavage (Solid-Phase)
  • Preparation: Swell the Boc-peptide-resin in DCM for 10 minutes.

  • Scavenger Addition: If the sequence contains Trp, Tyr, or Met, prepare a cleavage cocktail of 50% TFA in DCM containing 0.5% dithiothreitol (DTT) or 2.5% TIPS and 2.5% water[3],[4].

  • Deprotection: Add the TFA cocktail to the resin (10 mL per gram). Agitate for 30 minutes at room temperature[4].

  • Washing: Drain the acidic solution. Wash the resin rapidly with DCM (3 × 1 min), followed by Isopropyl Alcohol (IPA) (2 × 1 min) to shrink the resin and extract residual TFA[4].

  • Neutralization: Wash with 5% Diisopropylethylamine (DIPEA) in DCM (3 × 2 min) to neutralize the TFA salts and liberate the free amine.

  • Self-Validation Checkpoint: Perform a Kaiser test on a resin aliquot. A positive (blue) result confirms the successful removal of the Boc group. If the beads remain colorless, repeat the TFA treatment.

Protocol C: Z (Cbz) Cleavage (Solution-Phase Hydrogenolysis)
  • Preparation: Dissolve the Z-protected peptide in a suitable solvent (e.g., Methanol or Ethanol) in a round-bottom flask[6].

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide) under an inert atmosphere (Argon/Nitrogen) to prevent ignition[6].

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas via a balloon or hydrogenation apparatus. Stir vigorously at room temperature under a positive pressure of H₂[6].

  • Filtration: Once complete, purge the flask with Argon. Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the Z-protected starting material mass (M) and the emergence of the free amine mass (M - 134 Da) validates the completion of hydrogenolysis. The cessation of hydrogen gas uptake in a closed volumetric system also serves as a macroscopic physical validation.

Sources

Validation

comparing analytical techniques for Z-Tyr-val-OH quantification

Comparative Analytical Guide: Quantification Strategies for the Antibacterial Dipeptide Z-Tyr-Val-OH Executive Summary Z-Tyr-Val-OH (N-α-carbobenzyloxy-L-Tyrosyl-L-Valine) is a highly effective, broad-spectrum antibacter...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: Quantification Strategies for the Antibacterial Dipeptide Z-Tyr-Val-OH

Executive Summary

Z-Tyr-Val-OH (N-α-carbobenzyloxy-L-Tyrosyl-L-Valine) is a highly effective, broad-spectrum antibacterial dipeptide increasingly utilized as a novel food preservative[1][2]. Synthesized under kinetic control using plant-derived proteases (such as antiacanthain and granulosain) in biphasic organic systems, its production and application demand rigorous analytical oversight[1].

As a Senior Application Scientist, I have structured this guide to evaluate the two foundational techniques for Z-Tyr-Val-OH quantification: RP-HPLC-UV (ideal for high-throughput synthesis monitoring) and LC-MS/MS (the gold standard for trace-level matrix analysis). This guide moves beyond basic protocols, detailing the chemical causality behind each methodological choice to ensure your workflows are self-validating and robust.

RP-HPLC-UV: The Workhorse for Synthesis Monitoring

Reverse-Phase High-Performance Liquid Chromatography coupled with Ultraviolet detection (RP-HPLC-UV) is the optimal technique for monitoring the enzymatic synthesis yield of Z-Tyr-Val-OH[1].

Mechanistic Rationale

The structural composition of Z-Tyr-Val-OH makes it an excellent candidate for UV detection. The benzyloxycarbonyl (Z) protecting group and the phenolic ring of the tyrosine residue act as strong chromophores[1]. RP-HPLC effectively resolves the hydrophobic target dipeptide from the highly hydrophobic acyl donor (Z-Tyr-pNO) and the hydrophilic acyl acceptor (Val-OH) based on differential partitioning in a C18 stationary phase.

Self-Validating Protocol: Biphasic Extraction & Quantification

This protocol is specifically designed to handle the 50% v/v ethyl ethanoate/Tris buffer biphasic systems commonly used in Z-Tyr-Val-OH biosynthesis[1].

  • Sample Preparation (Phase Separation):

    • Action: Centrifuge the biphasic reaction mixture at 10,000 × g for 5 minutes. Extract the upper organic phase (ethyl ethanoate), evaporate under a gentle N₂ stream, and reconstitute in the initial mobile phase.

    • Causality: The target peptide partitions preferentially into the organic phase. Evaporation removes the ethyl ethanoate, which would otherwise cause severe solvent-front distortion and baseline anomalies during chromatographic injection.

  • Chromatographic Separation:

    • Column: C18 Analytical Column (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution using Solvent A (Milli-Q Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).

    • Causality: Trifluoroacetic acid (TFA) acts as an ion-pairing agent. It neutralizes the charge on the peptide's C-terminal carboxyl group, increasing its hydrophobicity and interaction with the C18 phase, resulting in sharp, symmetrical peaks.

  • Dual-Wavelength Detection:

    • Action: Set the Photodiode Array (PDA) to monitor simultaneously at 215 nm and 254 nm.

    • Causality: 215 nm detects the peptide amide bonds (universal peptide signal), while 254 nm specifically detects the aromatic rings (Z-group and Tyrosine). A consistent 215/254 nm absorbance ratio acts as an internal validation check to confirm peak purity and identity.

LC-MS/MS: The Gold Standard for Trace Matrix Analysis

When quantifying Z-Tyr-Val-OH residues in complex biological fluids or food systems, HPLC-UV suffers from co-eluting matrix interferences[3]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a Triple Quadrupole (QqQ) circumvents this via mass-to-charge (m/z) filtration, offering unparalleled specificity and sensitivity[4][5].

Mechanistic Rationale

Instead of relying on light absorbance, LC-MS/MS ionizes the peptide and fragments it. By monitoring the specific transition from the intact precursor ion ([M+H]⁺ at m/z 415.2) to its unique product ions (e.g., via the loss of the Z-group), the detector becomes entirely blind to background matrix noise[3][6].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 415.2 CID Collision-Induced Dissociation (CID) Precursor->CID ESI+ Source Frag1 Product Ion 1 (Quantifier) CID->Frag1 Loss of Z-group Frag2 Product Ion 2 (Qualifier) CID->Frag2 Peptide Cleavage

LC-MS/MS Multiple Reaction Monitoring (MRM) fragmentation pathway for Z-Tyr-Val-OH.
Self-Validating Protocol: Trace Quantification
  • Sample Preparation (Solid-Phase Extraction):

    • Action: Pass the homogenized food/biological sample through a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol and elute with 80% acetonitrile.

    • Causality: SPE removes salts, lipids, and proteins that cause "ion suppression"—a phenomenon where matrix components outcompete the target analyte for charge in the MS source, leading to false negatives[3].

  • Chromatographic Separation:

    • Column: UHPLC C18 Column (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

    • Causality:Do not use TFA here. While TFA is great for UV, it binds tightly to peptides in the gas phase, devastating MS ionization efficiency[6]. Formic Acid (FA) provides the necessary protons for positive Electrospray Ionization (ESI+) while remaining highly volatile.

  • Mass Spectrometry (MRM Mode):

    • Action: Operate in ESI+ mode. Isolate m/z 415.2 in Q1. Apply Collision Energy (CE) in Q2. Monitor specific fragment ions in Q3.

    • Causality: Utilizing two distinct product ions (one for quantification, one for qualification) ensures that even if a matrix contaminant shares the exact precursor mass, it will not share the exact fragmentation pattern, yielding a self-validating identification[5].

Objective Data Comparison

To facilitate instrument selection, the following table synthesizes the operational parameters and performance metrics of both techniques.

Analytical ParameterRP-HPLC-UVLC-MS/MS (ESI-QqQ)
Primary Application Synthesis monitoring, yield calculation[1]Trace quantification, complex matrix analysis[3]
Limit of Detection (LOD) ~0.1 - 1.0 µg/mL~1 - 10 ng/mL (Trace levels)[4]
Analytical Specificity Moderate (relies on retention time & UV)Extremely High (relies on exact mass & MRM)[5]
Mobile Phase Modifier 0.1% TFA (Maximizes peak symmetry)0.1% Formic Acid (Prevents MS ion suppression)[6]
Matrix Interference High susceptibility to co-eluting compoundsLow (filtered by specific mass transitions)[3]
Throughput & Cost High throughput, lower operational costLower throughput (prep-heavy), high capital cost

Analytical Decision Framework

Selecting the correct analytical technique prevents wasted resources and ensures data integrity. Use the logical framework below to dictate your workflow based on your primary analytical objective.

DecisionTree Start Z-Tyr-Val-OH Sample Goal Analytical Objective? Start->Goal Routine Synthesis Yield & Purity Goal->Routine High Conc. (>1 µg/mL) Trace Trace Matrix Analysis Goal->Trace Low Conc. (<1 µg/mL) HPLC RP-HPLC-UV (Cost-effective) Routine->HPLC LCMS LC-MS/MS (ESI-QqQ) (High Sensitivity) Trace->LCMS

Decision matrix for selecting the optimal Z-Tyr-Val-OH quantification technique.

References

  • [4] The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Biopharm International. Available at: [Link]

  • [3] HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. HPLC Vials. Available at: [Link]

  • [1] Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative. PMC (National Institutes of Health). Available at:[Link]

  • [2] Antiacanthain A: New proteases isolated from Bromelia antiacantha Bertol. (Bromeliaceae). ResearchGate. Available at: [Link]

  • [5] Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. MDPI. Available at: [Link]

  • [6] Protein Analysis using Proteotypic Peptides and LC-MS. Chromatography Today. Available at: [Link]

Sources

Comparative

Biological Activity Comparison of Z-Tyr-Val-OH and Its Functional Analogs: A Technical Guide

Introduction & Mechanistic Overview As the demand for novel bioactive compounds intensifies, enzymatically synthesized di- and tripeptides have emerged as highly specific, low-toxicity alternatives to conventional therap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

As the demand for novel bioactive compounds intensifies, enzymatically synthesized di- and tripeptides have emerged as highly specific, low-toxicity alternatives to conventional therapeutics. Among these, N-alpha-carbobenzyloxy-L-Tyrosyl-L-Valine (Z-Tyr-Val-OH ) has demonstrated profound broad-spectrum antibacterial efficacy 1[1]. However, minor structural modifications—such as altering the nucleophile sequence or removing the N-terminal protecting group—yield analogs with radically different biological targets, shifting their activity from antimicrobial to anticoagulant 2[2].

This guide provides an objective, data-driven comparison of Z-Tyr-Val-OH and its functional analogs (Z-YQQ, YQQ, and IQ), analyzing their biological activities, structural causalities, and the self-validating experimental protocols required for their synthesis and evaluation.

Comparative Biological Activity & Structural Causality

The biological fate of these peptides is heavily dictated by their N-terminal modifications and amino acid sequences. The benzyloxycarbonyl (Z) group increases the lipophilicity of the peptide. In Z-Tyr-Val-OH, this enhanced lipophilicity facilitates the penetration of bacterial lipid bilayers, resulting in potent antibacterial activity against both Gram-positive and Gram-negative bacteria at low minimum inhibitory concentrations (MICs) 1[1].

When the sequence is altered to Tyr-Gln-Gln (YQQ), the biological activity shifts entirely to the modulation of the coagulation cascade 2[2]. Interestingly, the presence or absence of the Z-protecting group determines the specific coagulation pathway targeted. The lipophilic Z-YQQ analog inhibits the extrinsic pathway (delaying prothrombin conversion), whereas the unprotected, more polar YQQ peptide specifically targets the intrinsic pathway (Factors VIII, IX, XI, XII) 2[2]. Another analog, Ile-Gln (IQ ), exhibits narrower antibacterial activity, primarily targeting Gram-negative strains like E. coli and H. pylori3[3].

Quantitative Performance Comparison
Peptide AnalogN-Terminal ProtectionPrimary Biological TargetEfficacy / Quantitative MetricReference Standard
Z-Tyr-Val-OH Yes (Z-group)Bacterial Cell Membrane (Gram +/-)MIC: ≥15 μg/mL (Gram+), 35 μg/mL (Gram-)Oxacillin, Nalidixic Acid
Ile-Gln (IQ) NoBacterial Cell Membrane (Gram-)MIC: 82.4 - 85.0 μg/mLAmoxicillin, Levofloxacin
Z-Tyr-Gln-Gln (Z-YQQ) Yes (Z-group)Extrinsic Coagulation PathwayProthrombin conversion delayed by 136%N/A
Tyr-Gln-Gln (YQQ) NoIntrinsic Coagulation PathwayCoagulation time increased by 105%N/A

Mechanistic Pathways Visualization

G ZTV Z-Tyr-Val-OH (Lipophilic N-Terminus) Membrane Bacterial Cell Membrane (Lipid Bilayer Penetration) ZTV->Membrane Broad-Spectrum Antibacterial (MIC ≥15 μg/mL) ZYQQ Z-Tyr-Gln-Gln (Z-YQQ) Extrinsic Extrinsic Coagulation Pathway (Prothrombin Conversion) ZYQQ->Extrinsic Steric/Lipophilic interaction delays conversion 136% YQQ Tyr-Gln-Gln (Unprotected N-Terminus) Intrinsic Intrinsic Coagulation Pathway (Factors VIII, IX, XI, XII) YQQ->Intrinsic Polar interaction delays coagulation 105%

Mechanistic divergence and structural causality of Z-peptide analogs.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the kinetically-controlled synthesis and biological validation of these peptides.

Protocol A: Kinetically-Controlled Enzymatic Synthesis of Z-Peptides

Unlike thermodynamic synthesis, kinetic control utilizes activated acyl donors to rapidly trap the peptide product before hydrolysis occurs.

  • Biphasic Medium Preparation : Formulate a liquid-liquid biphasic system using 50% (v/v) ethyl ethanoate in 100 mM Tris-HCl buffer (pH 8.0) 1[1].

    • Causality: The organic phase (ethyl ethanoate) solubilizes the hydrophobic acyl donor (Z-Tyr-pNO) and immediately extracts the synthesized Z-peptide, shielding it from enzymatic hydrolysis. The aqueous phase maintains the hydration shell and active conformation of the biocatalyst.

  • Biocatalyst Addition : Introduce soluble phytoproteases, such as antiacanthain or granulosain (for Z-Tyr-Val-OH) 1[1], or asclepain (for Z-YQQ) 2[2].

  • Incubation : Maintain the reaction at 40°C under 200 rpm agitation.

    • Causality: Continuous agitation maximizes the interfacial surface area between the immiscible phases, overcoming mass transfer limitations.

  • Purification & Validation : Isolate the organic phase, purify the peptide via RP-HPLC, and confirm the exact ion mass using MALDI-TOF MS 2[2].

Protocol B: Kinetic-Turbidimetric Assay for Antibacterial Activity (MIC)

Standard endpoint disk diffusion assays fail to capture the dynamic bacteriostatic effects of peptides. This kinetic approach provides a more rigorous validation.

  • Inoculum Standardization : Suspend bacterial cultures to a 0.5 McFarland standard.

  • Peptide Dosing : Administer Z-Tyr-Val-OH in a 96-well microtiter plate at concentrations ranging from 5 to 50 μg/mL 1[1].

  • Dynamic Monitoring : Continuously measure optical density (OD 600 nm) at 37°C over 24 hours.

  • Data Extrapolation : Plot the specific growth rate (μ) against peptide concentration. The MIC is defined as the exact intercept where μ approaches zero 1[1].

    • Causality: This self-validating mathematical model eliminates subjective visual interpretation of inhibition halos, providing precise benchmarking against standard antibiotics like oxacillin and nalidixic acid 1[1].

Protocol C: Anticoagulant Activity Assay (Extrinsic vs. Intrinsic)

To differentiate the mechanistic targets of Z-YQQ and YQQ, pathway-specific coagulation assays are employed.

  • Plasma Preparation : Centrifuge citrated whole blood to obtain platelet-poor plasma.

  • Extrinsic Pathway Validation (Prothrombin Time - PT) : Incubate plasma with Z-YQQ, then add thromboplastin and calcium. Measure the time to fibrin clot formation. Z-YQQ will delay this by up to 136% 2[2].

  • Intrinsic Pathway Validation (aPTT) : Incubate plasma with YQQ, then add an activator (e.g., silica) and phospholipids. YQQ will increase coagulation time by 105% 2[2].

References

  • Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative Source: NIH.gov / Frontiers in Nutrition URL: 1

  • Enzymatic and chemical synthesis of new anticoagulant peptides Source: ResearchGate / Biotechnology Progress URL: 2

  • Isolation and purification of cysteine peptidases from the latex of Araujia hortorum fruits Source: ResearchGate URL: 3

Sources

Validation

cost-benefit analysis of Z-Tyr-val-OH in peptide synthesis

As a Senior Application Scientist navigating the complexities of peptide manufacturing, I frequently evaluate the intersection of synthetic efficiency, cost, and environmental impact. Z-Tyr-Val-OH (N-α-carbobenzyloxy-L-T...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of peptide manufacturing, I frequently evaluate the intersection of synthetic efficiency, cost, and environmental impact. Z-Tyr-Val-OH (N-α-carbobenzyloxy-L-Tyrosyl-L-Valine) is a molecule of significant dual interest: it is both a highly potent, broad-spectrum antibacterial dipeptide (useful as a food preservative) and a critical N-terminal building block for the convergent synthesis of Caspase-1 (ICE) substrates, such as [1].

Historically, the synthesis of heavily protected short peptides has relied on conventional Solid-Phase Peptide Synthesis (SPPS). However, the demand for scalable, green-chemistry alternatives has driven the development of biocatalytic pathways. This guide provides an objective cost-benefit analysis comparing novel enzymatic synthesis against optimized chemical methodologies, complete with self-validating experimental protocols.

Mechanistic Pathways & Synthesis Strategies

The Biocatalytic Approach: Kinetically-Controlled Enzymatic Synthesis

Traditional thermodynamic enzymatic synthesis requires high enzyme concentrations and extended reaction times. To circumvent this, modern biocatalysis employs kinetic control . By utilizing an activated acyl donor (Z-Tyr-pNO) and an acyl acceptor (Val-OH), the peptide bond is formed significantly faster than the hydrolysis of the acyl-enzyme intermediate.

Causality in Solvent Selection: Enzymes rapidly denature in pure organic solvents, while pure aqueous environments drive the equilibrium toward peptide hydrolysis. The optimal solution is a biphasic system—specifically, 50% v/v ethyl ethanoate in 100 mM Tris-HCl (pH 8.0). The organic phase solubilizes the hydrophobic Z-Tyr-pNO (partition coefficient = 1.28), while the aqueous phase maintains the hydration shell of the plant-derived protease (antiacanthain) and solubilizes the Val-OH acceptor, as demonstrated in recent [2].

The Chemical Approach: Minimal-Protection SPPS

For researchers lacking biocatalytic infrastructure, SPPS remains the standard. However, conventional Fmoc-SPPS generates massive solvent waste, leading to a high Product Mass Intensity (PMI). To optimize this, a Minimal-Protection SPPS (MP-SPPS) strategy is employed. By utilizing 2-Chlorotrityl chloride (2-CTC) resin and carefully controlling coupling kinetics with DIC/Oxyma, we can minimize the use of side-chain protecting groups, drastically reducing the volume of trifluoroacetic acid (TFA) required for global deprotection [3].

Workflow Visualization

G Start Z-Tyr-Val-OH Synthesis Strategies Biocatalytic Biocatalytic Route (Plant Proteases) Start->Biocatalytic Chemical Chemical Route (Minimal-Protection SPPS) Start->Chemical EnzymePrep Solubilize Antiacanthain (12.5 mg/mL) Biocatalytic->EnzymePrep Resin 2-CTC Resin Loading (Fmoc-Val-OH) Chemical->Resin Biphasic 50% Ethyl Ethanoate / Tris-HCl (pH 8.0) EnzymePrep->Biphasic Kinetic Kinetically-Controlled Coupling (Z-Tyr-pNO + Val-OH) Biphasic->Kinetic Product Z-Tyr-Val-OH (Antibacterial / YVAD Precursor) Kinetic->Product Coupling DIC/Oxyma Coupling (Z-Tyr(tBu)-OH) Resin->Coupling Cleavage 10% TFA Cleavage & Global Deprotection Coupling->Cleavage Cleavage->Product

Figure 1: Comparative workflow of biocatalytic versus chemical (SPPS) synthesis of Z-Tyr-Val-OH.

Cost-Benefit & Performance Analysis

The following table synthesizes quantitative data to guide your strategic selection. PMI (Product Mass Intensity) is calculated as the total mass of materials used divided by the mass of the isolated product.

Synthesis MethodYield (%)Relative Cost/GramPMI (Efficiency)ScalabilityPrimary Challenge / Limitation
Biocatalytic (Soluble Enzyme) 72.0 ± 0.15%Low< 40 (Excellent)High (Biphasic Reactors)Enzyme stability over repeated batch cycles.
Biocatalytic (Immobilized) 75.0 ± 0.13%Medium< 25 (Optimal)Very HighUpfront cost and labor of glyoxyl-silica carrier prep.
Minimal-Protection SPPS > 90.0%High> 300 (Poor)MediumHigh solvent waste (DMF/TFA); expensive resins.
Liquid-Phase (LPPS) ~ 82.0%Medium~ 120 (Moderate)HighComplex, emulsion-prone aqueous workups.

Verdict: For sub-gram research synthesis, SPPS provides the fastest turnaround with the highest purity. However, for multi-gram scale-up—whether for food preservation testing or bulk Caspase-1 substrate manufacturing—the Biocatalytic Route is vastly superior due to its low raw material cost and exceptional green chemistry profile.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process analytical checks that confirm mechanistic success before proceeding to the next step.

Protocol A: Kinetically-Controlled Enzymatic Synthesis

This protocol utilizes soluble antiacanthain in a biphasic system.

  • Media Preparation: Prepare a 1:1 biphasic mixture comprising 50% (v/v) ethyl ethanoate and 50% 100 mM Tris-HCl buffer. Adjust the aqueous phase to pH 8.0.

  • Substrate Partitioning: Dissolve the acyl donor, Z-Tyr-pNO, in the ethyl ethanoate phase to a concentration of 189 mM. Dissolve the acyl acceptor, Val-OH, in the aqueous buffer to its maximum solubility (75.5 mM).

  • Biocatalyst Introduction: Add soluble antiacanthain extract (12.5 mg/mL) to the biphasic system.

  • Reaction Execution: Incubate the reactor at 40°C under continuous, vigorous agitation (200 rpm) to maximize the interfacial surface area for mass transfer.

  • Self-Validation (In-Process Control): Extract a 10 µL aliquot of the aqueous phase every 30 minutes and measure absorbance at 405 nm.

    • Causality: As the enzyme attacks Z-Tyr-pNO to form the acyl-enzyme intermediate, p-nitrophenol (pNP) is released. A steady increase in yellow color (405 nm) physically validates that the enzyme is active and the intermediate is forming.

  • Termination & Isolation: After 4 hours, terminate the reaction by lowering the pH to 3.0 using 1 M HCl (denaturing the enzyme). Extract the formed Z-Tyr-Val-OH into the organic phase, evaporate under reduced pressure, and purify via RP-HPLC.

Protocol B: Minimal-Protection SPPS (Chemical Baseline)

This protocol minimizes TFA usage by leveraging acid-labile 2-CTC resin.

  • Resin Loading: Swell 2-CTC resin in Dichloromethane (DCM). Load Fmoc-Val-OH (1.5 eq) using N,N-Diisopropylethylamine (DIPEA, 3.0 eq) for 2 hours. Cap unreacted active chloride sites with methanol (15 min).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Self-Validation: Collect the deprotection flow-through and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful removal of the Fmoc protecting group.

  • Coupling: Pre-activate Z-Tyr(tBu)-OH (3.0 eq) with DIC (3.0 eq) and Oxyma Pure (3.0 eq) in DMF for 3 minutes. Add the cocktail to the resin and agitate for 1 hour at room temperature.

    • Self-Validation: Perform a Kaiser test on a few resin beads. A colorless/yellow bead (negative result) confirms the complete acylation of the primary amine on Valine.

  • Cleavage & Global Deprotection: Treat the resin with a minimal-cleavage cocktail of 10% TFA in trifluorotoluene (TFT) for 1 hour. This mild condition cleaves the peptide from the resin and removes the side-chain tBu group from Tyrosine, while leaving the N-terminal Z-group intact [4].

  • Precipitation: Concentrate the cleavage cocktail under a nitrogen stream and precipitate the Z-Tyr-Val-OH in ice-cold diethyl ether. Centrifuge, decant, and lyophilize the resulting pellet.

References

  • Adaro, M., et al. (2021). "Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative." Frontiers in Nutrition, 8:685330. Available at:[Link]

  • Zheng, X., et al. (2023). "Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis." IntechOpen. Available at:[Link]

Comparative

A Comparative Guide to the Synthesis of Z-Tyr-Val-OH: Enzymatic versus Chemical Approaches

For Researchers, Scientists, and Drug Development Professionals In the synthesis of peptides, the choice of methodology is a critical determinant of yield, purity, cost, and environmental impact. This guide provides an i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides, the choice of methodology is a critical determinant of yield, purity, cost, and environmental impact. This guide provides an in-depth comparison of two prominent strategies for the synthesis of the dipeptide Z-Tyr-Val-OH: enzymatic synthesis, a biocatalytic approach, and traditional chemical synthesis in solution. By examining the underlying principles, experimental protocols, and performance metrics of each, we aim to equip researchers with the necessary insights to make informed decisions for their specific applications.

Introduction to Z-Tyr-Val-OH and Synthesis Strategies

The dipeptide Z-Tyr-Val-OH, or N-benzyloxycarbonyl-L-tyrosyl-L-valine, is a valuable building block in the synthesis of more complex peptides and peptidomimetics. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the N-terminus of tyrosine, preventing unwanted side reactions during peptide coupling. The choice between an enzymatic or a chemical route for its synthesis involves a trade-off between specificity, reaction conditions, and scalability.

Enzymatic synthesis leverages the catalytic prowess of enzymes, such as proteases, to form peptide bonds with high stereospecificity under mild conditions. This approach is a cornerstone of green chemistry, minimizing the use of harsh reagents and organic solvents.[1]

Chemical synthesis , particularly in solution-phase, is a well-established and versatile method that allows for a wide range of coupling reagents and protecting group strategies.[2][3] It offers a high degree of control over the reaction conditions and is readily scalable.

Principles of Synthesis

Enzymatic Synthesis: A Biocatalytic Approach

Enzymatic peptide synthesis typically utilizes proteases in a reverse of their natural hydrolytic function. By carefully controlling the reaction conditions, such as using organic solvents with low water content, the equilibrium can be shifted to favor synthesis over hydrolysis. For the synthesis of Z-Tyr-Val-OH, α-chymotrypsin is an ideal biocatalyst due to its preference for cleaving (and forming) peptide bonds adjacent to large hydrophobic amino acid residues like tyrosine.[4]

The reaction proceeds via a kinetically controlled mechanism where the enzyme first reacts with an activated acyl donor (e.g., an ester of Z-Tyr-OH) to form an acyl-enzyme intermediate. This intermediate then reacts with the amino group of the incoming amino acid (valine) to form the dipeptide.

Chemical Synthesis: The Power of Activating Agents

Solution-phase chemical synthesis of Z-Tyr-Val-OH involves the activation of the carboxyl group of Z-Tyr-OH to make it susceptible to nucleophilic attack by the amino group of valine. Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are common coupling reagents that facilitate this activation.[5]

To prevent racemization, a common side reaction in chemical peptide synthesis, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[6] HOBt reacts with the activated carboxyl group to form an active ester, which is less prone to racemization and reacts efficiently with the amine component. The general process involves protecting the N-terminus of tyrosine (in this case, with the Z-group) and proceeding with the coupling reaction, followed by purification.

Experimental Protocols

Enzymatic Synthesis of Z-Tyr-Val-OH using α-Chymotrypsin

This protocol is based on established principles of enzymatic peptide synthesis in organic media.

Materials:

  • Z-Tyr-OEt (N-Benzyloxycarbonyl-L-tyrosine ethyl ester)

  • L-Valine (Val-OH)

  • α-Chymotrypsin (from bovine pancreas)

  • Acetonitrile (anhydrous)

  • Tris-HCl buffer (pH 7.8)

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Enzyme Preparation: Suspend α-chymotrypsin in a minimal amount of Tris-HCl buffer.

  • Reaction Setup: In a reaction vessel, dissolve Z-Tyr-OEt (1.0 mmol) and L-Valine (1.5 mmol) in anhydrous acetonitrile (10 mL).

  • Enzymatic Reaction: Add the α-chymotrypsin suspension to the reaction mixture. Stir the suspension at a controlled temperature (e.g., 37°C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, filter to remove the enzyme. Evaporate the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization.[7]

Chemical Synthesis of Z-Tyr-Val-OH using DCC/HOBt

This protocol is a standard procedure for solution-phase peptide coupling.

Materials:

  • Z-Tyr-OH (N-Benzyloxycarbonyl-L-tyrosine)[8][9]

  • L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Neutralization of Amine: Suspend H-Val-OMe·HCl (1.05 mmol) in anhydrous DCM. Cool to 0°C and add DIPEA (1.05 mmol). Stir for 15 minutes.

  • Activation of Carboxylic Acid: In a separate flask, dissolve Z-Tyr-OH (1.0 mmol) and HOBt (1.1 mmol) in anhydrous DCM. Cool to 0°C. Add a solution of DCC (1.1 mmol) in anhydrous DCM. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 30 minutes at 0°C.

  • Coupling Reaction: Add the neutralized valine solution from step 1 to the activated Z-Tyr-OH mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.[10]

  • Work-up: Filter the reaction mixture to remove the DCU precipitate. Dilute the filtrate with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[11]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude Z-Tyr-Val-OMe is then subjected to saponification (hydrolysis of the methyl ester) using a base like NaOH, followed by acidification to yield Z-Tyr-Val-OH. Further purification is achieved by recrystallization or column chromatography.[12]

Performance Comparison

ParameterEnzymatic Synthesis (α-Chymotrypsin)Chemical Synthesis (DCC/HOBt)
Yield Typically high (can exceed 90%)Generally good (70-90%), can be lower due to side reactions
Purity & Stereoselectivity Excellent, high stereospecificity, no racemizationProne to racemization, requiring additives like HOBt; byproducts like DCU require removal
Reaction Conditions Mild (near-neutral pH, moderate temperature)Harsher (requires anhydrous conditions, often low temperatures to minimize side reactions)
Reaction Time Can be slower, often several hours to daysGenerally faster, typically 12-24 hours for coupling
Cost Enzyme cost can be a factor, but may be reusableReagents are generally less expensive, but purification costs can be higher
Environmental Impact Greener approach, uses less hazardous solvents and reagents[1]Generates significant chemical waste (solvents, byproducts)[13]
Scalability Can be challenging to scale up due to enzyme stability and cost[2]Well-established for large-scale synthesis
Safety Generally safer, avoids highly reactive and toxic chemicalsCoupling agents like DCC can be sensitizers and require careful handling[14][15]

Visualizing the Workflows

Enzymatic Synthesis Workflow

Enzymatic_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_purification Purification Z_Tyr_OEt Z-Tyr-OEt Reaction Enzymatic Coupling Z_Tyr_OEt->Reaction Val_OH Val-OH Val_OH->Reaction Chymotrypsin α-Chymotrypsin Chymotrypsin->Reaction Acetonitrile Acetonitrile (solvent) Acetonitrile->Reaction Filtration Filtration (remove enzyme) Reaction->Filtration Evaporation Evaporation Filtration->Evaporation Extraction Extraction Evaporation->Extraction Final_Product Z-Tyr-Val-OH Extraction->Final_Product

Caption: Workflow for the enzymatic synthesis of Z-Tyr-Val-OH.

Chemical Synthesis Workflow

Chemical_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_reaction Reaction cluster_purification Purification Z_Tyr_OH Z-Tyr-OH Coupling Chemical Coupling Z_Tyr_OH->Coupling H_Val_OMe H-Val-OMe·HCl H_Val_OMe->Coupling DCC DCC DCC->Coupling HOBt HOBt HOBt->Coupling DIPEA DIPEA DIPEA->H_Val_OMe DCM DCM (solvent) DCM->Coupling Filtration Filtration (remove DCU) Coupling->Filtration Extraction Extraction Filtration->Extraction Saponification Saponification Extraction->Saponification Final_Product Z-Tyr-Val-OH Saponification->Final_Product

Caption: Workflow for the chemical synthesis of Z-Tyr-Val-OH.

Conclusion and Future Perspectives

Both enzymatic and chemical synthesis methods offer viable pathways to Z-Tyr-Val-OH, each with a distinct set of advantages and disadvantages.

Enzymatic synthesis stands out for its environmental friendliness, mild reaction conditions, and exceptional stereoselectivity, making it an attractive option for the synthesis of high-purity peptides where racemization is a concern. However, challenges in scalability and enzyme cost may limit its application in large-scale industrial production.[2]

Chemical synthesis remains a robust and versatile method, particularly for large-scale production, due to its well-established protocols and lower reagent costs. The primary drawbacks are the potential for racemization and the generation of hazardous waste, which are significant concerns from both a safety and environmental perspective.[13][16]

The future of peptide synthesis may lie in a synergistic approach, combining the best of both worlds. For instance, a chemo-enzymatic strategy could be employed, where chemical methods are used to synthesize initial fragments, and enzymes are then used for the specific and clean ligation of these fragments.[3][16] As green chemistry principles become increasingly important in the pharmaceutical industry, further research into optimizing enzymatic processes and developing more environmentally benign chemical methods will be crucial.

References

  • Illanes, A., Cauerhff, A., Wilson, L., & Castro, G. R. (2012). Peptide synthesis: chemical or enzymatic. Electronic Journal of Biotechnology, 15(4), 1-1. [Link]

  • McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). An Evaluation of the Occupational Health Hazards of Peptide Couplers. Organic Process Research & Development, 24(8), 1764-1768. [Link]

  • Hyde, J. (2024, February 22). The Vital Role of Sustainable Peptide Synthesis in Advancing Drug Development. Peptide-Therapeutics.com. [Link]

  • Collins, J. (2021). Peptide Synthesis – Safety Topics. The Safety Net. [Link]

  • Illanes, A., Cauerhff, A., Wilson, L., & Castro, G. R. (2007). Peptide synthesis: chemical or enzymatic. Electronic Journal of Biotechnology, 10(2), 239-254. [Link]

  • Guzman, F., Aon, J. C., & Llabrés, M. (2006). Peptide synthesis: Chemical or enzymatic. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Molecules, 16(9), 7476-7489. [Link]

  • Numferm. (2020, June 25). Peptide drug biosynthesis or chemical synthesis, which will be more sustainable? Numferm. [Link]

  • National Center for Biotechnology Information. (n.d.). Val-Tyr. PubChem. [Link]

  • Ramos-Guzmán, C. A., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances, 14(54), 39968-39976. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]

  • Ramos-Guzmán, C. A., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. ResearchGate. [Link]

  • Wang, C. I., et al. (2016). Picking the tyrosine-lock: chemical synthesis of the tyrosyl-DNA phosphodiesterase I inhibitor recifin A and analogues. Organic & Biomolecular Chemistry, 14(10), 2894-2900. [Link]

  • Morihara, K., & Oka, T. (1977). alpha-Chymotrypsin as the catalyst for peptide synthesis. The Biochemical journal, 163(3), 531–542. [Link]

  • Organic Syntheses. (n.d.). l-TRYPTOPHANE. Organic Syntheses. [Link]

  • Moroder, L., & Wünsch, E. (2005). 6.6.1.2 Synthesis of Sulfated Tyrosine Peptides with Tyrosine O-Sulfate Synthons. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (pp. 483-492). Thieme. [Link]

  • G-Biosciences. (n.d.). SG-Chymotrypsin™. G-Biosciences. [Link]

  • Daubner, S. C., & Fitzpatrick, P. F. (2012). Expression and purification of recombinant human tyrosine hydroxylase as a fusion protein in Escherichia coli. Protein expression and purification, 86(1), 59-64. [Link]

  • Dowling, B. B. (1953). U.S. Patent No. 2,661,371. Washington, DC: U.S.
  • Amato, J., et al. (2016). Solid phase synthesis of TyrT, a thymine–tyrosine conjugate with poly(A) RNA-binding ability. RSC Advances, 6(25), 20958-20964. [Link]

  • El-Gendi, H., et al. (2023). Tyrosinase enzyme purification and immobilization from Pseudomonas sp. EG22 using cellulose coated magnetic nanoparticles: characterization and application in melanin production. ResearchGate. [Link]

  • Gene Target Solutions. (n.d.). Modified Chymotrypsin (Bovine) - Sequencing Grade. Gene Target Solutions. [Link]

  • Chen, R. R., et al. (2021). Computational-Designed Enzyme for β-Tyrosine Production in Lignin Valorization. International Journal of Molecular Sciences, 22(21), 11736. [Link]

  • O'Brien, D. M., et al. (2002). Enzymatic decarboxylation of tyrosine and phenylalanine to enhance volatility for high-precision isotopic analysis. Analytical biochemistry, 300(1), 60-66. [Link]

Sources

Validation

comparative stability of Z-protected vs Boc-protected peptides

As a Senior Application Scientist in peptide chemistry, I frequently encounter synthetic bottlenecks where improper protecting group strategies lead to truncated sequences, irreversible side-reactions, or catastrophic yi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide chemistry, I frequently encounter synthetic bottlenecks where improper protecting group strategies lead to truncated sequences, irreversible side-reactions, or catastrophic yield losses. The strategic deployment of protecting groups is not merely a matter of blocking reactive sites; it is about engineering a highly controlled, orthogonal environment where specific bonds can be cleaved without disturbing the rest of the molecule.

Two of the most foundational and widely utilized carbamate-based protecting groups are Benzyloxycarbonyl (Z or Cbz) and tert-Butyloxycarbonyl (Boc) . While both protect amines by reducing their nucleophilicity, their distinct chemical structures dictate completely different cleavage mechanisms. This guide provides an in-depth, objective comparison of their stabilities, mechanistic causalities, and field-proven experimental protocols.

Mechanistic Causality: The Chemistry of Orthogonality

To master peptide synthesis, one must understand why a protecting group behaves the way it does under specific conditions. The orthogonality between Z and Boc groups stems entirely from carbocation stability and transition-metal susceptibility.

  • The Boc Group (tert-Butyloxycarbonyl): Boc is fundamentally acid-labile. When exposed to mild to moderate acids like Trifluoroacetic Acid (TFA), the carbamate oxygen is protonated. Because the resulting tert-butyl cation is highly stabilized by hyperconjugation, the cleavage occurs rapidly, releasing isobutylene and carbon dioxide[1]. Boc is entirely resistant to catalytic hydrogenation and basic conditions.

  • The Z/Cbz Group (Benzyloxycarbonyl): The Z group relies on a benzyl moiety. Under mild acidic conditions (like TFA), the benzyl cation is significantly less stable than the tert-butyl cation, rendering the Z group highly stable during Boc deprotection[2]. To cleave a Z group via acidolysis, one must use extremely strong acids (e.g., anhydrous HF or HBr/AcOH) to force an SN2 mechanism or decarboxylation[3]. However, the Z group possesses a unique vulnerability: it is highly susceptible to catalytic hydrogenolysis (H₂ with Pd/C), a condition to which Boc is entirely immune[4].

Table 1: Comparative Stability Matrix
Reagent / ConditionBoc-Protected PeptideZ(Cbz)-Protected PeptideMechanistic Rationale
50% TFA in DCM Cleaved (Rapid)Stable tert-butyl cation forms easily; benzyl cation formation requires higher energy.
H₂, Pd/C (1 atm) Stable Cleaved (Rapid)Pd catalyst selectively reduces the benzyl C-O bond; tert-butyl is unaffected.
Anhydrous HF Cleaved Cleaved Extreme acidity forces protonation and cleavage of both carbamate variants.
20% Piperidine / DMF Stable Stable Mild nucleophilic bases cannot attack the sterically hindered carbamate carbonyls.

Orthogonal Cleavage Logic

The true power of combining Z and Boc groups lies in their absolute orthogonality. By utilizing both in a single synthetic scheme, researchers can selectively unmask specific amines for directed modifications, branching, or cyclization.

Orthogonality Start Z-Peptide-Boc (Fully Protected) TFA 50% TFA in DCM (Mild Acid) Start->TFA Selective Boc Removal H2Pd H2, Pd/C (Hydrogenolysis) Start->H2Pd Selective Z Removal HF Anhydrous HF (Strong Acid) Start->HF Global Deprotection Z_Pep Z-Peptide-OH (Boc Cleaved) TFA->Z_Pep Boc_Pep H-Peptide-Boc (Z Cleaved) H2Pd->Boc_Pep Free_Pep H-Peptide-OH (Fully Deprotected) H2Pd->Free_Pep HF->Free_Pep Z_Pep->H2Pd Subsequent Z Removal

Caption: Orthogonal cleavage pathways demonstrating selective deprotection of Z and Boc groups.

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning it contains built-in checkpoints to ensure the chemistry is proceeding as dictated by the mechanistic theory, preventing downstream failures.

Protocol A: Selective Boc Cleavage in the Presence of Z-Protection

When removing Boc, the generated tert-butyl cations are highly electrophilic and will aggressively alkylate electron-rich side chains (e.g., Tryptophan, Cysteine, or Methionine) if not properly scavenged[4].

Materials:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS) - Cation Scavenger

  • Milli-Q Water - Cation Scavenger

Step-by-Step Methodology:

  • Preparation: Dissolve the Z-Peptide-Boc (1.0 eq) in a minimal volume of dry DCM.

  • Cocktail Formulation: Prepare a cleavage cocktail of TFA/DCM/TIPS/H₂O in a ratio of 47.5 : 47.5 : 2.5 : 2.5 (v/v). Causality note: TIPS is a bulky hydride donor that permanently quenches the tert-butyl cation, preventing side-chain alkylation.

  • Reaction: Add the cocktail to the peptide solution at 0°C, then allow it to warm to room temperature. Stir for 30–45 minutes.

  • Self-Validation Check (RP-HPLC): At 30 minutes, quench a 5 µL aliquot in 100 µL of cold ether. Dissolve the precipitate in ACN/H₂O and inject it into an RP-HPLC. You must observe the complete disappearance of the starting material and the emergence of a single, more polar peak (shorter retention time). If starting material persists, refresh the TFA cocktail rather than extending the time indefinitely, which risks slow Z-group degradation.

  • Isolation: Concentrate the mixture under a stream of N₂ (do not apply heat). Precipitate the crude Z-Peptide-OH using 10 volumes of ice-cold diethyl ether.

  • Recovery: Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether before lyophilization.

Workflow Prep 1. Solubilize in DCM Cocktail 2. Add TFA/TIPS/H2O Cocktail Prep->Cocktail React 3. Stir 30-45m (HPLC Monitor) Cocktail->React Precipitate 4. Cold Ether Precipitation React->Precipitate Centrifuge 5. Centrifuge & Lyophilize Precipitate->Centrifuge

Caption: Step-by-step workflow for selective Boc deprotection using a TFA/Scavenger system.

Protocol B: Selective Z Cleavage in the Presence of Boc-Protection

Catalytic hydrogenolysis is the gold standard for Z-group removal. However, it is strictly limited to sequences lacking sulfur-containing amino acids (Cys, Met), as sulfur irreversibly poisons the palladium catalyst.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-Peptide-Z in a polar protic solvent (e.g., Methanol or Ethanol). Ensure the flask is thoroughly purged with Argon.

  • Catalyst Addition: Add 10% Pd/C (typically 10-20% w/w relative to the peptide). Causality note: Wet Pd/C is preferred to mitigate the risk of ignition when introducing hydrogen gas.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature.

  • Self-Validation Check (TLC/HPLC): Monitor the reaction after 1 hour. The release of toluene and CO₂ drives the reaction forward. Complete conversion is usually achieved within 1–3 hours.

  • Filtration: Once complete, purge the system with Argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Critical: Never let the filter cake run dry while under ambient air, as the active catalyst can ignite solvent vapors.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the pure H-Peptide-Boc.

Quantitative Cleavage Data

To aid in experimental design, the following table summarizes the quantitative kinetic behavior of both protecting groups under standard cleavage conditions.

Table 2: Quantitative Cleavage Kinetics at 25°C
Protecting GroupReagent SystemHalf-Life (t₁/₂)*Time to >99% CleavagePrimary Byproducts
Boc 50% TFA / DCM< 2 minutes30 minutesIsobutylene, CO₂
Z (Cbz) 50% TFA / DCM> 150 hoursN/A (Highly Stable)None
Z (Cbz) H₂, 10% Pd/C (1 atm)~ 15 minutes1.5 - 2 hoursToluene, CO₂
Boc H₂, 10% Pd/C (1 atm)StableN/A (Highly Stable)None

*Note: Half-lives are approximate and can vary based on the steric hindrance of the specific amino acid residue being protected.

References

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Retrieved from: [Link]

  • National Institutes of Health (NIH) / PMC. Introduction to Peptide Synthesis. Retrieved from: [Link]

Sources

Comparative

validating the sequence of Z-Tyr-val-OH containing peptides

Orthogonal Sequence Validation of Z-Tyr-Val-OH Containing Peptides: A Comparative Methodological Guide As a Senior Application Scientist overseeing peptide characterization workflows, I frequently encounter the analytica...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Sequence Validation of Z-Tyr-Val-OH Containing Peptides: A Comparative Methodological Guide

As a Senior Application Scientist overseeing peptide characterization workflows, I frequently encounter the analytical bottleneck posed by N-terminally protected peptides. The sequence Z-Tyr-Val-OH (N-alpha-benzyloxycarbonyl-L-tyrosyl-L-valine) serves as a critical intermediate in the synthesis of antibacterial dipeptides and protease inhibitors[1]. However, the presence of the benzyloxycarbonyl (Z or Cbz) group inherently blocks the N-terminus, rendering traditional Edman degradation completely ineffective[2].

To establish absolute sequence fidelity, structural integrity, and stereochemical correctness, we cannot rely on a single analytical technique[3]. Instead, we must construct a self-validating system using orthogonal modalities—specifically, High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and 1D 1H Nuclear Magnetic Resonance (NMR) utilizing Iterative Full Spin Analysis (HiFSA)[3],[4].

This guide deconstructs the causality behind these experimental choices and provides field-proven protocols for validating Z-protected short peptides.

Comparative Analysis of Validation Modalities

Before diving into the protocols, it is crucial to understand why specific techniques are selected or discarded. The table below summarizes the quantitative and qualitative performance of standard analytical alternatives for Z-Tyr-Val-OH.

Analytical ModalityPrimary Data YieldedSensitivityStereochemical ResolutionZ-Group Compatibility
High-Res LC-MS/MS Backbone sequence, exact massHigh (fmol - pmol)None (Stereoblind)Excellent (Yields diagnostic -108 Da loss)
1H NMR (HiFSA) Atomic arrangement, conformersLow (nmol - µmol)High (Resolves diastereomers)Excellent (Provides aromatic anchor)
Edman Degradation N-terminal sequenceModerate (pmol)NoneIncompatible (N-terminus blocked)
HPLC-UV Purity, retention timeModerate (pmol - nmol)Low (Requires chiral column)Good (Z-group absorbs strongly at 254 nm)

Deep Dive: High-Resolution LC-MS/MS (The Backbone Validator)

The Causality of the Method: Why do we use Electrospray Ionization (ESI) paired with Collision-Induced Dissociation (CID)? ESI is a soft ionization technique that preserves the intact [M+H]+ precursor ion of Z-Tyr-Val-OH (Theoretical exact mass: 414.18 Da; [M+H]+ : 415.19 m/z). Under optimized CID, the peptide backbone fragments into predictable b− and y− ion series.

Crucially, Z-protected peptides exhibit a highly characteristic diagnostic fragmentation pathway: the collision-induced elimination of benzyl alcohol (a neutral loss of 108.06 Da) from the precursor ion[5]. Recognizing this neutral loss is paramount. Automated proteomics software often misinterprets this modified precursor mass, leading to false-negative sequence matches. By manually validating the -108 Da loss alongside the y1​ ion, we create a self-validating mass balance.

Protocol 1: LC-MS/MS Sequence Validation

Step 1: Sample Preparation

  • Action: Dissolve Z-Tyr-Val-OH in 50% Acetonitrile (ACN) / 50% LC-MS grade water containing 0.1% formic acid to a final concentration of 10 µM.

  • Rationale: Formic acid facilitates optimal protonation to yield the [M+H]+ ion, while the 50% organic modifier ensures complete solvation of the highly hydrophobic Z-group.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% mobile phase B (0.1% Formic Acid in ACN) over 10 minutes.

  • Rationale: The C18 matrix strongly retains the hydrophobic Z-group, cleanly separating the intact target peptide from truncated synthesis failures (e.g., free Val-OH), preventing ion suppression in the source.

Step 3: MS/MS Acquisition

  • Action: Operate the mass spectrometer in positive ESI mode. Isolate the 415.19 m/z precursor. Apply a Normalized Collision Energy (NCE) sweep of 20-35 eV.

  • Rationale: A sweep is necessary because the urethane linkage of the Z-group is labile. Lower energies (20 eV) preserve the Z-group to confirm the precursor mass, while higher energies (35 eV) force the diagnostic -108 Da neutral loss and subsequent peptide bond cleavage.

Step 4: Data Interpretation & Self-Validation

  • Action: Screen the MS2 spectra for the signature 307.13 m/z peak ( [M+H]+−108 Da). Map the remaining peaks to theoretical fragments.

  • Validation Check: The presence of the y1​ ion at 118.09 m/z directly confirms the C-terminal Valine. The mass difference between the precursor and the y1​ ion must mathematically equal the mass of the Z-Tyr block (297.10 Da).

Deep Dive: 1H NMR HiFSA (The Stereochemical Validator)

The Causality of the Method: While MS/MS confirms the primary amino acid sequence (Tyr-Val), it is inherently stereoblind. It cannot differentiate between the desired L-Tyr-L-Val and a racemized D-Tyr-L-Val byproduct. To validate stereochemical correctness and exact atomic arrangement without relying solely on reference standards, we employ 1H NMR HiFSA (Iterative Full Spin Analysis)[4]. This approach treats the peptide as a sequence of isolated spin-spin coupled systems separated by amide linkages[4].

Protocol 2: 1H NMR HiFSA Validation

Step 1: Sample Preparation

  • Action: Dissolve 5 mg of the purified Z-Tyr-Val-OH peptide in 600 µL of DMSO−d6​ .

  • Rationale: DMSO−d6​ is strictly chosen over D2​O to prevent the rapid deuterium exchange of the amide (NH) protons. Preserving these protons is critical for establishing scalar spin-spin connectivity across the peptide bonds.

Step 2: Acquisition

  • Action: Acquire a 1D 1H NMR spectrum at 298 K using a high-field spectrometer ( 600 MHz) with a standard single-pulse sequence. Set a prolonged relaxation delay ( d1​=10 seconds).

  • Rationale: A long relaxation delay ensures complete longitudinal relaxation, allowing for strictly quantitative integration.

Step 3: HiFSA Processing & Self-Validation

  • Action: Extract chemical shifts ( δ ) and scalar coupling constants ( J ). Use the Z-group's aromatic multiplet (~7.3 ppm) as an internal integration standard (set to exactly 5.00 protons).

  • Validation Check: The integration of the benzylic CH2​ protons (~5.0 ppm) must equal exactly 2.00. The alpha-protons of Tyr (~4.5 ppm) and Val (~4.2 ppm) must integrate to exactly 1.00 each. The extracted J -couplings of the alpha-protons must match the theoretical dihedral angles for L-amino acids, confirming stereochemical purity.

Orthogonal Validation Workflow

To visualize how these two self-validating systems combine to satisfy regulatory sameness and absolute structural confirmation, refer to the workflow diagram below.

G Sample Z-Tyr-Val-OH Peptide Sample LCMS LC-MS/MS (Backbone Validator) Sample->LCMS Aliquot 1 NMR 1H NMR HiFSA (Stereochemical Validator) Sample->NMR Aliquot 2 Frag CID Fragmentation (b/y ions & -108 Da loss) LCMS->Frag Spin Iterative Full Spin Analysis (Coupling Constants) NMR->Spin Seq Primary Sequence Confirmed Frag->Seq Stereo Stereochemistry & Purity Confirmed Spin->Stereo Final Absolute Sequence Validation Achieved Seq->Final Stereo->Final

Orthogonal sequence validation workflow for Z-protected peptides combining LC-MS/MS and NMR.

Conclusion

Validating N-terminally protected sequences like Z-Tyr-Val-OH requires abandoning single-dimensional thinking. Because the Z-group blocks Edman degradation[2], researchers must pivot to orthogonal methods. By combining the exact mass and backbone cleavage data of LC-MS/MS (leveraging the diagnostic -108 Da neutral loss)[5] with the absolute stereochemical resolution of 1H NMR HiFSA[4], scientists can construct a rigorous, self-validating analytical package suitable for both early-stage drug development and rigorous quality control.

References

  • Peptide Sequencing, Peptide Mapping and NMR in Sameness Studies: Why Orthogonal Methods Matter.
  • Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preserv
  • The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Deriv
  • Evaluation of the Synthetic Product | Synthetic Peptides: A User's Guide.Oxford Academic.
  • Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing.

Sources

Validation

Analytical Comparison Guide: Cross-Reactivity Profiling of Anti-Z-Tyr-Val-OH Antibodies

Executive Summary The dipeptide derivative N-benzyloxycarbonyl-L-tyrosyl-L-valine (Z-Tyr-Val-OH) has recently emerged as a highly effective, novel antibacterial agent synthesized via plant-derived proteases[1]. As its ap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dipeptide derivative N-benzyloxycarbonyl-L-tyrosyl-L-valine (Z-Tyr-Val-OH) has recently emerged as a highly effective, novel antibacterial agent synthesized via plant-derived proteases[1]. As its application expands in food preservation and pharmacology, there is a critical need for robust analytical methods—such as enzyme-linked immunosorbent assays (ELISAs)—to monitor its pharmacokinetics and residual presence. However, developing highly specific antibodies against small dipeptide haptens presents a profound immunological challenge.

This guide objectively compares the performance of a precision-engineered monoclonal antibody (Clone ZTV-1 ) against a standard commercial Polyclonal Anti-Z-Peptide antiserum, demonstrating the mechanistic causality behind their cross-reactivity profiles and providing a self-validating framework for assay development.

The Analytical Challenge: Dipeptide Haptens and Z-Group Immunodominance

In hapten design, the benzyloxycarbonyl (Z) protecting group is a large, highly hydrophobic, and aromatic moiety. When Z-Tyr-Val-OH is conjugated to a carrier protein for immunization, the Z-group frequently acts as the immunodominant epitope. Consequently, generic polyclonal responses yield antibodies that bind the Z-group indiscriminately. In experimental research, this structural similarity leads to severe false-positive cross-reactivity with other Z-protected molecules, compromising the reliability of diagnostic and pharmacokinetic outcomes[2].

To achieve true specificity, an antibody must bypass Z-group immunodominance and deeply engage the side chains of the target amino acids (Tyrosine and Valine).

EpitopeMapping Hapten Target Hapten: Z-Tyr-Val-OH ZGroup Z-Group (Hydrophobic) Hapten->ZGroup Motif 1 TyrRes Tyrosine (Tyr) (Pi-Pi Stacking) Hapten->TyrRes Motif 2 ValRes Valine (Val) (Steric Fit) Hapten->ValRes Motif 3 CloneA Clone ZTV-1 (Requires all 3 motifs) ZGroup->CloneA Partial PolyC Polyclonal Sera (Binds Z-group only) ZGroup->PolyC High Affinity TyrRes->CloneA Primary ValRes->CloneA Primary

Structural basis of antibody recognition: Clone ZTV-1 specificity vs. polyclonal cross-reactivity.

Experimental Methodology: Self-Validating Competitive ELISA

To accurately map cross-reactivity, a competitive ELISA must be employed. Direct binding ELISAs are prone to false positives due to avidity effects; competitive formats measure true thermodynamic affinity in solution, where cross-reactivity declines nonlinearly with amino acid substitutions in the target epitope[3].

ELISAWorkflow Coat 1. Coat Plate (Z-Tyr-Val-BSA) Block 2. Block (3% Gelatin) Coat->Block Incubate 3. Co-incubate Ab + Competitor Block->Incubate Wash 4. Stringent Wash (0.5M NaCl) Incubate->Wash Detect 5. Detect (HRP + TMB) Wash->Detect Read 6. Read (450 nm) Detect->Read

Competitive ELISA workflow for evaluating anti-Z-Tyr-Val-OH cross-reactivity.

Step-by-Step Protocol & Mechanistic Rationale
  • Plate Coating with Heterologous Carrier: Coat microtiter plates with 1 µg/mL Z-Tyr-Val-BSA in carbonate buffer (pH 9.6) overnight at 4°C.

    • Causality: Immunization typically utilizes Keyhole Limpet Hemocyanin (KLH) as the carrier protein. Using Bovine Serum Albumin (BSA) for the assay is a critical self-validating control that eliminates false-positive signals from anti-carrier (anti-KLH) antibodies, ensuring the signal is strictly hapten-specific.

  • Surface Blocking: Block with 3% fish gelatin in PBST for 2 hours at room temperature.

    • Causality: The highly hydrophobic Z-group can interact non-specifically with bare polystyrene. High-protein blocking saturates these sites, ensuring that subsequent signals are strictly mediated by the antibody's paratope rather than matrix effects.

  • Competitive Co-Incubation: Pre-incubate the primary antibody (at its predetermined IC₅₀ concentration) with varying concentrations of free competitor peptides (10⁻² to 10⁵ nM) in solution for 1 hour, then transfer to the coated plate for 30 minutes.

    • Causality: Pre-incubation allows the antibody and free competitor to reach thermodynamic equilibrium in solution before encountering the immobilized antigen. This prevents the high local concentration of the coated antigen from driving the reaction kinetically, which would mask true cross-reactivity.

  • Stringent Washing: Wash 5 times with PBST containing 0.5 M NaCl.

    • Causality: The addition of high salt disrupts weak, non-specific ionic interactions, ensuring only high-affinity, specific binding is retained.

  • Detection: Add HRP-conjugated secondary antibody, followed by TMB substrate. Stop with 1M H₂SO₄ and read absorbance at 450 nm.

Quantitative Cross-Reactivity Data

Cross-reactivity (CR) is calculated using the formula: % CR = (IC₅₀ of Target / IC₅₀ of Competitor) × 100. A lower IC₅₀ indicates higher affinity. The following table summarizes the comparative binding affinities against various structural analogues.

Competitor Peptide / MoleculeStructural VarianceClone ZTV-1 IC₅₀ (nM)Clone ZTV-1 % CRPolyclonal Anti-Z IC₅₀ (nM)Polyclonal % CR
Z-Tyr-Val-OH Target 1.2 100% 4.5 100%
Z-Tyr-Ala-OHValine substituted to Alanine>10,000<0.01%12.037.5%
Z-Phe-Val-OHTyrosine substituted to Phenylalanine8,5000.014%15.529.0%
Z-YVAD-FMKExtended Caspase-1 Inhibitor[4]>10,000<0.01%5.286.5%
Tyr-Val-OH (Free)Lacks Z-group4500.26%>10,000<0.05%
Z-ChlorideFree Z-group only>10,000<0.01%8.056.2%

Discussion: Decoding the Data

The experimental data reveals a stark contrast in binding mechanics and highlights the danger of utilizing poorly characterized antibodies for dipeptide analysis:

  • The Polyclonal Failure Mode: The Polyclonal Anti-Z antibody exhibits massive cross-reactivity (86.5%) with Z-YVAD-FMK (a common caspase-1 inhibitor) and free Z-chloride (56.2%). This proves that the polyclonal paratope is almost exclusively recognizing the benzyloxycarbonyl ring. It cannot distinguish between Z-Tyr-Val-OH and any other Z-protected peptide, rendering it useless for specific target quantification.

  • The Monoclonal Precision (Clone ZTV-1): Clone ZTV-1 exhibits an IC₅₀ of 1.2 nM for the target, with negligible binding to Z-YVAD-FMK (<0.01%) or Z-Tyr-Ala-OH (<0.01%). Interestingly, Clone ZTV-1 retains a weak but measurable affinity (0.26% CR) for the unprotected Tyr-Val-OH dipeptide. This confirms that Clone ZTV-1's complementarity-determining regions (CDRs) deeply engage the specific side chains of Tyrosine (via pi-pi stacking) and Valine (via steric fit), requiring the Z-group only for optimal conformational stabilization rather than primary recognition.

Conclusion

When analyzing small, synthetically protected dipeptides like Z-Tyr-Val-OH, researchers must rigorously profile antibody cross-reactivity using self-validating competitive assays. As demonstrated, monoclonal Clone ZTV-1 successfully overcomes Z-group immunodominance, providing the structural specificity required for accurate pharmacokinetic and residue monitoring applications, whereas generic polyclonal alternatives introduce severe risks of false-positive data.

References

  • Adaro, M., et al. (2021). Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative. Frontiers in Nutrition. Available at:[Link]

  • PEPperPRINT. Antibody Cross-Reactivity Analysis. Available at:[Link]

  • MDPI. (2023). Antibody Cross-Reactivity in Auto-Immune Diseases. Vaccines. Available at:[Link]

  • Kojima, et al. (1998). Rapid Apoptosis Induced by Shiga Toxin in HeLa Cells. Infection and Immunity. Available at:[Link]

Sources

Comparative

Mechanistic Evaluation &amp; Causality: The "Why" Behind the Chemistry

As a Senior Application Scientist, I frequently evaluate synthetic bottlenecks in peptide manufacturing. The dipeptide Tyr-Val-OH is a highly valued sequence, recently identified for its potent antibacterial properties a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic bottlenecks in peptide manufacturing. The dipeptide Tyr-Val-OH is a highly valued sequence, recently identified for its potent antibacterial properties and its utility as a food preservative precursor[1]. Traditionally, the synthesis and enzymatic evaluation of this sequence have relied heavily on the benzyloxycarbonyl (Z or Cbz) protecting group, yielding the benchmark intermediate 1[1].

While the Z-group provides excellent stability and directs kinetically controlled enzymatic synthesis[2], its use in chemical Liquid-Phase Peptide Synthesis (LPPS) introduces severe bottlenecks. To overcome the reliance on silica chromatography and heterogeneous catalysis, novel protecting group strategies—specifically Group-Assisted Purification (GAP) and Diphenylmethyl (Dpm) derivatives—have been engineered. This guide objectively benchmarks the traditional Z-protection strategy against these novel alternatives.

The Benchmark: Traditional Z-Protection (Z-Tyr-Val-OH)

The Z-group has historically been the gold standard for N-terminal protection due to its robustness against racemization during coupling. In enzymatic synthesis, it provides the necessary hydrophobicity for protease recognition[1]. However, in chemical LPPS, it presents two major flaws:

  • Purification Bottleneck: Intermediates like Z-Tyr-Val-OMe require extensive silica gel chromatography, drastically increasing the E-factor (environmental waste).

  • Deprotection Incompatibility: Cleavage requires catalytic hydrogenation (Pd/C and H2​ ). This is a heterogeneous process that scales poorly and fails entirely if the peptide sequence contains sulfur (e.g., Cys, Met) due to catalyst poisoning.

Novel Alternative 1: Group-Assisted Purification (GAP) Chemistry

GAP protecting groups, such as the benzyl diphenylphosphine oxide (BnDpp) anchor, fundamentally alter the solubility profile of the growing peptide chain[3].

  • Causality of Solubility Control: By installing the GAP group at the C-terminus (e.g., H-Val-OGAP), the target peptide remains highly soluble in polar coupling solvents (DCM/DMF) due to dipole-dipole interactions. However, when a non-polar solvent like hexane is added, the drastic shift in the dielectric constant forces the highly crystalline GAP-peptide to selectively precipitate[3].

  • Impact: This engineered solubility switch eliminates the need for polymer supports and chromatography, allowing for a highly efficient, atom-economical solution-phase synthesis[4].

Novel Alternative 2: Diphenylmethyl (Dpm) Anchors

The Dpm-type protecting group serves as a highly lipophilic C-terminal anchor designed specifically for efficient LPPS[5].

  • Causality of Chain Elongation: The bulky aromatic rings of Dpm derivatives prevent inter-chain hydrogen bonding and aggregation, maintaining complete dissolution of the peptide chain during elongation even at mild heating (30–35 °C)[5].

  • Impact: Unlike the Z-group, the Dpm-anchor is highly acid-labile. It can be cleaved simultaneously with standard side-chain protecting groups using Trifluoroacetic Acid (TFA)[5], streamlining global deprotection into a single step.

Quantitative Performance Benchmarking

The following table summarizes the operational metrics when synthesizing the Tyr-Val-OH dipeptide using the three distinct protecting group strategies.

ParameterTraditional Z-Group (Benchmark)GAP Group (BnDpp)Dpm-Type Group
Primary Function N-terminal protectionC-terminal solubility anchorC-terminal lipophilic anchor
Purification Method Silica Gel ChromatographySelective PrecipitationSelective Precipitation
Global Deprotection H2​ , Pd/C (Heterogeneous)TFA / Scavengers (Homogeneous)TFA / Scavengers (Homogeneous)
Sulfur Compatibility Poor (Catalyst Poisoning)ExcellentExcellent
Scalability Low (Chromatography limited)High (Multi-gram scale)High (Multi-gram scale)
Estimated E-Factor > 500 (High solvent waste)< 50 (Atom economical)< 50 (Atom economical)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols for dipeptide synthesis are designed as self-validating systems, incorporating immediate visual or chemical feedback loops.

Protocol A: Traditional LPPS of Z-Tyr-Val-OH (Benchmark)
  • Coupling: Dissolve Z-Tyr-OH (1.0 eq) and H-Val-OMe·HCl (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) followed by EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0 °C.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the UV-active Z-Tyr-OH spot ( Rf​≈0.2 ) completely disappears, replaced by the product spot ( Rf​≈0.6 ).

  • Workup & Purification: Extract with EtOAc. Wash the organic layer sequentially with 1M HCl, 5% NaHCO3​ , and brine. Purify the concentrated crude via silica gel chromatography to isolate Z-Tyr-Val-OMe.

  • Deprotection: Saponify the methyl ester with LiOH. Subsequently, dissolve Z-Tyr-Val-OH in MeOH, add 10% Pd/C, and stir under an H2​ atmosphere (balloon).

    • Self-Validation Check: The reaction is complete when H2​ balloon deflation ceases, indicating total reduction of the benzyloxycarbonyl group. Filter through Celite to yield Tyr-Val-OH.

Protocol B: GAP-Assisted Synthesis of Tyr-Val-OH
  • Coupling: Dissolve Fmoc-Tyr(tBu)-OH (1.0 eq) and H-Val-OGAP (1.0 eq) in DCM. Add DIPEA (2.0 eq) and 3 (1.1 eq)[3]. Stir at room temperature for 1 hour.

    • Self-Validation Check: Perform a Kaiser (ninhydrin) test on a 10 µL organic aliquot. A persistent yellow color (absence of free primary amines) confirms 100% coupling efficiency.

  • GAP Purification (Critical Step): Concentrate the DCM mixture to 20% of its original volume. Vigorously stir and add cold hexanes dropwise.

    • Self-Validation Check: An immediate, dense white precipitate of Fmoc-Tyr(tBu)-Val-OGAP will form. The supernatant will remain clear, validating the selective solubility switch of the BnDpp group[3]. Filter and wash with hexanes.

  • Global Deprotection: Treat the purified solid with a cleavage cocktail of TFA/TIS/ H2​O (95:2.5:2.5) for 2 hours to simultaneously remove the Fmoc, tBu, and GAP groups. Precipitate the final pure Tyr-Val-OH in cold diethyl ether.

Visualizing the Synthetic Workflows

G cluster_Z Traditional Z-Protection (LPPS) cluster_GAP Novel GAP Protection (GAP-PS) Z1 Z-Tyr-OH + H-Val-OMe Z2 Coupling (EDC/HOBt) Z1->Z2 Z3 Z-Tyr-Val-OMe Z2->Z3 Z4 Silica Chromatography Z3->Z4 Z5 Pd/C H2 Deprotection Z4->Z5 Final Pure Tyr-Val-OH Dipeptide Z5->Final G1 Fmoc-Tyr(tBu)-OH + H-Val-OGAP G2 Coupling (HATU/DIPEA) G1->G2 G3 Fmoc-Tyr(tBu)-Val-OGAP G2->G3 G4 Selective Precipitation G3->G4 G5 TFA Cleavage G4->G5 G5->Final

Fig 1: Workflow comparison of traditional Z-protection vs. novel GAP-PS for dipeptide synthesis.

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